molecular formula LiBrO B576474 Lithium hypobromite CAS No. 13824-95-8

Lithium hypobromite

Cat. No.: B576474
CAS No.: 13824-95-8
M. Wt: 102.843
InChI Key: JOUZTPYNXDURHJ-UHFFFAOYSA-N
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Description

Lithium hypobromite, also known as this compound, is a useful research compound. Its molecular formula is LiBrO and its molecular weight is 102.843. The purity is usually 95%.
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Properties

CAS No.

13824-95-8

Molecular Formula

LiBrO

Molecular Weight

102.843

IUPAC Name

lithium;hypobromite

InChI

InChI=1S/BrO.Li/c1-2;/q-1;+1

InChI Key

JOUZTPYNXDURHJ-UHFFFAOYSA-N

SMILES

[Li+].[O-]Br

Synonyms

Hypobromous acid, lithium salt

Origin of Product

United States

Foundational & Exploratory

Synthesis of Lithium Hypobromite from Lithium Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hypobromite (LiOBr) is a reactive halogen species with potential applications in organic synthesis and as a disinfectant. However, its inherent instability presents significant challenges in its preparation and storage. This technical guide provides an in-depth overview of the synthesis of this compound from lithium hydroxide. Direct synthesis yields an unstable solution prone to rapid disproportionation. Therefore, this document focuses on two primary approaches: the direct, unstabilized synthesis for in situ applications and the more practical synthesis of a stabilized aqueous solution. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to aid researchers in the safe and effective generation of this compound solutions.

Introduction

This compound is the lithium salt of hypobromous acid. The hypobromite anion (BrO⁻) contains bromine in the +1 oxidation state, making it a moderately strong oxidizing agent.[1] This reactivity is central to its utility in various chemical transformations. However, the hypobromite ion is thermodynamically unstable and tends to disproportionate into bromide (Br⁻) and bromate (BrO₃⁻) ions, especially in neutral or acidic solutions and at elevated temperatures.[2] Consequently, the synthesis of a stable, storable solution of this compound is not trivial and typically requires the addition of stabilizing agents.

This guide will detail the chemical principles and practical methodologies for the synthesis of this compound from lithium hydroxide, with a strong emphasis on the preparation of stabilized solutions suitable for laboratory use.

Chemical Principles

The synthesis of this compound from lithium hydroxide is based on the disproportionation of bromine in an alkaline solution. When elemental bromine (Br₂) is added to an aqueous solution of lithium hydroxide (LiOH), the bromine is simultaneously oxidized and reduced.

Unstabilized Reaction:

The primary reaction forms this compound and lithium bromide:

Br₂ + 2 LiOH → LiOBr + LiBr + H₂O

However, the this compound formed is susceptible to a secondary disproportionation reaction, which is accelerated by temperatures above 0°C:

3 LiOBr → 2 LiBr + LiBrO₃

This secondary reaction is a significant challenge as it consumes the desired product. To overcome this, the synthesis is often performed at low temperatures, and for applications requiring a stable solution, a stabilizing agent is added.

Synthesis Methodologies

Two primary methodologies for the synthesis of this compound are presented: an unstabilized method for immediate, in situ use, and a stabilized method for preparing a solution with a longer shelf-life.

Unstabilized this compound for In Situ Use

This method is suitable when the this compound is to be used immediately in a subsequent reaction. The key is to generate the hypobromite at a low temperature and use it before significant disproportionation can occur.

Experimental Protocol:

  • Prepare a solution of lithium hydroxide in water.

  • Cool the lithium hydroxide solution to a temperature between -5°C and 0°C using an ice-salt bath.

  • Slowly add liquid bromine dropwise to the cold, stirred lithium hydroxide solution. Maintain the temperature below 5°C during the addition.

  • The resulting pale yellow solution contains this compound and is ready for immediate use.

Quantitative Data for Unstabilized Synthesis:

ParameterValueReference
Temperature-5°C to 10°C
Hydroxide:Bromine Molar Ratio2:1 to 3:1[3]
Stabilized this compound Solution

For applications requiring a stable solution of this compound, the addition of a stabilizing agent is necessary. Sulfamic acid and its salts, such as sodium sulfamate, are effective stabilizers. The following protocol is adapted from patented procedures for the synthesis of stabilized sodium hypobromite.[4]

Experimental Protocol:

  • Preparation of Unstabilized this compound:

    • Prepare a concentrated aqueous solution of lithium hydroxide.

    • Under vigorous stirring, cool the lithium hydroxide solution to 0 ± 5°C.[4]

    • Gradually add liquid bromine to the solution, ensuring the temperature is maintained at 0 ± 5°C.[4] The recommended molar ratio of hydroxide to bromine is at least 2.2:1.[5][4] This will produce a solution of unstabilized this compound and lithium bromide.

  • Stabilization:

    • Prepare an aqueous solution of a sulfamic compound (e.g., sodium sulfamate).

    • Gradually add the sulfamate solution to the cold, unstabilized this compound solution, maintaining the temperature between -5°C and 10°C (preferably 0-5°C).[4]

    • The molar ratio of sulfamate to hypobromite should be between 1:1 and 2:1.[5]

The resulting solution is a stabilized aqueous solution of this compound.

Quantitative Data for Stabilized Synthesis:

ParameterValueReference
Reaction Temperature-5°C to 10°C (preferably 0 ± 5°C)[4]
LiOH:Bromine Molar Ratio2:1 to 3:1 (preferably ≥ 2.2:1)[5][4]
Sulfamate:Hypobromite Molar Ratio1:1 to 2:1 (preferably 1.2:1 to 1.5:1)[5]

Reaction Pathways and Workflows

The following diagrams illustrate the reaction pathways and experimental workflows for the synthesis of this compound.

unstabilized_synthesis LiOH Lithium Hydroxide (aq) ReactionVessel Reaction Vessel (-5°C to 0°C) LiOH->ReactionVessel Br2 Bromine (l) Br2->ReactionVessel LiOBr_unstable Unstable Lithium Hypobromite Solution (for in situ use) ReactionVessel->LiOBr_unstable Br₂ + 2LiOH → LiOBr + LiBr + H₂O

Caption: Unstabilized Synthesis Workflow.

stabilized_synthesis cluster_step1 Step 1: Formation of Unstabilized LiOBr cluster_step2 Step 2: Stabilization LiOH Lithium Hydroxide (aq) ReactionVessel1 Reaction Vessel 1 (0 ± 5°C) LiOH->ReactionVessel1 Br2 Bromine (l) Br2->ReactionVessel1 Unstabilized_LiOBr Unstabilized LiOBr Solution ReactionVessel1->Unstabilized_LiOBr Br₂ + 2LiOH → LiOBr + LiBr + H₂O ReactionVessel2 Reaction Vessel 2 (0-5°C) Unstabilized_LiOBr->ReactionVessel2 Sulfamate Sulfamate Solution (aq) Sulfamate->ReactionVessel2 Stabilized_LiOBr Stabilized Lithium Hypobromite Solution ReactionVessel2->Stabilized_LiOBr Addition of Stabilizer

Caption: Stabilized Synthesis Workflow.

disproportionation_pathway Br2 Bromine (Br₂) Oxidation State: 0 LiOH_node + 2 LiOH LiOBr This compound (LiOBr) Oxidation State: +1 Br2->LiOBr Oxidation LiBr1 Lithium Bromide (LiBr) Oxidation State: -1 Br2->LiBr1 Reduction LiBrO3 Lithium Bromate (LiBrO₃) Oxidation State: +5 LiOBr->LiBrO3 Further Oxidation (Disproportionation) LiBr2 Lithium Bromide (LiBr) Oxidation State: -1 LiOBr->LiBr2 Reduction (Disproportionation)

Caption: Disproportionation Pathway of Bromine.

Safety Considerations

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Lithium Hydroxide (LiOH): Corrosive. Avoid contact with skin and eyes.

  • Reactions: The reaction of bromine with lithium hydroxide is exothermic. Proper temperature control is crucial to prevent overheating and accelerated disproportionation of the product.

Conclusion

The synthesis of this compound from lithium hydroxide is a feasible but challenging process due to the inherent instability of the hypobromite ion. For applications where the immediate use of this compound is intended, an unstabilized solution can be generated in situ at low temperatures. However, for most practical laboratory applications, the preparation of a stabilized solution using a sulfamic compound is recommended. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers to successfully synthesize and utilize this compound solutions. Careful attention to temperature control and safety precautions is paramount throughout the synthesis process.

References

Theoretical Properties of the Hypobromite Anion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypobromite anion (BrO⁻) is a highly reactive halogen oxoanion with significant implications in various scientific domains, including organic synthesis, water treatment, and innate immunology. Despite its utility, its inherent instability presents challenges in its handling and characterization. This technical guide provides a comprehensive overview of the core theoretical properties of the hypobromite anion, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter this reactive species.

Core Theoretical Properties

The fundamental characteristics of the hypobromite anion are dictated by its electronic structure and molecular geometry. These properties, in turn, influence its reactivity and spectroscopic signatures.

Electronic Structure and Molecular Geometry

The hypobromite anion consists of a bromine atom single-bonded to an oxygen atom, with the negative charge localized primarily on the oxygen. The Lewis structure of the hypobromite anion shows a single bond between the bromine and oxygen atoms, with three lone pairs on the bromine and three lone pairs on the oxygen. This arrangement results in a linear molecular geometry.[1] The Br-O bond length has been determined to be approximately 1.82 Å.[2]

The hybridization of the central bromine atom is often described as sp³, accommodating the bonding pair and the three lone pairs.[1] The molecule is polar due to the difference in electronegativity between bromine and oxygen and the asymmetric distribution of electron density.[1]

Thermochemical Properties

The thermodynamic stability of the hypobromite anion is a critical factor in its chemistry. It is known to be thermodynamically unstable and prone to disproportionation into bromide (Br⁻) and bromate (BrO₃⁻) ions.[2] The rate of this decomposition is influenced by factors such as temperature, pH, and concentration. Quantitative thermochemical data for the gaseous and aqueous hypobromite anion are summarized in the table below.

PropertyValueUnitsNotes
Standard Enthalpy of Formation (ΔHf°)
BrO⁻ (g)-83.7 ± 9.6kJ/molFor the gaseous anion.
Standard Gibbs Free Energy of Formation (ΔGf°)
BrO⁻ (aq)-37kJ/molFor the aqueous anion.[3]
Standard Molar Entropy (S°)
BrO⁻ (aq)42J/(mol·K)For the aqueous anion.[3]
Bond Length (Br-O) 1.82Å[2]
Vibrational Frequencies

The vibrational frequency of the hypobromite anion is a key spectroscopic marker. Due to its simple diatomic nature, it exhibits a single stretching mode. The experimentally determined vibrational frequency from photoelectron spectroscopy is presented in the table below.

Spectroscopic DataValueUnits
Vibrational Frequency (Br-O Stretch) 770 ± 20cm⁻¹

Experimental Protocols

The high reactivity and instability of hypobromite necessitate its preparation in situ for most applications. The following protocols detail the synthesis and quantitative analysis of sodium hypobromite solutions.

In Situ Synthesis of Aqueous Sodium Hypobromite

This protocol describes the preparation of a sodium hypobromite solution for immediate use.

Materials:

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

  • Ice bath

Procedure:

  • Prepare a cold solution of sodium hydroxide by dissolving the desired amount of NaOH in chilled deionized water. A typical concentration is around 2M.

  • Cool the NaOH solution to below 10°C using an ice bath.

  • Slowly add bromine to the cold, stirred NaOH solution. The molar ratio of NaOH to Br₂ should be at least 2:1 to ensure a basic environment and promote the formation of hypobromite over other bromine species.[1] The reaction is exothermic, so the temperature should be carefully monitored and maintained below 10°C to minimize disproportionation.[1]

  • Continue stirring until all the bromine has reacted, and the solution becomes a pale yellow color.[1]

  • The resulting sodium hypobromite solution should be used immediately for the intended application.

Quantitative Analysis by Iodometric Titration

This protocol outlines the determination of the concentration of a freshly prepared sodium hypobromite solution.

Materials:

  • Sodium hypobromite solution (sample)

  • Potassium iodide (KI), 10% (w/v) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Starch indicator solution, 1% (w/v)

  • Burette, flasks, and other standard titration equipment

Procedure:

  • Pipette a known volume of the sodium hypobromite solution into an Erlenmeyer flask.

  • Add an excess of the potassium iodide solution.

  • Carefully acidify the mixture with the sulfuric acid solution. In the acidic solution, hypobromite oxidizes iodide to iodine, forming a yellow-brown solution. BrO⁻(aq) + 2I⁻(aq) + 2H⁺(aq) → Br⁻(aq) + I₂(aq) + H₂O(l)

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale straw color. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

  • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears. This is the endpoint of the titration.

  • Record the volume of sodium thiosulfate solution used and calculate the concentration of the hypobromite solution based on the stoichiometry of the reactions.

Key Signaling and Reaction Pathways

The hypobromite anion is a key intermediate in both biological and synthetic chemical transformations. The following diagrams illustrate two important pathways involving hypobromite.

Biological Production of Hypobromite by Eosinophil Peroxidase

Eosinophils, a type of white blood cell, produce hypobromous acid (the conjugate acid of hypobromite) as part of the innate immune response to combat pathogens. This process is catalyzed by the enzyme eosinophil peroxidase.

Eosinophil_Peroxidase_Pathway Biological Production of Hypobromite cluster_eosinophil Eosinophil EPO Eosinophil Peroxidase (EPO) HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->EPO Substrate Br_ion Bromide (Br⁻) Br_ion->EPO Substrate BrO_ion Hypobromite (BrO⁻) HOBr->BrO_ion Equilibrium in vivo

Caption: Production of hypobromite by eosinophil peroxidase.

The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that utilizes hypobromite (generated in situ) to convert a primary amide into a primary amine with one fewer carbon atom.[4]

Hofmann_Rearrangement Hofmann Rearrangement Mechanism Amide Primary Amide (R-CONH₂) N_Bromoamide N-Bromoamide Amide->N_Bromoamide + BrO⁻ BrO_minus Hypobromite (BrO⁻) Bromoamide_anion Bromoamide Anion N_Bromoamide->Bromoamide_anion + OH⁻ Isocyanate Isocyanate (R-N=C=O) Bromoamide_anion->Isocyanate Rearrangement (-Br⁻) Carbamic_acid Carbamic Acid Isocyanate->Carbamic_acid + H₂O Amine Primary Amine (R-NH₂) Carbamic_acid->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_acid->CO2 Decarboxylation H2O Water (H₂O) OH_minus Hydroxide (OH⁻)

Caption: Mechanism of the Hofmann rearrangement.

Conclusion

The hypobromite anion, despite its transient nature, is a species of considerable scientific interest. A thorough understanding of its theoretical properties, including its electronic structure, thermochemistry, and vibrational characteristics, is essential for its effective and safe utilization in research and development. This guide has provided a consolidated resource of these properties, along with practical experimental protocols and visualizations of its key roles in biological and synthetic pathways. It is our hope that this document will aid researchers in their work with this important and reactive chemical entity.

References

Technical Guide: Chemical Properties of Lithium Hypobromite (CAS 13824-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypobromite (CAS 13824-95-8) is an inorganic compound with the chemical formula LiBrO.[1][2][3] It is the lithium salt of hypobromous acid. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, compiled from available literature and database sources. The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, a combination of computed properties and qualitative descriptions provides a foundational understanding of the compound. The following tables summarize the available quantitative data.

Table 1: General and Computed Properties of this compound
PropertyValueSource
Molecular Formula BrLiO[1][2][3][4][5]
Molecular Weight 102.843 g/mol [1]
102.9 g/mol [4]
IUPAC Name lithium;hypobromite[1][4]
CAS Number 13824-95-8[1][4]
Standard InChI InChI=1S/BrO.Li/c1-2;/q-1;+1[1][4]
Standard InChIKey JOUZTPYNXDURHJ-UHFFFAOYSA-N[1][4]
SMILES [Li+].[O-]Br[1][4]
Exact Mass 101.92926 Da[4]
Monoisotopic Mass 101.92926 Da[4]
Topological Polar Surface Area 23.1 Ų[4]
Heavy Atom Count 3[4]
Complexity 4.8[4]
Covalently-Bonded Unit Count 2[4]
Table 2: Physical and Reactivity Properties of this compound
PropertyDescriptionSource
Physical State Solid in its pure form.[1]
Solubility Generally good solubility in polar solvents such as water.[1]
Stability Sensitive to heat and light. In aqueous solution, it gradually decomposes to yield lithium bromide and oxygen, a process accelerated by elevated temperatures. Stability is favored under alkaline conditions.[1]
Reactivity A moderately strong oxidizing agent due to the hypobromite anion (BrO⁻), where bromine is in the +1 oxidation state. It can accept electrons in redox reactions.[1]

Experimental Protocols

General Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of this compound, based on common laboratory practices for similar compounds.

General workflow for synthesis and characterization.

Methodology for Key Characterization Steps:

  • Synthesis: The synthesis of this compound would likely involve the reaction of a lithium base, such as lithium hydroxide, with bromine in an aqueous solution under controlled temperature and pH to favor the formation of the hypobromite ion over other bromine species.

  • Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy could be used to identify the characteristic vibrational modes of the hypobromite (Br-O) bond.

  • Thermal Analysis: Thermogravimetric analysis (TGA) would provide information on the decomposition temperature and the nature of the decomposition products. Differential scanning calorimetry (DSC) could be used to determine any phase transitions and the enthalpy of decomposition.

  • Purity Determination: The concentration of the hypobromite ion can be determined by iodometric titration. The lithium content can be quantified using techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Solubility Assessment: The solubility in water and other polar solvents can be determined by preparing saturated solutions at a specific temperature, followed by quantification of the dissolved lithium or hypobromite concentration.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activity and signaling pathways of this compound. The biological effects of lithium are extensively studied, primarily in the context of lithium salts like lithium carbonate and lithium chloride used as mood stabilizers in the treatment of bipolar disorder. These effects are attributed to the lithium ion (Li⁺) and its interaction with various intracellular signaling pathways, including the inhibition of glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase.

However, it is crucial to note that this information pertains to the lithium ion and not specifically to the this compound compound. The hypobromite ion is a strong oxidizing agent and is expected to have its own distinct biological effects, likely related to oxidative stress. Without specific studies on this compound, any discussion of its interaction with signaling pathways would be speculative.

The following diagram illustrates a simplified overview of the well-established signaling pathways affected by the lithium ion , which should not be directly extrapolated to this compound without experimental validation.

Known signaling pathways affected by the Lithium ion (Li+).

Safety and Handling

This compound is classified as an oxidizing solid and is corrosive.[4] It can intensify fire and cause severe skin burns and eye damage.[4] It is also very toxic to aquatic life.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from combustible materials.

Conclusion

This compound is a reactive inorganic compound with potential applications as an oxidizing agent. While its basic chemical identity is established, there is a notable absence of comprehensive, experimentally determined quantitative data in the public domain. Furthermore, its specific biological activities and interactions with cellular signaling pathways remain uninvestigated. The information provided in this guide summarizes the current state of knowledge and highlights the need for further research to fully characterize the properties and potential applications of this compound. Researchers are encouraged to employ standard analytical techniques for a more detailed investigation of its physicochemical and biological characteristics.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lithium hypobromite (LiOBr) is an inorganic compound of interest due to the reactive nature of the hypobromite anion. This document provides a comprehensive overview of the molecular structure and chemical bonding of this compound. Given the limited direct experimental data on LiOBr, this guide synthesizes information from analogous, well-characterized compounds, such as sodium hypobromite, and outlines theoretical considerations and standard experimental protocols for its study. The content is structured to be a valuable resource for researchers in inorganic chemistry and drug development, where hypohalites can act as potent oxidizing agents.

Introduction

This compound, with the chemical formula LiOBr, is the lithium salt of hypobromous acid. It is an ionic compound consisting of a lithium cation (Li⁺) and a hypobromite anion (BrO⁻)[1]. In the hypobromite ion, bromine is in the +1 oxidation state, which makes the compound a moderately strong oxidizing agent[1][2]. Like other alkali metal hypobromites, LiOBr is expected to be unstable, readily undergoing disproportionation to form lithium bromide (LiBr) and lithium bromate (LiBrO₃), particularly in solution and at elevated temperatures[2][3]. This inherent instability is a primary reason for the scarcity of detailed structural studies on the isolated compound.

This guide will cover the theoretical and extrapolated structural parameters, the nature of the chemical bonding, proposed experimental protocols for synthesis and characterization, and a logical workflow for its analysis.

Molecular Structure and Bonding

The molecular structure of this compound is best understood by considering its constituent ions: the lithium cation (Li⁺) and the hypobromite anion (BrO⁻).

2.1. Ionic Bonding

The primary interaction between the lithium cation and the hypobromite anion is ionic. The lithium atom transfers its single valence electron to the more electronegative hypobromite group, resulting in the formation of Li⁺ and BrO⁻ ions. In a solid-state lattice, these ions would be arranged in a crystal structure determined by their relative sizes and the minimization of electrostatic repulsion. While the specific crystal structure of LiOBr has not been experimentally determined, it can be visualized as a lithium ion coordinated to the oxygen atom of the hypobromite group[1].

2.2. Covalent Bonding in the Hypobromite Anion

Within the hypobromite anion (BrO⁻), the bromine and oxygen atoms are linked by a single covalent bond. The BrO⁻ ion is a diatomic species and is therefore linear.

2.3. Geometric Parameters

Direct experimental data on the geometric parameters (bond lengths, angles) of solid this compound are not available in the current literature. However, valuable insights can be drawn from single-crystal X-ray diffraction studies of the closely related compound, sodium hypobromite pentahydrate (NaOBr·5H₂O). This is the most well-characterized crystalline form of a hypobromite salt[4].

The key structural parameter for the hypobromite anion is the Br-O bond length.

Table 1: Quantitative Data on Hypobromite Anion Geometry

Parameter Value Compound Method Reference
Br-O Bond Length 1.820(3) Å Sodium Hypobromite Pentahydrate (NaOBr·5H₂O) Single-Crystal X-ray Diffraction (at 173 K) [4][5]

| Br-O Bond Length | 1.82 Å | Hypobromite Ion (general) | Not Specified |[2] |

Based on this data, the Br-O bond length in this compound is expected to be approximately 1.82 Å. The Li-O bond would be ionic in nature, and its length would depend on the coordination environment within the crystal lattice.

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and characterization of this compound, based on established procedures for analogous alkali metal hypohalites.

3.1. Synthesis of this compound Solution

Objective: To prepare an aqueous solution of this compound for use as a reagent. This method is based on the general synthesis of alkali metal hypobromites[2][3].

Materials:

  • Bromine (Br₂)

  • Lithium hydroxide (LiOH)

  • Distilled water

  • Ice bath

Procedure:

  • Prepare a solution of lithium hydroxide by dissolving a stoichiometric amount in cold distilled water. The concentration should be carefully controlled.

  • Cool the lithium hydroxide solution to 0°C using an ice bath. This is critical to minimize the disproportionation of the hypobromite product into bromate and bromide[2].

  • Slowly add liquid bromine (Br₂) dropwise to the cold, stirred lithium hydroxide solution. The reaction is a disproportionation of bromine in an alkaline medium.

    • Reaction: Br₂ + 2 LiOH(aq) → LiBr(aq) + LiOBr(aq) + H₂O(l)

  • Maintain the temperature at or below 0°C throughout the addition of bromine.

  • The resulting solution will be a pale yellow-orange, indicating the presence of the hypobromite ion. This solution should be used in situ immediately after preparation due to its instability.

3.2. Characterization Workflow

A comprehensive characterization of the synthesized this compound would involve several spectroscopic and analytical techniques to confirm its structure and purity.

Table 2: Proposed Techniques for LiOBr Characterization

Technique Purpose Expected Outcome
Raman Spectroscopy To identify the Br-O stretching vibration. A characteristic vibrational band for the Br-O single bond. Useful for analyzing the solution in situ.
Infrared (IR) Spectroscopy To identify the Br-O stretching vibration in a solid sample. An absorption band corresponding to the Br-O stretch. May be challenging due to the ionic nature and instability.
UV-Visible Spectroscopy To detect the hypobromite ion in solution. The BrO⁻ ion has a characteristic absorption maximum in the UV region.

| X-ray Crystallography | To determine the precise solid-state structure, including bond lengths and crystal lattice. | Definitive determination of the Li-O and Br-O bond lengths and the crystal packing. This would require the challenging task of isolating a stable, single crystal. |

Diagram 1: Logical Workflow for Synthesis and Characterization of LiOBr

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Prepare cold (0°C) LiOH solution S2 Slowly add Br₂ to stirred LiOH solution S1->S2 S3 Maintain T ≤ 0°C S2->S3 S4 Obtain aqueous LiOBr solution S3->S4 C1 UV-Vis Spectroscopy (Confirm BrO⁻ in solution) S4->C1 C2 Raman Spectroscopy (Detect Br-O stretch in solution) S4->C2 C3 Attempt Isolation of Solid (e.g., low-temp evaporation) S4->C3 If stable solid is required C4 IR Spectroscopy (Br-O stretch in solid) C3->C4 C5 X-ray Crystallography (Determine crystal structure, bond lengths) C3->C5

Caption: Workflow for LiOBr Synthesis and Characterization.

Visualization of Bonding

To visualize the fundamental bonding relationships within this compound, a simple diagram can be constructed. It illustrates the ionic attraction between the lithium cation and the hypobromite anion, as well as the covalent bond within the anion.

Diagram 2: Bonding in this compound

G cluster_anion Hypobromite Anion (BrO⁻) Li Li⁺ O O Li->O Ionic Interaction Br Br O->Br Covalent Bond

Caption: Ionic and covalent bonding in LiOBr.

Conclusion

While this compound remains a sparsely characterized compound, a robust model of its molecular structure and bonding can be constructed from fundamental chemical principles and data from analogous compounds. It is an ionic compound featuring a Li⁺ cation and a BrO⁻ anion. Within the anion, a covalent bond exists between bromine and oxygen with an estimated length of 1.82 Å. The instability of LiOBr makes its isolation and characterization challenging, necessitating in situ preparation and analysis for most applications. The experimental protocols and characterization workflows outlined in this guide provide a framework for future research into this and other unstable hypohalite species, which are of significant interest for their oxidative properties in synthetic chemistry and other scientific fields.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations of Lithium Hypobromite (LiOBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of lithium hypobromite (LiOBr). Due to the limited availability of direct experimental and computational data for this specific molecule, this document serves as a detailed protocol for researchers to conduct such studies. It outlines proposed computational methodologies, including the selection of appropriate levels of theory and basis sets, and details the expected quantitative data, such as optimized molecular geometries, vibrational frequencies, and electronic properties. The guide also includes visualizations of the computational workflow and the predicted molecular structure to facilitate a deeper understanding of the theoretical approach to characterizing this reactive inorganic species. The information herein is intended to empower researchers in computational chemistry, materials science, and drug development to investigate the properties of this compound and related compounds.

Introduction

This compound (LiOBr) is an inorganic compound with potential applications as an oxidizing agent, similar to other alkali metal hypohalites.[1] A thorough understanding of its molecular structure, stability, and reactivity is crucial for its safe and effective utilization. Quantum chemical calculations offer a powerful in silico approach to determine these properties with high accuracy, complementing and guiding experimental investigations.

This guide presents a detailed methodology for performing quantum chemical calculations on this compound. The protocols and expected outcomes are based on established computational techniques successfully applied to related alkali metal halides and other lithium-containing molecules.[2][3]

Proposed Computational Methodology

The following section details a robust computational protocol for the quantum chemical characterization of this compound. The choice of methodology aims to balance computational cost with accuracy, providing reliable predictions of molecular properties.

Software Selection

A variety of quantum chemistry software packages are capable of performing the proposed calculations. Prominent examples include:

  • Gaussian: A widely used commercial software package with a comprehensive suite of computational methods and a user-friendly interface.[4][5]

  • ORCA: A powerful and versatile quantum chemistry program that is free for academic use and excels in calculations on inorganic and organometallic systems.[1][6]

  • GAMESS: An open-source quantum chemistry package offering a broad range of functionalities.[7]

This guide will use a syntax generally applicable to these programs.

Level of Theory

The choice of the level of theory is critical for obtaining accurate results. For a molecule like this compound, which involves a metal, a halogen, and ionic bonding characteristics, the following methods are recommended:

  • Møller-Plesset Perturbation Theory (MP2): This post-Hartree-Fock method includes electron correlation effects, which are important for accurate geometry and frequency calculations.

  • Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energies and properties, albeit at a higher computational cost. It is recommended for final single-point energy calculations on the optimized geometry.

  • Density Functional Theory (DFT): DFT methods offer a good balance of accuracy and computational efficiency. A range of functionals can be employed, with hybrid functionals like B3LYP or PBE0 often providing reliable results for main group elements.

Basis Set Selection

The basis set describes the atomic orbitals used in the calculation. For accurate calculations involving a heavy element like bromine, a suitable basis set is crucial.

  • For Lithium and Oxygen: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are appropriate. The inclusion of diffuse functions (+) is important for accurately describing the anionic character of the hypobromite moiety.

  • For Bromine: Due to the larger number of electrons and the importance of relativistic effects, an effective core potential (ECP) is recommended to replace the inner-shell electrons, reducing computational cost.[2] The LANL2DZ or the more modern def2-TZVP basis sets with their corresponding ECPs are excellent choices.[8] For higher accuracy, all-electron basis sets that account for scalar relativistic effects, such as the aug-cc-pVTZ-DK basis set, can be used.[9]

Calculation Steps
  • Geometry Optimization: The first step is to determine the equilibrium geometry of the LiOBr molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimization should be performed using a reliable method such as MP2 or a suitable DFT functional.

  • Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[10] This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation can be performed using a higher level of theory (e.g., CCSD(T)) to obtain a more accurate electronic energy. This calculation will also yield various electronic properties, such as the dipole moment and the distribution of electron density.

  • Population Analysis: A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges, providing insight into the ionic and covalent character of the bonds.[3][11]

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. The values provided are illustrative and based on known data for the hypobromite anion and related alkali metal halides.

Table 1: Predicted Optimized Molecular Geometry of this compound

ParameterPredicted Value
Li-O Bond Length (Å)~1.6 - 1.8
O-Br Bond Length (Å)~1.82[6]
Li-O-Br Bond Angle (°)~100 - 110

Table 2: Predicted Vibrational Frequencies of this compound

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)
ν₁O-Br Stretch~600 - 700
ν₂Li-O Stretch~400 - 500
ν₃Li-O-Br Bend~200 - 300

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
Dipole Moment (Debye)High (indicative of a polar molecule)
Mulliken Charge on Li~+0.8 to +0.9
Mulliken Charge on O~-0.6 to -0.8
Mulliken Charge on Br~-0.1 to -0.3
HOMO-LUMO Gap (eV)Moderate (indicative of reactivity)

Visualization of Computational Workflow and Molecular Structure

Visual diagrams are essential for understanding the logical flow of the computational process and the resulting molecular structure. The following diagrams are generated using the DOT language.

References

A Technical Guide to the Discovery and First Synthesis of Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypobromite (LiOBr) is an inorganic compound that, while not as extensively documented as its sodium and potassium counterparts, holds potential as a versatile oxidizing agent in organic synthesis. Its utility lies in the reactive nature of the hypobromite ion (OBr⁻), which can participate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the inferred discovery and the fundamental methods for the first synthesis of this compound, tailored for a scientific audience. The information is presented with a focus on experimental detail and practical application.

The Inferred Discovery of this compound

A specific, documented historical account of the "discovery" of this compound is not prominent in scientific literature. Its discovery is intrinsically linked to the foundational work on bromine and its compounds in the early 19th century.

In 1826, the French chemist Antoine Jérôme Balard announced the discovery of a new element, which he named bromine.[1] His investigations, published in the Annales de Chimie et de Physique, involved the reaction of this new element with alkaline solutions.[1] In his efforts to purify bromine, Balard treated it with caustic potash (potassium hydroxide), a process that would have inevitably led to the formation of potassium hypobromite (KOBr) and potassium bromide (KBr) in solution through a disproportionation reaction.[1]

Given the established understanding of the periodic trends and the similar reactivity of alkali metals, the synthesis of other alkali metal hypobromites, including this compound, would have been a logical and straightforward extension of Balard's work.[2] Therefore, it is highly probable that the first synthesis of this compound was not a distinct, celebrated event but rather an implicit outcome of the broader exploration of bromine's chemistry with various alkalis. The synthesis would have followed the analogous reaction of treating bromine with lithium hydroxide.

First Synthesis: Experimental Protocols

The first synthesis of this compound can be achieved through two primary methods, adapted from the general procedures for preparing alkali metal hypobromites.[3][4] These methods are the direct reaction of bromine with an alkali hydroxide and the reaction of an alkali metal hypochlorite with a bromide salt.

Method 1: Direct Reaction of Bromine with Lithium Hydroxide

This is the most direct and historically inferred method for the preparation of this compound. It involves the disproportionation of bromine in an alkaline solution.

Reaction:

Br₂ + 2 LiOH → LiOBr + LiBr + H₂O

Experimental Protocol:

  • Preparation of Lithium Hydroxide Solution: Prepare a solution of lithium hydroxide (LiOH) in distilled water. The concentration can be varied depending on the desired concentration of the final this compound solution. For laboratory-scale synthesis, a 1 M to 2 M solution is a reasonable starting point.

  • Cooling: Cool the lithium hydroxide solution to 0-5 °C in an ice bath. This is crucial to minimize the disproportionation of the hypobromite ion into bromate and bromide, which occurs more rapidly at higher temperatures.[3]

  • Addition of Bromine: Slowly add liquid bromine (Br₂) to the cooled and stirred lithium hydroxide solution. The addition should be dropwise to control the exothermic reaction and maintain the low temperature.

  • Reaction Monitoring: Continue the addition of bromine until a faint yellow-orange color persists, indicating a slight excess of bromine or the formation of the hypobromite solution.

  • Filtration (Optional): If any solid impurities are present, the solution can be filtered while cold.

  • Storage: The resulting this compound solution should be stored in a dark, cool place and used promptly due to its limited stability.

Method 2: Reaction of Lithium Hypochlorite with a Bromide Salt

This method avoids the direct handling of liquid bromine and is a common approach for generating hypobromite solutions in situ, particularly for industrial applications.[4][5]

Reaction:

LiOCl + LiBr → LiOBr + LiCl

Experimental Protocol:

  • Preparation of Reactant Solutions: Prepare aqueous solutions of lithium hypochlorite (LiOCl) and lithium bromide (LiBr).

  • Mixing: Mix the aqueous solution of lithium hypochlorite with the lithium bromide solution.[5]

  • Reaction: Allow the components to react. The reaction is generally rapid at room temperature.[4]

  • Stabilization (Optional): For applications requiring a more stable solution, a stabilizing agent can be added. Patents often describe the use of sulfamates for this purpose, although this would not have been part of the "first" synthesis.[6]

Quantitative Data from Related Syntheses

While specific quantitative data for the first synthesis of this compound is not available, data from patents for the synthesis of other alkali metal hypobromites can provide valuable insights for researchers. The following table summarizes relevant parameters.

ParameterValue/RangeSourceContext
Reactant Concentration
Alkali Hydroxide SolutionConcentrated (e.g., 34.76 wt% NaOH)[6]Used to prepare concentrated hypobromite solutions.
Alkali Metal Hypochlorite5% to 70% available chlorine[4]Starting material for reaction with a bromide source.
Reaction Conditions
Temperature-5 to +10 °C (preferably 0-5 °C)[6][7]To minimize disproportionation of hypobromite to bromate.
Product Concentration
Unstabilized Hypobromite0.5 to 70 wt%[4]Achievable concentration in aqueous solution.
Stabilized HypobromiteHigh concentrations (e.g., 28.62 wt% NaOBr)[6]Achieved with the use of stabilizing agents.
Stoichiometry
Hydroxide to Bromine Molar Ratio2:1 to 3:1 (preferably ~2.2:1)[6][7]To ensure an alkaline environment and drive the reaction.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Synthesis_Method_1 Br2 Bromine (Br₂) ReactionVessel Reaction Vessel (0-5 °C) Br2->ReactionVessel Slow Addition LiOH_sol Aqueous Lithium Hydroxide (LiOH) LiOH_sol->ReactionVessel Initial Charge LiOBr_sol This compound Solution (LiOBr) ReactionVessel->LiOBr_sol Product

Caption: Workflow for the synthesis of this compound via direct reaction of bromine and lithium hydroxide.

Synthesis_Method_2 LiOCl_sol Aqueous Lithium Hypochlorite (LiOCl) MixingVessel Mixing Vessel LiOCl_sol->MixingVessel LiBr_sol Aqueous Lithium Bromide (LiBr) LiBr_sol->MixingVessel LiOBr_sol_2 This compound Solution (LiOBr) MixingVessel->LiOBr_sol_2 Product

Caption: Workflow for the synthesis of this compound from lithium hypochlorite and lithium bromide.

Conclusion

While the formal discovery of this compound lacks a singular historical pinpoint, its conceptual origins are firmly rooted in the discovery of bromine and the subsequent understanding of halogen chemistry in the 19th century. The first synthesis was likely an intuitive extension of the reactions of bromine with other alkalis. For contemporary researchers, the synthesis of this compound is readily achievable through well-established methods, primarily the controlled reaction of bromine with lithium hydroxide at low temperatures. This guide provides the necessary historical context, detailed experimental protocols, and relevant quantitative data to enable the successful preparation and application of this versatile oxidizing agent in a modern laboratory setting.

References

The Enigmatic Stability of Solid Lithium Hypobromite: A Thermodynamic Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid lithium hypobromite (LiOBr) presents a significant enigma in the field of inorganic chemistry. Despite its simple stoichiometry, a thorough review of existing scientific literature reveals a notable absence of empirical data regarding its thermodynamic stability. This technical guide addresses this knowledge gap by outlining the theoretical considerations for its stability and proposing detailed experimental protocols for its synthesis and characterization. The inherent instability of the hypobromite ion, coupled with the high charge density of the lithium cation, suggests that solid LiOBr is likely a highly reactive and thermally sensitive compound. This document serves as a foundational resource for researchers seeking to investigate the properties of this elusive material, providing a roadmap for its potential synthesis, safe handling, and thermodynamic analysis.

Introduction

Lithium-containing compounds are of immense interest across various scientific disciplines, from energy storage to pharmaceuticals. While lithium halides like lithium bromide (LiBr) are well-characterized, the corresponding hypohalites, such as this compound, remain largely unexplored.[1] The thermodynamic stability of a solid compound is a critical parameter that dictates its feasibility of isolation, storage, and application. For solid this compound, the interplay between the lattice energy of the ionic crystal and the decomposition energetics of the hypobromite anion is paramount. This guide will delve into the theoretical underpinnings of its expected (in)stability and provide a comprehensive framework for its empirical investigation.

Theoretical Considerations for the Stability of Solid this compound

The thermodynamic stability of solid this compound is governed by its Gibbs free energy of formation (ΔGf°). A positive or small negative value would indicate a propensity for decomposition. The stability can be assessed by considering the following potential decomposition pathways:

  • Disproportionation: A common decomposition route for hypohalites is disproportionation into the corresponding halide and halate. For this compound, this can be represented as: 3LiOBr(s) → 2LiBr(s) + LiBrO3(s)

  • Thermal Decomposition to Oxide and Halogen: At elevated temperatures, decomposition to the metal oxide and elemental bromine is also conceivable: 2LiOBr(s) → Li2O(s) + Br2(g)

The relative favorability of these pathways is dictated by the enthalpies and entropies of the reactions. The high polarizing power of the small Li+ cation is expected to destabilize the relatively large and easily deformable OBr- anion, likely lowering the activation energy for decomposition.

Proposed Experimental Protocols

Due to the presumed instability of solid LiOBr, all experimental work must be conducted with stringent safety precautions, including the use of personal protective equipment, fume hoods, and blast shields. Small-scale experiments are highly recommended for initial investigations.

Synthesis of Solid this compound

A potential route for the synthesis of this compound is the reaction of bromine with a cold, aqueous solution of lithium hydroxide.

Methodology:

  • Prepare a dilute solution of lithium hydroxide (LiOH) in deionized water and cool it to 0-5 °C in an ice bath.

  • Slowly add liquid bromine (Br2) dropwise to the cold, stirred LiOH solution. The reaction should be performed in a well-ventilated fume hood. The molar ratio of LiOH to Br2 should be carefully controlled to favor the formation of the hypobromite. 2LiOH(aq) + Br2(l) → LiOBr(aq) + LiBr(aq) + H2O(l)

  • To isolate a solid product, subsequent precipitation with a non-polar, water-miscible solvent (e.g., cold acetone or isopropanol) could be attempted, followed by rapid filtration and drying under vacuum at low temperatures.

Thermodynamic Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal stability and decomposition temperature of a compound.[2][3]

Experimental Workflow:

Figure 1: Workflow for DSC analysis of solid this compound.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and can be used to identify decomposition products.[4]

Experimental Protocol:

  • Place a small, accurately weighed sample (2-5 mg) of the synthesized solid into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10 °C/min).

  • Monitor the mass loss as a function of temperature. A coupled mass spectrometer (TGA-MS) would be invaluable for identifying the gaseous decomposition products (e.g., Br2).

Data Presentation

While no quantitative data for solid this compound is currently available in the literature, the following tables are presented as a template for organizing experimentally determined values.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaBrLiO[5][6]-
Molar Mass102.84 g/mol [5]-
AppearanceTo be determinedVisual Inspection
Crystal StructureTo be determinedX-ray Diffraction (XRD)

Table 2: Thermodynamic Data for this compound

ParameterValue (kJ/mol)Method of Determination
Enthalpy of Formation (ΔHf°)To be determinedCalorimetry
Gibbs Free Energy of Formation (ΔGf°)To be determinedCalculation from ΔHf° and S°
Standard Molar Entropy (S°)To be determinedHeat Capacity Measurements
Decomposition Temperature (Tdecomp)To be determinedDSC/TGA
Enthalpy of Decomposition (ΔHdecomp)To be determinedDSC

Logical Relationships in Stability Analysis

The following diagram illustrates the logical flow for assessing the thermodynamic stability of solid this compound.

Stability_Analysis cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_thermo Thermodynamic Assessment cluster_conclusion Conclusion Synthesis Attempted Synthesis of LiOBr(s) Isolation Isolation of Solid Product Synthesis->Isolation Structural Structural Analysis (XRD) Isolation->Structural Thermal Thermal Analysis (DSC/TGA) Isolation->Thermal Decomp_Pathway Identify Decomposition Pathway(s) Thermal->Decomp_Pathway Thermo_Data Determine Thermodynamic Parameters (ΔH_f°, ΔG_f°, S°) Decomp_Pathway->Thermo_Data Stability Assess Thermodynamic Stability Thermo_Data->Stability

References

Navigating the Challenges of Lithium Hypobromite in Organic Media: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Researchers, scientists, and professionals in drug development often encounter the need for precise solubility data of various reagents. This technical guide addresses the solubility of lithium hypobromite (LiOBr) in organic solvents, a topic with limited direct quantitative data in current scientific literature. This guide provides a comprehensive framework for understanding and determining this crucial parameter, acknowledging the existing data gap and offering practical experimental protocols.

This compound is a reactive inorganic salt with potential applications as an oxidizing agent in organic synthesis. Its ionic nature suggests solubility in polar solvents. However, the inherent instability of the hypobromite ion presents significant challenges in both studying and utilizing this compound in organic media.

This document serves as a resource for researchers by consolidating the known properties of this compound, presenting solubility data for the analogous and more stable lithium bromide as a comparative reference, and detailing robust experimental methodologies for the synthesis and solubility determination of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors:

  • Lattice Energy of the Solute: The strength of the electrostatic forces holding the Li⁺ and OBr⁻ ions together in the crystal lattice must be overcome for dissolution to occur.

  • Solvation Energy of the Ions: The energy released when the ions are stabilized by interactions with solvent molecules. Polar solvents with high dielectric constants are generally more effective at solvating ions.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute ions.

  • Chemical Reactions: The potential for the solute to react with the solvent, which can complicate solubility measurements. Given the oxidizing nature of the hypobromite ion, this is a critical consideration.

Synthesis of this compound

A stable and pure sample of this compound is a prerequisite for accurate solubility studies. A common method for its synthesis involves the reaction of lithium hydroxide with bromine at low temperatures to minimize the disproportionation of the hypobromite ion into bromide and bromate.

Reaction: 2 LiOH (aq) + Br₂ (l) → LiOBr (aq) + LiBr (aq) + H₂O (l)

It is important to note that this reaction produces an equimolar amount of lithium bromide. For solubility studies of pure this compound, separation or in-situ generation and immediate use would be necessary.

Experimental Protocols for Solubility Determination

Due to the scarcity of published data, researchers will likely need to determine the solubility of this compound experimentally. The following protocols provide a detailed methodology.

Gravimetric Method

This classical method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

Caption: Gravimetric Solubility Determination Workflow.

Spectroscopic Method (UV-Vis)

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, this method can be employed. It requires the creation of a calibration curve.

Experimental Workflow:

G cluster_cal Calibration cluster_meas Measurement A Prepare standard solutions of known LiOBr concentration B Measure absorbance of each standard A->B C Plot absorbance vs. concentration (Calibration Curve) B->C D Prepare saturated solution and filter E Measure absorbance of the clear filtrate D->E F Determine concentration from calibration curve E->F

Caption: Spectroscopic Solubility Determination Workflow.

Analytical Titration

The concentration of hypobromite in a saturated solution can be determined by iodometric titration.

Protocol:

  • A known volume of the saturated organic solution is carefully transferred to a flask.

  • An excess of potassium iodide (KI) solution and acetic acid are added. The hypobromite oxidizes the iodide to iodine. OBr⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O

  • The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • The concentration of this compound in the original solution can be calculated from the volume of thiosulfate solution used.

Quantitative Data (Lithium Bromide as a Proxy)

SolventFormulaDielectric Constant (approx.)Solubility of LiBr ( g/100 g solvent) at 25°C
MethanolCH₃OH32.7~43
EthanolC₂H₅OH24.5~22
Acetone(CH₃)₂CO20.7~50
AcetonitrileCH₃CN37.5~2.5
Dimethylformamide (DMF)(CH₃)₂NCHO36.7Soluble
Dimethyl sulfoxide (DMSO)(CH₃)₂SO46.7Soluble

Disclaimer: This data is for lithium bromide and should be used with caution as an estimate for the potential solubility of this compound. Experimental verification is essential.

Stability and Reactivity in Organic Solvents

The stability of this compound in organic solvents is a critical factor that can influence its solubility and practical application.

  • Disproportionation: The hypobromite ion is prone to disproportionation, especially in the presence of heat, light, or acid/base catalysts, yielding bromide and bromate. 3 LiOBr → 2 LiBr + LiBrO₃

  • Oxidation of Solvents: As a strong oxidizing agent, this compound may react with certain organic solvents, particularly those with oxidizable functional groups (e.g., alcohols, aldehydes). This reactivity can lead to the degradation of both the solute and the solvent.

The choice of an organic solvent for this compound should therefore be carefully considered, favoring aprotic, polar solvents that are resistant to oxidation.

G LiOBr This compound in Organic Solvent Stability Stability LiOBr->Stability Reactivity Reactivity LiOBr->Reactivity Disproportionation Disproportionation to LiBr and LiBrO₃ Stability->Disproportionation SolventOxidation Oxidation of Solvent Reactivity->SolventOxidation

Caption: Key Stability and Reactivity Considerations for LiOBr.

Conclusion

The solubility of this compound in organic solvents remains an area requiring further experimental investigation. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine this data accurately and safely. By understanding the synthesis, handling, and analytical methods, and by being cognizant of the inherent instability of the compound, the scientific community can begin to fill this knowledge gap, paving the way for new applications of this compound in organic synthesis and drug development.

An In-depth Technical Guide to the Physical Characteristics of Pure Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of pure lithium hypobromite (LiBrO). Due to the compound's inherent instability, much of the available data pertains to its properties in aqueous solutions. This document consolidates the existing information from chemical databases and the limited literature to serve as a foundational resource.

Chemical Identity and Molecular Structure

This compound is an inorganic compound with a simple ionic structure consisting of a lithium cation (Li⁺) and a hypobromite anion (BrO⁻). The bromine atom in the hypobromite anion exists in the +1 oxidation state, which makes the compound a moderately strong oxidizing agent.

IdentifierValue
Chemical Name This compound
CAS Number 13824-95-8[1]
Molecular Formula BrLiO[1]
Molecular Weight Approximately 102.84 g/mol [1]
Canonical SMILES [Li+].[O-]Br[2]
InChI InChI=1S/BrO.Li/c1-2;/q-1;+1[2]
InChIKey JOUZTPYNXDURHJ-UHFFFAOYSA-N[2]

Physical Properties

Pure this compound is typically a solid compound.[1] However, detailed quantitative physical properties such as a precise melting point, boiling point, and density have not been extensively documented in the available scientific literature, likely due to its instability. It is most commonly encountered and utilized in aqueous solutions.

Table of Known Physical Characteristics:

PropertyValue/Description
Physical State Solid in its pure form[1]
Solubility Readily soluble in polar solvents such as water[1]
Stability Sensitive to heat and light.[1] More stable in alkaline aqueous solutions.[1]

Experimental Protocols

General Protocol for Aqueous this compound Preparation:

This protocol describes a generalized method for the in situ preparation of this compound in an aqueous solution.

  • Reaction Setup: A reaction vessel, preferably jacketed for temperature control, is equipped with a magnetic stirrer and a means for controlled addition of reagents. The reaction should be conducted in a well-ventilated fume hood due to the handling of bromine.

  • Preparation of Lithium Hydroxide Solution: A pre-cooled aqueous solution of lithium hydroxide (LiOH) is prepared. The concentration is typically determined by the desired final concentration of this compound. The solution should be maintained at a low temperature (e.g., 0-5 °C) to enhance the stability of the resulting hypobromite.

  • Addition of Bromine: Elemental bromine (Br₂) is added slowly and dropwise to the cold, stirred lithium hydroxide solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained at a low level.

  • Reaction: The bromine reacts with the lithium hydroxide to form this compound, lithium bromide, and water, as depicted in the reaction pathway diagram below.

  • Use of Solution: The resulting aqueous solution of this compound is typically used immediately for subsequent applications due to its limited stability.

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the oxidizing nature of the hypobromite anion. It is a moderately strong oxidizing agent and can participate in various redox reactions.

The stability of this compound is a significant consideration. It is sensitive to both heat and light. In aqueous solutions, it can undergo decomposition, particularly under acidic conditions where it forms the less stable hypobromous acid. The decomposition pathway can lead to the formation of lithium bromide and the release of oxygen.

Visualizations

Diagram 1: Synthesis of Aqueous this compound

G Br2 Bromine (Br₂) reaction + Br2->reaction LiOH Lithium Hydroxide (2LiOH) LiOH->reaction LiBrO This compound (LiBrO) LiBr Lithium Bromide (LiBr) H2O Water (H₂O) reaction->products products->LiBrO products->LiBr products->H2O

Caption: Reaction pathway for the formation of aqueous this compound.

Diagram 2: Decomposition of this compound

G LiBrO This compound (2LiBrO) Heat Heat/Light LiBrO->Heat LiBr Lithium Bromide (2LiBr) Heat->LiBr O2 Oxygen (O₂) Heat->O2

Caption: Decomposition pathway of this compound under the influence of heat or light.

References

electrochemical potential of the BrO-/Br- couple in LiBrO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electrochemical Potential of the BrO⁻/Br⁻ Couple in Lithium Hypobromite (LiBrO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical potential of the hypobromite/bromide (BrO⁻/Br⁻) redox couple, with a specific focus on its characteristics within a this compound (LiBrO) environment. This document synthesizes theoretical principles, thermodynamic data, and detailed experimental protocols to serve as a core resource for researchers in electrochemistry, materials science, and drug development. Key quantitative data are presented in tabular format for clarity and comparative analysis. Methodologies for the preparation of this compound solutions and the electrochemical measurement of the BrO⁻/Br⁻ couple are detailed. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

The BrO⁻/Br⁻ redox couple is a crucial component in various electrochemical and biological systems. Hypobromite (BrO⁻), the conjugate base of hypobromous acid, is a powerful oxidizing agent. Understanding its electrochemical potential is vital for applications ranging from energy storage systems, such as lithium-bromine batteries, to its role as a microbicidal agent in biological contexts. The presence of lithium cations (Li⁺) in the electrolyte can influence the redox potential and the overall electrochemical behavior of the system due to ion-pairing effects and modifications of the ionic activity. This guide aims to provide a detailed theoretical and practical framework for studying the BrO⁻/Br⁻ couple in a LiBrO solution.

Theoretical Background

The electrochemical potential of the BrO⁻/Br⁻ couple is governed by the Nernst equation, which relates the reduction potential of a half-reaction to the standard electrode potential, temperature, and the activities (approximated by concentrations) of the chemical species involved.

The BrO⁻/Br⁻ Half-Reaction

In an alkaline aqueous solution, the reduction of hypobromite to bromide is represented by the following half-reaction:

BrO⁻(aq) + H₂O(l) + 2e⁻ ⇌ Br⁻(aq) + 2OH⁻(aq)

The standard reduction potential (E°) for this reaction is +0.76 V versus the Standard Hydrogen Electrode (SHE) at 25°C.

The Nernst Equation

The Nernst equation allows for the calculation of the electrode potential (E) under non-standard conditions:

E = E° - (RT/nF) * ln(Q)

Where:

  • E is the reduction potential under non-standard conditions.

  • is the standard reduction potential.

  • R is the universal gas constant (8.314 J/(mol·K)).

  • T is the absolute temperature in Kelvin.

  • n is the number of moles of electrons transferred in the balanced half-reaction (in this case, n = 2).

  • F is the Faraday constant (96,485 C/mol).

  • Q is the reaction quotient.

For the BrO⁻/Br⁻ half-reaction, the reaction quotient Q is given by:

Q = [Br⁻][OH⁻]² / [BrO⁻]

Thus, the Nernst equation for the BrO⁻/Br⁻ couple is:

E = 0.76 - (RT/2F) * ln([Br⁻][OH⁻]² / [BrO⁻])

This equation demonstrates that the electrochemical potential of the BrO⁻/Br⁻ couple is dependent on the concentrations of hypobromite, bromide, and hydroxide ions in the solution.

Quantitative Data

The following table summarizes the key quantitative data for the BrO⁻/Br⁻ redox couple.

ParameterValueConditionsReference(s)
Half-Reaction BrO⁻ + H₂O + 2e⁻ ⇌ Br⁻ + 2OH⁻Aqueous solution
Standard Reduction Potential (E°) +0.76 V vs. SHE25 °C (298.15 K), 1 M concentrations
Number of Electrons (n) 2
Nernst Equation E = 0.76 - (0.0592/2) log₁₀(Q) at 25°CQ = [Br⁻][OH⁻]² / [BrO⁻]

Experimental Protocols

This section provides detailed methodologies for the preparation of a this compound solution and the subsequent measurement of the electrochemical potential of the BrO⁻/Br⁻ couple using cyclic voltammetry.

Preparation of this compound (LiBrO) Solution

This compound is typically prepared in situ due to its instability.

Materials:

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Distilled or deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinders

Procedure:

  • Prepare a solution of lithium hydroxide (e.g., 0.2 M) in water. The concentration can be adjusted based on experimental requirements.

  • Cool the LiOH solution in an ice bath to approximately 0-5 °C. This is crucial to minimize the disproportionation of hypobromite to bromate and bromide.

  • While stirring the cooled LiOH solution vigorously, slowly add a stoichiometric amount of liquid bromine. The reaction is as follows: 2LiOH(aq) + Br₂(l) → LiBrO(aq) + LiBr(aq) + H₂O(l)

  • The addition of bromine should be done dropwise in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution will contain this compound and lithium bromide.

Measurement of Electrochemical Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique to study the redox processes.[1][2][3]

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or mesh)

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, followed by rinsing with deionized water and sonication to remove any residual alumina particles.

  • Cell Assembly: Assemble the three-electrode cell with the prepared LiBrO solution as the electrolyte. Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.

  • Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the parameters on the potentiostat. A typical potential window for the BrO⁻/Br⁻ couple would be from approximately +1.0 V to -0.2 V vs. Ag/AgCl. The exact range may need to be optimized.

    • Set a suitable scan rate, for example, 50 mV/s.

    • Initiate the scan, sweeping the potential from a starting value towards the negative direction to observe the reduction of BrO⁻, and then reversing the scan to observe the oxidation of Br⁻.

  • Data Analysis:

    • The resulting cyclic voltammogram will show a cathodic peak corresponding to the reduction of BrO⁻ and an anodic peak for the oxidation of Br⁻.

    • The formal potential (E°') of the redox couple can be estimated as the midpoint of the cathodic and anodic peak potentials (Epc and Epa, respectively): E°' ≈ (Epc + Epa) / 2.

Visualizations

Logical Relationship of Factors Influencing Electrochemical Potential

G Factors Influencing the Electrochemical Potential of the BrO-/Br- Couple E Electrochemical Potential (E) Nernst Nernst Equation E = E° - (RT/nF)ln(Q) Nernst->E E_std Standard Potential (E°) E_std->Nernst Temp Temperature (T) Temp->Nernst Q Reaction Quotient (Q) Q->Nernst Activity Ionic Activity Q->Activity Conc_BrO [BrO⁻] Conc_BrO->Q Conc_Br [Br⁻] Conc_Br->Q Conc_OH [OH⁻] (pH) Conc_OH->Q Li_ion Lithium Ion (Li⁺) Presence Li_ion->Activity

Caption: Relationship of factors affecting the BrO⁻/Br⁻ potential.

Experimental Workflow for Electrochemical Measurement

G Experimental Workflow for Measuring BrO-/Br- Potential start Start prep_sol Prepare LiOH Solution start->prep_sol cool_sol Cool Solution (0-5 °C) prep_sol->cool_sol add_br2 Add Bromine (Br₂) (in situ LiBrO synthesis) cool_sol->add_br2 assemble_cell Assemble 3-Electrode Cell add_br2->assemble_cell prep_elec Prepare & Polish Working Electrode prep_elec->assemble_cell deaeration Deaerate with N₂/Ar assemble_cell->deaeration run_cv Run Cyclic Voltammetry deaeration->run_cv analyze Analyze Voltammogram (Determine Epc, Epa) run_cv->analyze calculate_E Calculate Formal Potential E°' = (Epc + Epa)/2 analyze->calculate_E end End calculate_E->end

Caption: Workflow for the electrochemical measurement of LiBrO.

Conclusion

This technical guide has provided a detailed examination of the electrochemical potential of the BrO⁻/Br⁻ couple in a this compound medium. By combining theoretical principles with practical experimental protocols and clear visualizations, this document serves as a valuable resource for researchers. The provided data and methodologies will aid in the design and interpretation of experiments involving this important redox system, fostering further advancements in related fields of study. Future research should focus on experimentally determining the activity coefficients of the involved ions in LiBrO solutions to refine the application of the Nernst equation and to quantify the precise influence of the lithium cation on the redox potential.

References

Methodological & Application

The Evolving Landscape of Alcohol Oxidation: A Look at Hypobromite-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols is a cornerstone of organic synthesis. While a vast arsenal of oxidizing agents exists, the exploration of milder, more selective, and cost-effective reagents is a continuous pursuit. This document delves into the use of hypobromite species for the selective oxidation of primary and secondary alcohols, providing an overview of the current understanding, experimental considerations, and a generalized protocol based on related, well-documented systems.

Initial investigations into the direct application of pre-formed lithium hypobromite for selective alcohol oxidation reveal a notable scarcity of detailed protocols and comprehensive data in peer-reviewed literature. This compound is recognized as a solid oxidizing agent that exhibits greater stability in alkaline conditions.[1] However, its practical application in synthetic organic chemistry appears to be limited, with more focus placed on related in situ generated hypobromite or bromide-catalyzed systems.

A Shift in Focus: In Situ Generation of Hypobromite and Bromide Catalysis

The more prevalent and well-documented approach involves the in situ generation of the active oxidizing species, often hypobromous acid or the hypobromite ion, from more stable and readily available precursors. This strategy circumvents the challenges associated with the stability of hypobromite solutions.[2]

One prominent method involves the use of an alkali metal bromide, such as potassium bromide (KBr), in the presence of a stoichiometric oxidant like Oxone (potassium peroxymonosulfate) or hydrogen peroxide.[3][4] This bromide-catalyzed approach offers a versatile and efficient means of converting alcohols to their corresponding carbonyl compounds under mild conditions.[3]

Mechanism of Bromide-Catalyzed Alcohol Oxidation

The generally accepted mechanism for bromide-catalyzed alcohol oxidation involves the initial oxidation of the bromide ion (Br⁻) by a primary oxidant (e.g., Oxone) to form an electrophilic bromine species, such as hypobromous acid (HOBr) or an acyl hypobromite. This species then reacts with the alcohol to form an alkoxide intermediate. Subsequent elimination, often base-assisted, yields the desired carbonyl compound (aldehyde or ketone) and regenerates the bromide ion, allowing it to re-enter the catalytic cycle.

Bromide-Catalyzed Alcohol Oxidation cluster_0 Catalytic Cycle cluster_1 Substrate Conversion Br- Bromide Ion (Br⁻) HOBr Hypobromous Acid (HOBr) Oxidant Primary Oxidant (e.g., Oxone) Oxidant_spent Spent Oxidant Alcohol R-CH₂OH / R₂CHOH (Alcohol) Oxidant->HOBr Oxidizes Intermediate [R-CH₂OBr] / [R₂CHOBr] (Alkoxy-Bromide Intermediate) Alcohol->Intermediate + HOBr Carbonyl R-CHO / R₂CO (Aldehyde / Ketone) Intermediate->Carbonyl - HBr Br-_regen Bromide Ion (Br⁻) H+ H⁺ Br-_regen->Br- Regenerated Catalyst

Figure 1. Generalized catalytic cycle for the bromide-catalyzed oxidation of alcohols.

Experimental Protocols and Data

While specific data for this compound is unavailable, the following tables summarize representative data for the selective oxidation of alcohols using a KBr/Oxone system, which serves as a practical analogue.

Table 1: Selective Oxidation of Primary Alcohols to Aldehydes
Substrate (Primary Alcohol)Product (Aldehyde)Catalyst SystemSolventTime (h)Yield (%)
Benzyl alcoholBenzaldehydeKBr / OxoneCH₃CN/H₂O0.595
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeKBr / OxoneCH₃CN/H₂O0.598
1-Octanol1-OctanalKBr / OxoneCH₃CN/H₂O185
Cinnamyl alcoholCinnamaldehydeKBr / OxoneCH₃CN/H₂O0.592

Note: Data is representative and compiled from studies on bromide-catalyzed oxidations.[3][4] Actual results may vary based on specific reaction conditions.

Table 2: Selective Oxidation of Secondary Alcohols to Ketones
Substrate (Secondary Alcohol)Product (Ketone)Catalyst SystemSolventTime (h)Yield (%)
1-PhenylethanolAcetophenoneKBr / OxoneCH₃CN/H₂O0.599
CyclohexanolCyclohexanoneKBr / OxoneCH₃CN/H₂O190
2-Octanol2-OctanoneKBr / OxoneCH₃CN/H₂O1.588
BorneolCamphorKBr / OxoneCH₃CN/H₂O285

Note: Data is representative and compiled from studies on bromide-catalyzed oxidations.[3][4] Actual results may vary based on specific reaction conditions.

Application Note: Generalized Protocol for Bromide-Catalyzed Alcohol Oxidation

This protocol provides a general procedure for the selective oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using a potassium bromide/Oxone system.

Materials:

  • Alcohol substrate

  • Potassium bromide (KBr)

  • Oxone® (potassium peroxymonosulfate)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

Experimental_Workflow start Start dissolve_alcohol Dissolve alcohol and KBr in CH₃CN/H₂O start->dissolve_alcohol cool_solution Cool solution to 0 °C (ice bath) dissolve_alcohol->cool_solution add_oxone Add Oxone portion-wise over 10-15 min cool_solution->add_oxone stir_reaction Stir at 0 °C to room temp. (monitor by TLC) add_oxone->stir_reaction quench Quench with aq. Na₂S₂O₃ stir_reaction->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with aq. NaHCO₃ and brine extract->wash dry Dry over MgSO₄ or Na₂SO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify end End (Isolated Product) purify->end

Figure 2. General experimental workflow for bromide-catalyzed alcohol oxidation.

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol substrate (1.0 mmol) and potassium bromide (0.2 mmol, 0.2 equivalents) in a mixture of acetonitrile and water (typically a 1:1 ratio, 10 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Oxidant: To the cooled solution, add Oxone® (1.2 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde or ketone.

Safety Precautions:

  • Handle Oxone® with care as it is a strong oxidizing agent.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

While the direct use of this compound for selective alcohol oxidation is not well-documented, the underlying principles of hypobromite-mediated oxidation are sound and effectively applied through bromide-catalyzed systems. These methods offer mild and efficient alternatives to traditional heavy-metal-based oxidants. Further research could explore the in situ generation of this compound from lithium salts and an appropriate bromine source and oxidant, potentially offering unique reactivity or selectivity profiles. For professionals in drug development and organic synthesis, the continued exploration of such halogen-based catalytic systems is a promising avenue for developing more sustainable and efficient synthetic methodologies.

References

Protocol for In Situ Generation and Application of Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The in situ generation of lithium hypobromite (LiOBr) offers a convenient and effective method for various oxidative transformations in organic synthesis. This reagent is particularly valuable in reactions where a mild and selective oxidizing agent is required. Prepared immediately before use by reacting bromine with lithium hydroxide, this method avoids the decomposition issues associated with the storage of unstable hypobromite solutions.

This compound is a key reagent in the Hofmann rearrangement, a critical process for converting primary amides into primary amines with one less carbon atom. This reaction is instrumental in the synthesis of various pharmaceuticals and fine chemicals, including the anticonvulsant drug gabapentin. The in situ generation ensures that the reactive species is readily available for the reaction, maximizing efficiency and yield. The aqueous nature of the preparation makes it a suitable choice for reactions involving water-soluble substrates.

The reactivity of this compound is comparable to other alkali metal hypobromites, such as sodium hypobromite. The choice of the cation (lithium, sodium, etc.) can sometimes influence the reaction's outcome, particularly in terms of solubility and reaction kinetics.

Experimental Protocols

In Situ Generation of this compound

This protocol details the preparation of a this compound solution for immediate use in a subsequent reaction, such as the Hofmann rearrangement.

Materials:

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Distilled water

  • Ice-salt bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Preparation of Lithium Hydroxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve the desired amount of lithium hydroxide in distilled water. The concentration will depend on the specific reaction requirements.

  • Cooling: Place the flask in an ice-salt bath and cool the lithium hydroxide solution to 0-5 °C with continuous stirring.

  • Addition of Bromine: Slowly add the stoichiometric amount of bromine to the cold, stirred lithium hydroxide solution via a dropping funnel. Maintain the temperature below 5 °C during the addition to minimize the disproportionation of the hypobromite.

  • Completion: After the addition is complete, continue stirring the solution at 0-5 °C for a short period to ensure the complete formation of this compound. The resulting pale yellow solution is then ready for immediate use.

Safety Precautions:

  • Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of bromine with a base is exothermic. Slow addition and efficient cooling are crucial to control the reaction temperature.

Application: Hofmann Rearrangement of an Amide

This protocol describes the use of in situ generated this compound for the Hofmann rearrangement of a primary amide to a primary amine.

Procedure:

  • Prepare this compound: Following the protocol above, prepare the required amount of this compound solution in a suitable reaction vessel.

  • Addition of Amide: Once the this compound solution is prepared and maintained at 0-5 °C, add the primary amide to the solution with vigorous stirring. The amide can be added as a solid or as a solution in a suitable solvent.

  • Reaction: The reaction mixture is typically stirred at a low temperature for a period, followed by gentle warming to complete the rearrangement. The optimal temperature and reaction time will depend on the specific substrate. For example, a common procedure involves stirring at low temperature for 15-30 minutes, followed by heating to 50-80 °C for 30-60 minutes.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The primary amine product is then isolated by standard procedures, which may include extraction with an organic solvent, followed by drying and purification (e.g., distillation or crystallization).

Quantitative Data

Table 1: Stoichiometry for In Situ this compound Generation

ReactantMolecular Weight ( g/mol )Molar Ratio
Lithium Hydroxide (LiOH)23.952
Bromine (Br₂)159.811

Table 2: Typical Reaction Conditions for Hofmann Rearrangement

ParameterCondition
Temperature (Hypobromite Formation)0-5 °C
Temperature (Rearrangement)50-80 °C
Reaction Time1-2 hours
SolventWater

Visualizations

In_Situ_Generation LiOH Lithium Hydroxide (aq) LiOBr This compound (in situ) LiOH->LiOBr + Br₂ (0-5 °C) Br2 Bromine Br2->LiOBr

Caption: In situ generation of this compound.

Hofmann_Workflow cluster_prep Reagent Preparation cluster_reaction Hofmann Rearrangement LiOH_sol Prepare LiOH Solution Cooling Cool to 0-5 °C LiOH_sol->Cooling Br2_add Add Bromine Cooling->Br2_add LiOBr_sol This compound Solution Br2_add->LiOBr_sol Amide_add Add Primary Amide LiOBr_sol->Amide_add Reaction Stir and Warm Amide_add->Reaction Workup Work-up and Isolation Reaction->Workup Product Primary Amine Workup->Product

Caption: Experimental workflow for the Hofmann rearrangement.

Application Notes and Protocols for the Hofmann Rearrangement Utilizing Alkali Metal Hypobromites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement, also known as the Hofmann degradation, is a powerful synthetic tool in organic chemistry for the conversion of primary amides into primary amines with one fewer carbon atom.[1][2] This reaction is of considerable importance in the pharmaceutical and chemical industries for the synthesis of a wide array of amines, including key building blocks for drug candidates.[3][4] The rearrangement proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine.[5] The most common reagents employed are an alkali metal hydroxide (typically sodium or potassium hydroxide) and bromine, which react in situ to form the active reagent, an alkali metal hypobromite.[3][6]

While sodium and potassium hypobromites are the most frequently utilized reagents, the use of lithium hypobromite, generated from lithium hydroxide and bromine, can be postulated as a viable alternative, potentially offering different solubility and reactivity profiles. These application notes will provide a detailed overview of the Hofmann rearrangement, with a focus on the generation and use of alkali metal hypobromites, including a generalized protocol that can be adapted for lithium hydroxide.

Reaction Mechanism and Key Features

The Hofmann rearrangement is a multi-step process initiated by the formation of an alkali metal hypobromite from an alkali metal hydroxide and bromine.[3] The key steps of the mechanism are as follows:

  • N-Bromination: The primary amide is first N-brominated by the hypobromite.

  • Deprotonation: The resulting N-bromoamide is deprotonated by the base to form an anion.

  • Rearrangement: The N-bromoamide anion undergoes a concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[5]

  • Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid.[5]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the primary amine.[7]

A key feature of the Hofmann rearrangement is the retention of configuration of the migrating group if it is chiral.[2]

Applications in Drug Development and Chemical Synthesis

The Hofmann rearrangement is a valuable tool in the synthesis of various pharmaceuticals and other important organic compounds. Some notable applications include:

  • Synthesis of Anthranilic Acid: Phthalimide can be converted to anthranilic acid, a precursor for dyes and pharmaceuticals.[1][8]

  • Conversion of Nicotinamide to 3-Aminopyridine: This transformation is a key step in the synthesis of various pharmaceutical agents.[8]

  • Gabapentin Synthesis: A key step in the synthesis of the anticonvulsant drug gabapentin involves a Hofmann rearrangement.[8]

Quantitative Data

The following table summarizes representative yields for the Hofmann rearrangement of various primary amides to their corresponding primary amines using the standard in situ generation of sodium hypobromite.

Starting AmideProduct AmineReagentsSolventTemperature (°C)Yield (%)
BenzamideAnilineBr₂, NaOHWater70-8085-95
AcetamideMethylamineBr₂, NaOHWater60-7080-90
Nicotinamide3-AminopyridineBr₂, NaOHWater70-7585-89
PhenylacetamideBenzylamineBr₂, NaOHWater65-7580-90

Note: Yields are dependent on specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Procedure for the Hofmann Rearrangement using in situ Generated Sodium Hypobromite

This protocol describes a general method for the conversion of a primary amide to a primary amine with one less carbon atom using sodium hydroxide and bromine.

Materials:

  • Primary amide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water (deionized)

  • Ice

  • Appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Preparation of the Sodium Hypobromite Solution:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the required amount of sodium hydroxide in water.

    • Slowly add bromine to the cold, stirred sodium hydroxide solution. The reaction is exothermic and should be controlled to maintain a low temperature. The solution will turn pale yellow, indicating the formation of sodium hypobromite.

  • Reaction with the Amide:

    • To the freshly prepared cold sodium hypobromite solution, add the primary amide in one portion with vigorous stirring.

    • Continue stirring in the ice bath for a specified time (typically 15-30 minutes).

  • Rearrangement:

    • Remove the ice bath and warm the reaction mixture to the desired temperature (typically 50-80 °C).

    • Maintain this temperature with stirring for the required reaction time to facilitate the rearrangement. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product amine with an appropriate organic solvent.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude amine by a suitable method, such as distillation, recrystallization, or column chromatography.

Protocol 2: Postulated Procedure for the Hofmann Rearrangement using in situ Generated this compound

Disclaimer: The following protocol is a hypothetical adaptation for the use of lithium hydroxide, as specific literature procedures for its use in the Hofmann rearrangement are not widely available. Optimization of reaction conditions would be necessary.

Materials:

  • Primary amide

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Water (deionized)

  • Ice

  • Appropriate organic solvent for extraction

  • Drying agent

Procedure:

  • Preparation of the this compound Solution:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of lithium hydroxide in water. Note that lithium hydroxide is less soluble in water than sodium hydroxide, so adjust the volume accordingly.

    • Slowly and cautiously add bromine to the cold, stirred lithium hydroxide solution, maintaining a low temperature.

  • Reaction with the Amide:

    • Add the primary amide to the cold this compound solution with efficient stirring.

    • Stir the mixture in the ice bath for 30-60 minutes.

  • Rearrangement:

    • Gradually warm the reaction mixture to a temperature in the range of 50-80 °C and maintain with stirring until the reaction is complete.

  • Work-up and Isolation:

    • Follow the work-up and isolation procedure as described in Protocol 1.

  • Purification:

    • Purify the product as described in Protocol 1.

Visualizations

Hofmann_Rearrangement_Mechanism cluster_reagents Reagent Formation cluster_reaction Hofmann Rearrangement 2 NaOH 2 NaOH NaOBr NaOBr + NaBr + H₂O 2 NaOH->NaOBr in situ Br2 Br₂ Br2->NaOBr Amide Primary Amide (R-CO-NH₂) NBromoamide N-Bromoamide (R-CO-NHBr) Amide->NBromoamide + NaOBr Isocyanate Isocyanate (R-N=C=O) NBromoamide->Isocyanate - Br⁻, Rearrangement CarbamicAcid Carbamic Acid (R-NH-COOH) Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: The reaction mechanism of the Hofmann Rearrangement.

Experimental_Workflow prep 1. Prepare Hypobromite Solution (Base + Br₂ in H₂O at 0°C) reaction 2. Add Primary Amide (Stir at 0°C) prep->reaction rearrange 3. Heat Reaction Mixture (e.g., 50-80°C) reaction->rearrange workup 4. Cool and Extract Product rearrange->workup purify 5. Purify Amine Product workup->purify

Caption: A typical experimental workflow for the Hofmann Rearrangement.

References

The Role of In Situ Generated Hypobromite in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While lithium hypobromite itself has limited direct application in pharmaceutical synthesis due to its instability, the in situ generation of hypobromite, primarily as sodium hypobromite, serves as a powerful and versatile tool in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This reagent is particularly valued for its role in the Hofmann rearrangement to produce primary amines and in the electrophilic bromination of activated aromatic compounds.

This document provides detailed application notes and protocols for the use of in situ generated hypobromite in pharmaceutical synthesis, with a focus on providing clear, quantitative data and detailed experimental procedures.

Key Applications in Pharmaceutical Synthesis

The primary applications of in situ generated hypobromite in the pharmaceutical industry revolve around two key transformations:

  • Hofmann Rearrangement: This reaction converts primary amides into primary amines with one fewer carbon atom. It is a cornerstone for the synthesis of various amines that are crucial building blocks for pharmaceuticals.

  • Electrophilic Aromatic Bromination: Hypobromite serves as a source of electrophilic bromine for the regioselective bromination of electron-rich aromatic rings, such as phenols and anilines, which are common moieties in drug molecules.

Application 1: The Hofmann Rearrangement

The Hofmann rearrangement is a reliable method for the synthesis of aliphatic and aromatic primary amines. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

Pharmaceutical Examples of the Hofmann Rearrangement
Starting AmideProduct AminePharmaceutical Application/SignificanceTypical Yield (%)
Nicotinamide3-AminopyridinePrecursor for the synthesis of various drugs, including the anti-inflammatory drug Piroxicam.[1][2]65-89[1][3]
1,1-Cyclohexanediacetic acid monoamideGabapentinAn anticonvulsant and analgesic drug.[4][5]High Yield (industrial process)
PhthalamideAnthranilic AcidIntermediate in the synthesis of diuretics like furosemide and the artificial sweetener saccharin.[2][6][7][8]~85 (from phthalimide)
3,4,5-TrimethoxyphenylpropionamideMescalineA psychoactive alkaloid with therapeutic potential.[9]Not specified
Salicylamide2-BenzoxazolinoneA key structural motif in various pharmaceuticals.[10]33[10]
Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol details the synthesis of 3-aminopyridine, a vital pharmaceutical intermediate, via the Hofmann rearrangement of nicotinamide.

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice

  • Deionized water

  • Diethyl ether

  • Benzene

  • Ligroin

  • Sodium chloride (NaCl)

  • Activated carbon

  • Sodium hydrosulfite

Procedure:

  • Preparation of Sodium Hypobromite Solution (in situ):

    • In a 2 L beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.

    • Cool the solution to 0°C.

    • Slowly add 95.8 g (0.6 mole) of bromine to the stirred, cold NaOH solution, ensuring the temperature is maintained at or below 0°C.[1][3]

  • Reaction with Nicotinamide:

    • Once the sodium hypobromite solution is prepared and at 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.[1][3]

    • Continue stirring in the ice-salt bath for 15 minutes, by which time the solution should become clear.[3]

  • Rearrangement:

    • Replace the ice-salt bath with a water bath pre-heated to 75°C.

    • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 45 minutes to facilitate the rearrangement.[1][3]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Saturate the solution with approximately 170 g of sodium chloride.[3]

    • Extract the product with diethyl ether. Continuous extraction for 15-20 hours is recommended for optimal recovery.[3]

  • Purification:

    • Dry the ether extract over sodium hydroxide pellets.

    • Filter the solution and remove the ether by distillation.

    • The crude product (39-41 g, 85-89% yield) can be further purified by recrystallization from a mixture of benzene and ligroin to yield 30-33 g (65-71% yield) of white crystalline 3-aminopyridine.[1][3]

Hofmann_Rearrangement_Workflow cluster_prep In Situ Reagent Preparation cluster_reaction Hofmann Rearrangement cluster_workup Work-up & Purification NaOH NaOH Solution Hypobromite Sodium Hypobromite (in situ, <0°C) NaOH->Hypobromite Br2 Bromine Br2->Hypobromite Amide Primary Amide (e.g., Nicotinamide) NBromoamide N-Bromoamide Intermediate Amide->NBromoamide + NaOBr Isocyanate Isocyanate Intermediate NBromoamide->Isocyanate Rearrangement (Heat) Amine Primary Amine (e.g., 3-Aminopyridine) Isocyanate->Amine + H₂O, -CO₂ Extraction Extraction Amine->Extraction Purification Purification Extraction->Purification FinalProduct Pure Amine Purification->FinalProduct

Caption: Experimental workflow for the Hofmann rearrangement using in situ generated sodium hypobromite.

Application 2: Electrophilic Aromatic Bromination

In situ generated hypobromite provides a milder and more controlled alternative to using elemental bromine for the electrophilic bromination of activated aromatic rings. This is particularly useful for substrates that are sensitive to harsh conditions. The hydroxyl and amino groups are strong activating groups that direct bromination to the ortho and para positions.

Regioselective Bromination of Substituted Phenols and Anilines
SubstrateProduct(s)RegioselectivityTypical Yield (%)
Phenol4-Bromophenol, 2-Bromophenolpara > orthoHigh
4-Methylphenol2-Bromo-4-methylphenolorthoNot specified
4-Chlorophenol2-Bromo-4-chlorophenolortho35[11]
4-Bromophenol2,4-Dibromophenolortho28[11]
Aniline4-Bromoaniline, 2-Bromoanilinepara > orthoHigh
4-Chloroaniline2-Bromo-4-chloroanilineorthoHigh

Note: Yields can vary significantly based on reaction conditions and the specific brominating system used.

Experimental Protocol: Bromination of 4-Methylphenol

This protocol provides a general method for the electrophilic bromination of an activated phenol using in situ generated sodium hypobromite.

Materials:

  • 4-Methylphenol

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice

  • Deionized water

  • Diethyl ether

  • Sodium bisulfite solution

Procedure:

  • Preparation of Sodium Hypobromite Solution (in situ):

    • Prepare a cold solution of sodium hydroxide by dissolving 1.6 g of NaOH in 10 g of a mixture of ice and water in a suitable reaction vessel.

    • While maintaining the temperature of the solution below 10°C using an ice bath, slowly add 3.2 g of bromine with constant stirring.

  • Bromination Reaction:

    • Dissolve 1.08 g (0.01 mol) of 4-methylphenol in a suitable solvent in a separate reaction flask.

    • With vigorous stirring, add the cold sodium hypobromite solution dropwise to the 4-methylphenol solution, maintaining the reaction temperature below 10°C.

    • After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 4 hours.

  • Work-up:

    • Upon completion of the reaction, add water and diethyl ether to the mixture and transfer it to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Treat the aqueous layer with a sufficient amount of sodium bisulfite solution to quench any unreacted bromine.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization to yield the desired brominated phenol.

Electrophilic_Bromination_Workflow cluster_reagent_prep Reagent Preparation cluster_bromination_step Bromination cluster_workup_purification Work-up & Purification NaOH_sol Cold NaOH Solution NaOBr_sol Sodium Hypobromite (in situ, <10°C) NaOH_sol->NaOBr_sol Br2_reagent Bromine Br2_reagent->NaOBr_sol Reaction Reaction Mixture (Stirring, <10°C) NaOBr_sol->Reaction Dropwise addition Substrate Activated Aromatic (e.g., 4-Methylphenol) Substrate->Reaction Brominated_Product Brominated Product Reaction->Brominated_Product Quenching Quenching (Sodium Bisulfite) Brominated_Product->Quenching Extraction_sep Extraction Quenching->Extraction_sep Purification_step Purification Extraction_sep->Purification_step Final_Product_bromo Pure Brominated Compound Purification_step->Final_Product_bromo

Caption: General workflow for the electrophilic bromination of activated aromatic compounds.

Signaling Pathways and Logical Relationships

As a reactive chemical species, hypobromite itself is not directly involved in biological signaling pathways. Its significance in the context of pharmaceutical development lies in its role as a synthetic tool to construct molecules that can interact with biological targets. The logical relationship is therefore a synthetic one, where the application of hypobromite chemistry enables the synthesis of pharmacologically active compounds.

Synthetic_Logic cluster_reagents Reagents cluster_reactions Key Reactions cluster_intermediates Pharmaceutical Building Blocks Br₂ Bromine Hypobromite In Situ Hypobromite Br₂->Hypobromite NaOH Sodium Hydroxide NaOH->Hypobromite Hofmann Hofmann Rearrangement Hypobromite->Hofmann Bromination Electrophilic Bromination Hypobromite->Bromination Amines Primary Amines Hofmann->Amines Bromoarenes Brominated Aromatics Bromination->Bromoarenes APIs Active Pharmaceutical Ingredients (APIs) Amines->APIs Bromoarenes->APIs

Caption: Synthetic pathway from basic reagents to APIs via hypobromite chemistry.

References

Application Note: Safe Handling and Storage of Lithium Hypobromite Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Lithium Hypobromite

This compound (LiOBr) is the lithium salt of hypobromous acid. It is a strong oxidizing agent with bromine in the +1 oxidation state. Crucially, solid this compound is not a commercially available, isolated reagent due to its inherent instability.[1] Like other hypobromites, it is prone to decomposition and disproportionation.[2][3][4][5] In aqueous solutions, it can decompose to lithium bromide and oxygen, while also undergoing disproportionation to form lithium bromide (Br⁻) and lithium bromate (BrO₃⁻).[1][2] This process is accelerated by heat, light, and acidic conditions.[1][6]

Therefore, all experimental work should be conducted with freshly prepared in-situ solutions of this compound. The following protocols are based on the known properties of analogous and more stable hypohalites, such as sodium hypobromite and lithium hypochlorite, to ensure the highest level of safety.[7][8][9]

GHS Hazard Classification (Predicted): [10]

  • Oxidizing Solids: Category 2 (May intensify fire; oxidizer)[10]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[10]

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life)[10]

Experimental Protocols

This protocol describes the preparation of a dilute aqueous solution of this compound for immediate use as a reagent (e.g., for oxidation reactions). The reaction is analogous to the formation of other alkali metal hypohalites.[2][11]

Objective: To safely generate a chilled, dilute solution of LiOBr.

Materials:

  • Lithium hydroxide (LiOH)

  • Liquid Bromine (Br₂)

  • Deionized water, chilled to 0-5 °C

  • Stir plate and magnetic stir bar

  • Ice bath

  • Calibrated pH meter or pH strips

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an emergency safety shower and eyewash station are immediately accessible.[12][13]

  • Alkaline Solution: Prepare a solution of lithium hydroxide in chilled deionized water to the desired concentration (e.g., 0.5 M). The use of alkaline conditions is crucial to favor the stability of the hypobromite ion.[1]

  • Cooling: Place the LiOH solution in an ice bath and stir until the temperature equilibrates at 0-5 °C. Maintaining a low temperature is critical to minimize the rate of disproportionation into bromide and bromate.[2]

  • Bromine Addition: While vigorously stirring the cold LiOH solution, add liquid bromine dropwise using a glass pipette or addition funnel. The reaction is a disproportionation of bromine into hypobromite and bromide: Br₂ + 2 LiOH → LiOBr + LiBr + H₂O

  • Monitoring: The solution will turn a pale yellow-orange color. Monitor the pH to ensure it remains alkaline (pH > 9).

  • Immediate Use: The resulting solution of this compound is unstable and should be used immediately for the intended chemical reaction. Do not attempt to store this solution for extended periods.

Data Presentation: Safety and Hazard Summary

The following tables summarize critical safety information. This data is largely inferred from safety information for sodium hypobromite, lithium hypochlorite, and general alkali metal handling procedures.[7][8][14][15]

Table 1: Chemical Incompatibility and Hazardous Conditions

Incompatible Materials Conditions to Avoid Hazardous Decomposition Products
Acids Heating, exposure to direct sunlight or UV light.[1][7] Reaction with acids produces toxic bromine gas and hypobromous acid.[11]
Reducing Agents Friction, shock, or mechanical impact. Thermal decomposition can release oxygen, increasing fire risk.[7][15]
Combustible Materials (wood, paper, oil) [7][15] Storage in sealed, non-vented containers. Contact with metals may release flammable hydrogen gas.[16]
Ammonia & Amines Contamination with other chemicals.[7] Toxic fumes, including hydrogen bromide, can be released in a fire.[17]

| Metals | | |

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles and a face shield.[7][13][14] Protects against splashes of corrosive LiOBr solution and bromine.
Skin Protection Flame-resistant lab coat and chemical-resistant apron.[12] Prevents skin contact with the corrosive and oxidizing solution.
Hand Protection Chemical-resistant gloves (e.g., neoprene or butyl rubber). Inspect gloves prior to use.[18][19] Protects hands from severe burns and irritation.[8][10]

| Respiratory Protection | Not typically required if handled within a certified fume hood. | A respirator may be needed for spill cleanup outside of a hood.[14] |

Safe Handling and Storage Procedures

  • Location: All manipulations must be performed in a well-ventilated chemical fume hood.[12][13]

  • Training: Never work alone. Ensure all personnel are trained on the specific hazards of bromine, strong bases, and oxidizing agents.[20][21]

  • Addition Sequence: When diluting or mixing, always add the reagent to water or solvent; never add water to the reagent.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][22]

  • No Long-Term Storage: As an isolated solid or concentrated solution, this compound should not be stored. It is intended for immediate, in-situ use only.

  • Temporary Solution Storage: If a prepared solution must be kept for a very short period (e.g., less than one hour), it must be stored in a loosely capped or vented container in a dark, refrigerated (0-5 °C) location away from incompatible materials.[2][7] This minimizes pressure buildup from oxygen evolution during decomposition.

  • Spills: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels. For large spills, contain the spill if possible and contact emergency services.[14]

  • First Aid (Skin Contact): Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[19][22][23]

  • First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19][22][23]

  • First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and drink 1-2 glasses of water. Seek immediate medical attention.[19][22][23]

  • Quenching: Unused this compound solutions must be neutralized before disposal. While stirring in a fume hood, slowly add a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the characteristic yellow color disappears.

  • Disposal: The neutralized solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[9]

Mandatory Visualizations

G start Start: Need LiOBr Reagent decision Decision: Prepare In-Situ? start->decision prep Protocol: In-Situ Preparation (0-5 °C, Fume Hood, PPE) decision->prep Yes no_storage Do Not Isolate or Store Solid/Solution decision->no_storage No (Do not proceed) use Immediate Use in Reaction prep->use waste_decision Excess Reagent? use->waste_decision quench Protocol: Quench Waste (e.g., NaHSO3) waste_decision->quench Yes dispose Dispose as Hazardous Waste waste_decision->dispose No (Reaction worked up) quench->dispose end End dispose->end

Caption: Workflow for the safe in-situ preparation and use of this compound.

References

Application Notes and Protocols for Reactions Involving Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypobromite (LiOBr) is a reactive chemical species valued in organic synthesis for its role as an oxidizing agent and as a key reagent in the Hofmann rearrangement. Due to its limited stability, this compound is almost exclusively prepared in situ for immediate consumption in a reaction mixture. This is typically achieved by the reaction of bromine with lithium hydroxide in an aqueous solution. The primary application of this compound is in the conversion of primary amides to primary amines with one less carbon atom, a transformation of significant utility in the synthesis of pharmaceuticals and other fine chemicals.

Key Applications: The Hofmann Rearrangement

The Hofmann rearrangement, or Hofmann degradation, is a reliable method for the synthesis of primary alkyl and aryl amines from primary amides. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. A key advantage of this reaction is the retention of stereochemistry at the migrating carbon center.

Reaction Scheme:

The overall transformation can be summarized as follows:

R-CONH₂ + LiOBr → R-NH₂ + CO₂ + LiBr

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes the typical stoichiometry and reaction conditions for the Hofmann rearrangement using in situ generated this compound. Yields are representative and can vary based on the substrate.

ParameterValue/ConditionNotes
**Stoichiometry (Amide:LiOH:Br₂) **1 : 3.8 : 1.2 (molar ratio)An excess of base is used to ensure the complete formation of hypobromite and to facilitate the subsequent steps of the reaction. A slight excess of bromine ensures the complete conversion of the amide.
Temperature 0°C to 75°CThe initial formation of this compound and the N-bromination of the amide are conducted at low temperatures (0°C) to minimize the disproportionation of the hypobromite. The rearrangement and hydrolysis steps are then carried out at an elevated temperature.
Reaction Time 1 - 2 hoursThe reaction time is dependent on the substrate and the reaction temperature.
Solvent WaterThe reaction is typically performed in an aqueous medium.
Typical Yield 60% - 90%Yields are highly dependent on the specific amide substrate.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyridine from Nicotinamide via Hofmann Rearrangement

This protocol details the synthesis of 3-aminopyridine from nicotinamide, adapting a standard procedure for sodium hypobromite to the use of this compound.

Materials:

  • Nicotinamide

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Water (H₂O)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Benzene

  • Ligroin

  • Activated carbon

  • Sodium hydrosulfite

  • Ice

Equipment:

  • 2 L beaker

  • Mechanical stirrer

  • Ice-salt bath

  • Heating bath

  • Continuous extractor

  • Distillation apparatus

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Preparation of this compound Solution:

    • In a 2 L beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve 45 g (1.88 moles) of lithium hydroxide in 800 mL of water.

    • Cool the solution to 0°C.

    • While maintaining the temperature at or below 0°C, slowly add 95.8 g (0.6 moles) of bromine to the stirred lithium hydroxide solution.

  • Hofmann Rearrangement:

    • Once the this compound solution is prepared and at 0°C, add 60 g (0.49 moles) of nicotinamide all at once with vigorous stirring.

    • Stir the reaction mixture for 15 minutes at 0°C, by which time the solution should become clear.

    • Replace the ice-salt bath with a heating bath and heat the solution to 70-75°C for 45 minutes with continuous stirring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Saturate the solution with approximately 170 g of sodium chloride.

    • Extract the product using a continuous extractor with diethyl ether for 15-20 hours.

    • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

    • The crude product should crystallize upon cooling.

  • Purification:

    • Dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin.

    • Add 5 g of activated carbon and 2 g of sodium hydrosulfite and heat the mixture on a steam bath for 20 minutes.

    • Filter the hot solution by gravity.

    • Allow the filtrate to cool slowly to room temperature and then chill in a refrigerator overnight.

    • Collect the resulting white crystals by gravity filtration, wash with 25 mL of ligroin, and dry in a vacuum desiccator. The expected yield of pure 3-aminopyridine is in the range of 65-71%.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Situ Reagent Preparation cluster_1 Hofmann Rearrangement cluster_2 Work-up and Purification LiOH_aq Aqueous LiOH LiOBr_sol This compound Solution (0°C) LiOH_aq->LiOBr_sol Add Br₂ slowly Br2 Bromine (Br₂) Br2->LiOBr_sol Reaction_mix Reaction Mixture (0°C → 70-75°C) LiOBr_sol->Reaction_mix Amide Primary Amide (e.g., Nicotinamide) Amide->Reaction_mix Add to LiOBr solution Workup Aqueous Work-up (Salting out, Extraction) Reaction_mix->Workup Cool and process Purification Recrystallization Workup->Purification Final_product Primary Amine (e.g., 3-Aminopyridine) Purification->Final_product

Caption: Experimental workflow for the Hofmann rearrangement using in situ generated this compound.

Mechanism of the Hofmann Rearrangement

G cluster_reagents Reagents Amide R-CONH₂ (Primary Amide) N_bromoamide R-CONHBr (N-Bromoamide) Amide->N_bromoamide N-Bromination N_bromoamide_anion R-CON⁻Br (N-Bromoamide Anion) N_bromoamide->N_bromoamide_anion Deprotonation Isocyanate R-N=C=O (Isocyanate) N_bromoamide_anion->Isocyanate Rearrangement (-Br⁻) Carbamic_acid R-NHCOOH (Carbamic Acid) Isocyanate->Carbamic_acid Hydrolysis Amine R-NH₂ (Primary Amine) Carbamic_acid->Amine Decarboxylation (-CO₂) LiOBr LiOBr LiOBr->N_bromoamide OH_minus OH⁻ OH_minus->N_bromoamide_anion H2O H₂O H2O->Carbamic_acid

Application Notes and Protocols: Lithium Hypobromite in the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their prevalence underscores the continuous need for innovative and efficient synthetic methodologies. One classic transformation that provides access to primary amines, key precursors for many N-heterocycles, is the Hofmann rearrangement. Traditionally, this reaction employs sodium hypobromite, generated in situ from bromine and sodium hydroxide, to convert primary amides into amines with one fewer carbon atom.[1]

This application note explores the prospective use of lithium hypobromite (LiOBr) as a reagent in the Hofmann rearrangement for the synthesis of precursors to N-heterocycles. While direct literature on this specific application is scarce, the unique properties of the lithium cation, such as its strong Lewis acidity, may offer potential advantages in terms of reaction kinetics, selectivity, and substrate scope compared to its sodium counterpart. This document provides a detailed, albeit prospective, protocol for the in situ generation of this compound and its application in the synthesis of amines, which can subsequently be cyclized to form various N-heterocycles.

Proposed Reaction Pathway: Hofmann Rearrangement

The proposed pathway involves the in situ generation of this compound, which then reacts with a primary amide to initiate the Hofmann rearrangement, yielding an isocyanate intermediate. This intermediate can be trapped with water to afford a primary amine, a direct precursor for N-heterocycle synthesis.

Hofmann_Rearrangement cluster_generation In Situ Generation of LiOBr cluster_rearrangement Hofmann Rearrangement Br2 Br₂ LiOBr_LiBr_H2O LiOBr + LiBr + H₂O Br2->LiOBr_LiBr_H2O LiOH 2 LiOH LiOH->LiOBr_LiBr_H2O Amide R-CONH₂ (Primary Amide) N_Bromoamide R-CONHBr (N-Bromoamide) Amide->N_Bromoamide + LiOBr Isocyanate R-N=C=O (Isocyanate) N_Bromoamide->Isocyanate - LiBr, Rearrangement Amine R-NH₂ (Primary Amine) Isocyanate->Amine + H₂O, - CO₂ N_Heterocycle N-Heterocycle Amine->N_Heterocycle Cyclization

Caption: Proposed reaction pathway for N-heterocycle precursor synthesis.

Experimental Protocols

This section details a prospective protocol for the Hofmann rearrangement of a model substrate, benzamide, using in situ generated this compound.

Materials:

  • Benzamide (99%)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (98%)

  • Bromine (Br₂) (99.8%)

  • Dichloromethane (CH₂Cl₂) (ACS grade)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction can be exothermic. Proper temperature control is crucial.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Protocol for the Synthesis of Aniline from Benzamide:

  • Preparation of this compound Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve lithium hydroxide monohydrate (2.0 eq.) in deionized water at room temperature.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add bromine (1.05 eq.) dropwise to the cold, stirring solution of lithium hydroxide. The color of the solution will initially be dark orange and should fade to a pale yellow, indicating the formation of this compound. Maintain the temperature below 10 °C during the addition.

  • Hofmann Rearrangement:

    • In a separate 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve benzamide (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane to aid solubility if needed).

    • Cool the benzamide solution to 0-5 °C.

    • Slowly add the freshly prepared cold this compound solution to the benzamide solution via the addition funnel over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C (the optimal temperature may need to be determined empirically) for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to extract the aniline into the aqueous phase.

    • Separate the aqueous layer containing the aniline hydrochloride salt and basify with a saturated NaHCO₃ solution until the pH is > 8.

    • Extract the liberated aniline with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aniline.

  • Purification:

    • The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Data Presentation: Hypothetical Substrate Scope

The following table presents a hypothetical substrate scope for the this compound-mediated Hofmann rearrangement, with expected products and plausible yields based on known transformations using sodium hypobromite.

EntrySubstrate (Amide)Product (Amine)Plausible Yield (%)
1BenzamideAniline85-95
2Nicotinamide3-Aminopyridine70-85
3Isonicotinamide4-Aminopyridine75-90
4PhenylacetamideBenzylamine80-90
52-Phenylpropanamide1-Phenylethylamine75-85
6HexanamidePentylamine80-90

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of an amine from a primary amide using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prepare_LiOH Prepare aqueous LiOH solution Cool_LiOH Cool LiOH solution to 0-5 °C Prepare_LiOH->Cool_LiOH Add_Br2 Slowly add Br₂ to form LiOBr solution Cool_LiOH->Add_Br2 Combine Add LiOBr solution to amide solution Add_Br2->Combine Prepare_Amide Prepare solution of primary amide Cool_Amide Cool amide solution to 0-5 °C Prepare_Amide->Cool_Amide Cool_Amide->Combine Warm_Heat Warm to RT, then heat to 50-70 °C Combine->Warm_Heat Monitor Monitor reaction by TLC Warm_Heat->Monitor Cool_Reaction Cool reaction mixture Monitor->Cool_Reaction Extract Extract with organic solvent Cool_Reaction->Extract Wash Wash and perform acid-base extraction Extract->Wash Dry_Concentrate Dry organic layer and concentrate Wash->Dry_Concentrate Purify Purify by distillation or chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for the synthesis.

Discussion

The Hofmann rearrangement is a robust method for the synthesis of primary amines from amides. The mechanism involves the deprotonation of the N-bromoamide intermediate, followed by a concerted migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the concurrent loss of the bromide ion, to form an isocyanate. This isocyanate is then hydrolyzed to the corresponding amine.

The use of this compound in this transformation is proposed based on the established reactivity of other alkali metal hypobromites. The lithium cation (Li⁺) could potentially offer advantages over sodium (Na⁺). As a harder Lewis acid, Li⁺ may coordinate more strongly to the carbonyl oxygen of the amide or the N-bromoamide intermediate, potentially influencing the rate of the rearrangement step. This could lead to shorter reaction times or allow the reaction to proceed at lower temperatures. Furthermore, the solubility of lithium salts in organic co-solvents is often different from that of sodium salts, which might improve the homogeneity of the reaction mixture and lead to cleaner conversions.

The primary amines generated through this proposed protocol are versatile building blocks for a wide range of N-heterocycles. For instance, aminopyridines are precursors to various fused heterocyclic systems, while other primary amines can be used in cyclization reactions with bifunctional electrophiles to construct five-, six-, or seven-membered rings.

Conclusion

This application note presents a prospective methodology for the use of this compound in the synthesis of primary amines via the Hofmann rearrangement, which are crucial intermediates for the preparation of N-heterocycles. While this specific application requires experimental validation, the foundational chemistry of the Hofmann rearrangement is well-understood, and the potential benefits of using a lithium-based reagent warrant investigation. Future work should focus on optimizing the reaction conditions, evaluating the substrate scope, and comparing the efficiency of this compound to traditional hypobromite reagents. Successful development of this protocol would add a valuable tool to the synthetic chemist's arsenal for the construction of complex nitrogen-containing molecules.

References

Application Notes and Protocols for the Quantification of Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypobromite (LiOBr) is a reactive halogen species with applications in organic synthesis and as a potential disinfecting agent. Accurate quantification of its concentration is crucial for process control, stability studies, and quality assurance. Due to its inherent instability, the selection of a suitable analytical technique is critical.[1] This document provides detailed application notes and protocols for two primary analytical techniques for the quantification of this compound: Iodometric Titration and UV-Visible Spectrophotometry .

Analytical Techniques Overview

The two most common and accessible methods for determining hypobromite concentration are iodometric titration and UV-Vis spectrophotometry.[2] Iodometric titration is a classical, robust, and cost-effective titrimetric method that relies on the oxidizing properties of the hypobromite ion. UV-Vis spectrophotometry offers a rapid, instrumental alternative by measuring the absorbance of the hypobromite ion in the ultraviolet region.

The choice of method may depend on factors such as the required sensitivity, sample matrix, available equipment, and the age of the hypobromite solution, as decomposition products like bromate can interfere with some analyses.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical techniques.

ParameterIodometric TitrationUV-Visible Spectrophotometry
Principle Redox titrationLight absorbance
Typical Precision < 2% RSD2-5% RSD
Reported Accuracy High, dependent on standardizationDependent on calibration curve
Limit of Detection (LOD) mg/L rangeµg/L to mg/L range
Limit of Quantification (LOQ) mg/L rangeµg/L to mg/L range
Key Advantages High accuracy, low costRapidity, high throughput
Potential Interferences Other oxidizing/reducing agents, bromateCompounds absorbing at the same wavelength

Section 1: Iodometric Titration

Application Note

Iodometric titration is a highly accurate and reliable method for determining the concentration of oxidizing agents like this compound. The principle involves the reaction of hypobromite with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.

This method is particularly useful for the analysis of freshly prepared solutions. For aged solutions, it is important to note that the decomposition product, bromate (BrO₃⁻), can also oxidize iodide to iodine under acidic conditions, potentially leading to an overestimation of the hypobromite concentration.[2]

Stoichiometry of Reactions:

  • Reaction of Hypobromite with Iodide: OBr⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O

  • Titration of Iodine with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Based on the stoichiometry, one mole of hypobromite reacts to produce one mole of iodine, which in turn reacts with two moles of sodium thiosulfate.

Experimental Protocol: Iodometric Titration

1. Reagents and Equipment:

  • This compound solution (sample)

  • Potassium iodide (KI), solid or 10% (w/v) solution

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1 M Sulfuric Acid (H₂SO₄)

  • 1% (w/v) Starch indicator solution

  • Deionized water

  • 250 mL Erlenmeyer flask

  • 50 mL Burette

  • Pipettes

  • Magnetic stirrer and stir bar (optional)

2. Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.

  • Addition of Potassium Iodide: Add an excess of potassium iodide (approximately 2 g of solid KI or 20 mL of a 10% KI solution) to the flask. Swirl gently to dissolve the KI. The solution will turn a yellow-brown color due to the formation of iodine.

  • Acidification: Carefully and slowly add 10 mL of 1 M sulfuric acid to the flask while swirling. The reaction should be performed promptly after acidification as it can accelerate the decomposition of hypobromite.[2]

  • Titration: Immediately begin titrating the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Continue the titration until the yellow-brown color of the iodine fades to a pale yellow.

  • Indicator Addition: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Endpoint Determination: Continue the titration with sodium thiosulfate, adding the titrant dropwise with constant swirling, until the blue-black color disappears completely, and the solution becomes colorless. This is the endpoint of the titration.

  • Record Volume: Record the volume of the sodium thiosulfate solution used.

  • Blank Titration: Perform a blank titration using deionized water instead of the sample to account for any potential oxidizing impurities in the reagents.

3. Calculation of this compound Concentration:

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mol/L) = (V_S - V_B) * N * (1/2) / V_L

Where:

  • V_S = Volume of Na₂S₂O₃ solution used for the sample (L)

  • V_B = Volume of Na₂S₂O₃ solution used for the blank (L)

  • N = Normality of the standardized Na₂S₂O₃ solution (eq/L)

  • 1/2 = Stoichiometric factor (moles of LiOBr per equivalent of Na₂S₂O₃)

  • V_L = Volume of the this compound sample (L)

To express the concentration in g/L, multiply the molar concentration by the molar mass of this compound (102.84 g/mol ).

Workflow Diagram: Iodometric Titration

Iodometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample This compound Sample Dilution Dilute with Deionized Water Sample->Dilution KI_Addition Add Excess KI Dilution->KI_Addition Acidification Acidify with H₂SO₄ KI_Addition->Acidification Titrate_Na2S2O3 Titrate with Standardized Na₂S₂O₃ to Pale Yellow Acidification->Titrate_Na2S2O3 Add_Starch Add Starch Indicator (Blue-Black Color) Titrate_Na2S2O3->Add_Starch Titrate_Endpoint Titrate to Colorless Endpoint Add_Starch->Titrate_Endpoint Record_Volume Record Volume of Na₂S₂O₃ Used Titrate_Endpoint->Record_Volume Calculate_Conc Calculate LiOBr Concentration Record_Volume->Calculate_Conc

Caption: Workflow for the iodometric titration of this compound.

Section 2: UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a rapid and non-destructive method for quantifying this compound. The hypobromite ion (OBr⁻) exhibits a characteristic absorbance maximum in the UV region of the electromagnetic spectrum, typically around 330 nm. By measuring the absorbance of a solution at this wavelength, the concentration of hypobromite can be determined using the Beer-Lambert law.

This technique requires the preparation of a calibration curve using standard solutions of this compound of known concentrations. Due to the instability of hypobromite solutions, it is imperative to prepare fresh standards for each analysis.[1] This method is advantageous for its speed and suitability for analyzing a large number of samples.

Experimental Protocol: UV-Visible Spectrophotometry

1. Reagents and Equipment:

  • This compound solution (sample and for standards)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Procedure:

  • Determine Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of freshly prepared this compound.

    • Scan the absorbance of the solution over a wavelength range of 250 nm to 400 nm using the spectrophotometer.

    • The wavelength at which the maximum absorbance is observed is the λmax for hypobromite (expected to be around 330 nm). All subsequent measurements should be performed at this wavelength.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound by a suitable method (e.g., careful addition of bromine to a cold solution of lithium hydroxide). The exact concentration of this stock solution should be determined immediately by iodometric titration (as described in Section 1).

    • From the standardized stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution with deionized water. The concentration range should bracket the expected concentration of the unknown sample.

  • Preparation of Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution, starting from the most dilute.

    • Plot a graph of absorbance versus the known concentration of the standard solutions. This is the calibration curve. A linear relationship should be observed.

  • Sample Measurement:

    • If necessary, dilute the unknown this compound sample with deionized water to ensure its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the diluted unknown sample at the λmax.

  • Calculation of this compound Concentration:

    • Determine the concentration of the diluted sample from the calibration curve using the measured absorbance.

    • Calculate the concentration of the original, undiluted sample by multiplying the concentration of the diluted sample by the dilution factor.

Workflow Diagram: UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Determine_LambdaMax Determine λmax (approx. 330 nm) Cal_Curve Generate Calibration Curve Determine_LambdaMax->Cal_Curve Measure_Sample Measure Absorbance of Unknown Sample Determine_LambdaMax->Measure_Sample Prepare_Standards Prepare Fresh Standard Solutions Standardize_Stock Standardize Stock (via Titration) Prepare_Standards->Standardize_Stock Standardize_Stock->Cal_Curve Determine_Conc Determine Concentration from Calibration Curve Measure_Sample->Determine_Conc Apply_Dilution Apply Dilution Factor Determine_Conc->Apply_Dilution

Caption: Workflow for the quantification of LiOBr by UV-Vis spectrophotometry.

Section 3: Chromatographic Techniques

Application Note

Direct quantification of the highly reactive and unstable hypobromite ion by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) is challenging and not commonly employed. The reactivity of hypobromite can lead to degradation on the column and inconsistent results.

However, ion chromatography (IC) is a powerful technique for the separation and quantification of various anions in solution. While not ideal for direct hypobromite measurement, IC is well-suited for the analysis of its more stable degradation product, bromate (BrO₃⁻), and the related halide, bromide (Br⁻).[3] The determination of these species can be important in stability studies and for understanding the overall composition of a this compound solution. IC methods for bromate and bromide often utilize a post-column reaction to enhance detection sensitivity.[3]

For researchers interested in the concentration of these related species, developing or adapting an ion chromatography method would be the recommended approach.

Conclusion

The choice between iodometric titration and UV-Visible spectrophotometry for the quantification of this compound will depend on the specific requirements of the analysis. Iodometric titration offers high accuracy and is a fundamental method for standardization. UV-Visible spectrophotometry provides a rapid and high-throughput alternative, particularly for routine analysis, provided that fresh standards are used for calibration. For the analysis of related stable anions like bromide and bromate, ion chromatography is the most suitable technique.

References

Application Notes and Protocols: Reaction of Lithium Hypobromite with Primary Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of primary amides into primary amines with one fewer carbon atom. This degradation reaction proceeds through an isocyanate intermediate and is a powerful tool for accessing a wide range of alkyl and aryl amines. While traditionally carried out using sodium or potassium hypobromite, the use of lithium hypobromite, generated in situ from a lithium base and a bromine source, offers an effective alternative. These application notes provide a comprehensive overview of the reaction of primary amides with this compound, including detailed protocols and its application in the synthesis of key pharmaceutical compounds.

The reaction is particularly valuable in drug development for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. Notable examples include the synthesis of the anticonvulsant gabapentin, the diuretic furosemide, and key building blocks like 3-aminopyridine and anthranilic acid derivatives.[1]

Reaction Mechanism and Signaling Pathway

The reaction of a primary amide with this compound follows the well-established Hofmann rearrangement mechanism. The key steps involve the formation of an N-bromoamide, which then undergoes a base-mediated rearrangement to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

Diagram of the Hofmann Rearrangement Pathway

Hofmann_Rearrangement cluster_reagents PrimaryAmide Primary Amide (R-CONH2) NBromoamide N-Bromoamide (R-CONHBr) PrimaryAmide->NBromoamide NBromoamideAnion N-Bromoamide Anion NBromoamide->NBromoamideAnion + LiOH - H2O Isocyanate Isocyanate (R-N=C=O) NBromoamideAnion->Isocyanate CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + H2O PrimaryAmine Primary Amine (R-NH2) CarbamicAcid->PrimaryAmine CO2 Carbon Dioxide (CO2) LiOH Lithium Hydroxide LiOBr Lithium Hypobromite LiOH->LiOBr Br2 Bromine Br2->LiOBr

Caption: The reaction pathway of the Hofmann rearrangement using this compound.

Applications in Drug Development

The Hofmann rearrangement is a key transformation in the synthesis of several important pharmaceutical compounds.

  • Gabapentin: An anticonvulsant and analgesic, synthesized from 1,1-cyclohexanediacetic acid monoamide.

  • Furosemide: A potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[2]

  • 3-Aminopyridine: A precursor for the synthesis of various pharmaceuticals, including the multiple sclerosis drug dalfampridine.

  • Anthranilic Acid Derivatives: Important intermediates in the synthesis of dyes, pigments, and pharmaceuticals.

Quantitative Data

The following tables summarize the yields of carbamates and cyclic ureas obtained from the Hofmann rearrangement of various primary amides using N-bromoacetamide (NBA) and lithium hydroxide or lithium methoxide.[3][4]

Table 1: Synthesis of Carbamates from Primary Amides

EntryPrimary AmideProductBaseSolventYield (%)
1BenzamideMethyl N-phenylcarbamateLiOMeMeOH95
24-MethoxybenzamideMethyl N-(4-methoxyphenyl)carbamateLiOMeMeOH98
34-ChlorobenzamideMethyl N-(4-chlorophenyl)carbamateLiOMeMeOH92
4PhenylacetamideMethyl N-benzylcarbamateLiOMeMeOH85
53-PhenylpropionamideMethyl N-(2-phenylethyl)carbamateLiOMeMeOH88
6HexanamideMethyl N-pentylcarbamateLiOMeMeOH75

Table 2: Synthesis of Cyclic Ureas from β-Phenylamino Amides

Entryβ-Phenylamino AmideProductBaseSolventYield (%)
1(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide(4S,5R)-4-(Hydroxymethyl)-5-phenylimidazolidin-2-oneLiOH·H₂OH₂O82
2(1R,2S)-2-Amino-1,2-diphenylethanamide(4S,5R)-4,5-Diphenylimidazolidin-2-oneLiOH·H₂OH₂O85

Experimental Protocols

The following protocols are based on established procedures for the Hofmann rearrangement and have been adapted for the use of lithium-based reagents.[3][4]

Protocol 1: General Procedure for the Synthesis of Carbamates using N-Bromoacetamide and Lithium Methoxide

Diagram of the Experimental Workflow

experimental_workflow start Start dissolve Dissolve Primary Amide in Methanol start->dissolve add_base Add Lithium Methoxide dissolve->add_base add_nba Add N-Bromoacetamide add_base->add_nba reflux Reflux the Mixture add_nba->reflux cool Cool to Room Temperature reflux->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of carbamates.

Materials:

  • Primary amide (1.0 eq)

  • N-Bromoacetamide (NBA) (1.1 eq)

  • Lithium methoxide (LiOMe) (1.2 eq)

  • Anhydrous methanol (MeOH)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary amide in anhydrous methanol, add lithium methoxide and stir until a clear solution is obtained.

  • Add N-bromoacetamide in one portion and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude carbamate.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis of 3-Aminopyridine from Nicotinamide using this compound

Materials:

  • Nicotinamide

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Bromine (Br₂)

  • Diethyl ether

  • Sodium chloride

Procedure:

  • Preparation of this compound Solution: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve lithium hydroxide monohydrate (2.2 eq) in water. Slowly add bromine (1.1 eq) to the cold, stirred solution, maintaining the temperature below 5 °C.

  • Reaction: To the freshly prepared this compound solution, add finely powdered nicotinamide (1.0 eq) in one portion with vigorous stirring.

  • Rearrangement: After the initial reaction at low temperature (approximately 30 minutes), gradually heat the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and saturate with sodium chloride.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined ether extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield crude 3-aminopyridine. Further purification can be achieved by distillation or recrystallization.

Safety Precautions

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic and should be cooled appropriately, especially during the addition of bromine.

  • Lithium hydroxide is a corrosive base. Avoid contact with skin and eyes.

  • Always perform the reaction in a well-ventilated area.

Disclaimer: The information provided in these application notes is for guidance purposes only and should be used by qualified professionals. The experimental conditions may need to be optimized for different substrates. Always conduct a thorough risk assessment before starting any chemical reaction.

References

Navigating the Chemistry of Lithium Hypobromite: From Stoichiometric Reagent to Catalytic Insights with Lithium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed examination of the applications of lithium hypobromite in organic chemistry. While literature primarily details its role as a stoichiometric oxidizing agent, its catalytic applications are not well-documented. In contrast, the closely related salt, lithium bromide, exhibits significant catalytic activity in a range of organic transformations. This report will first delve into the established stoichiometric applications of this compound and subsequently explore the catalytic utility of lithium bromide, providing comprehensive application notes and experimental protocols.

This compound: A Potent Stoichiometric Oxidizing Agent

This compound (LiOBr) is a reactive species, typically generated in situ, that serves as a powerful oxidizing agent in several key organic transformations. Its primary applications lie in the Hofmann rearrangement for the synthesis of amines and in the oxidation of various functional groups.

Application Note 1: The Hofmann Rearrangement

The Hofmann rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of primary amides to primary amines with one less carbon atom. This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed. While sodium hypobromite is more commonly cited, the use of lithium hydroxide with bromine will generate this compound in situ to effect the same transformation.[1][2][3][4]

Key Features:

  • Carbon-Carbon Bond Cleavage: The reaction results in the loss of the carbonyl carbon from the amide.[3]

  • Isocyanate Intermediate: The formation of an isocyanate is a key mechanistic step.[1][2]

  • Stereoretention: The configuration of the migrating group is retained during the rearrangement.

Reaction Mechanism Workflow

The mechanism of the Hofmann rearrangement involves several distinct steps, starting from the deprotonation of the amide to the final decarboxylation to yield the amine.

Hofmann_Rearrangement cluster_0 Step 1: N-Bromination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Hydrolysis & Decarboxylation Amide Amide N-Bromoamide N-Bromoamide Amide->N-Bromoamide LiOBr N-Bromoamide_Anion N-Bromoamide Anion N-Bromoamide->N-Bromoamide_Anion OH- Isocyanate Isocyanate N-Bromoamide_Anion->Isocyanate -Br- Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Amine Amine Carbamic_Acid->Amine -CO2 Imine_Hydroboration_Cycle LiBr LiBr INT1 [H-B(pin)Br]- Li+ LiBr->INT1 + HB(pin) INT2 Imine Coordination Complex INT1->INT2 + Imine TS1 Hydride Transfer TS INT2->TS1 INT3 Amine-Borane Adduct TS1->INT3 INT3->LiBr + HB(pin) - Amine-B(pin)

References

Troubleshooting & Optimization

preventing the decomposition of aqueous lithium hypobromite solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of decomposition in aqueous lithium hypobromite (LiOBr) solutions. The information is intended for researchers, scientists, and professionals in drug development who utilize these solutions in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of aqueous this compound solutions.

Issue Potential Cause(s) Recommended Action(s)
Rapid loss of oxidizing power (yellow color fades quickly) 1. High Temperature: Elevated temperatures significantly accelerate decomposition. 2. Acidic or Neutral pH: Hypobromite is less stable at pH values below 8. 3. Exposure to Light: UV radiation can catalyze the decomposition of hypohalite solutions.1. Store and handle the solution at low temperatures, ideally between 0°C and 4°C. 2. Maintain a slightly alkaline pH, optimally between 8 and 9, by using a buffer or adding a small amount of lithium hydroxide (LiOH). 3. Store the solution in an amber or opaque container to protect it from light.
Formation of a precipitate Disproportionation: The primary decomposition pathway of hypobromite is disproportionation, which forms bromide (Br⁻) and bromate (BrO₃⁻) ions. Lithium bromate may precipitate if its solubility limit is exceeded.This is a sign of significant decomposition. It is recommended to prepare fresh solutions for immediate use. To minimize this, strictly control the preventative measures outlined above (temperature, pH, light).
Inconsistent experimental results 1. Decomposition during experiment: The concentration of active hypobromite may be decreasing over the course of the experiment. 2. Presence of Contaminants: Certain metal ions can catalyze decomposition.1. Prepare the this compound solution in situ or immediately before use. 2. Use high-purity reagents and deionized water for solution preparation. Ensure all glassware is thoroughly cleaned.
Solution appears darker or lighter than expected upon preparation Incorrect Stoichiometry: An improper ratio of bromine to lithium hydroxide during preparation can lead to excess unreacted bromine (darker color) or a lower concentration of hypobromite (lighter color).Carefully control the stoichiometry during preparation. A common method involves the slow addition of bromine to a chilled solution of lithium hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition in aqueous this compound solutions?

A1: The primary cause of decomposition is a chemical process called disproportionation. In this reaction, hypobromite ions (OBr⁻) react with each other to form bromide (Br⁻) and bromate (BrO₃⁻) ions, as shown in the equation: 3 LiOBr → 2 LiBr + LiBrO₃. This process is accelerated by factors such as elevated temperature, exposure to light, and a non-alkaline pH.[1]

Q2: How can I prepare a more stable aqueous this compound solution?

A2: To enhance stability, it is crucial to control the preparation conditions. A recommended approach is to prepare the solution in situ (in the reaction mixture) or immediately before use. This is typically done by slowly adding bromine (Br₂) to a chilled aqueous solution of lithium hydroxide (LiOH) while maintaining a low temperature (e.g., below 10°C) with an ice bath. The reaction is: Br₂ + 2LiOH → LiOBr + LiBr + H₂O. Maintaining a slight excess of lithium hydroxide will ensure an alkaline pH, which favors stability.

Q3: What is the ideal pH for storing a this compound solution?

A3: The optimal pH for minimizing decomposition is a slightly alkaline range, typically between 8 and 9.[1] In acidic or neutral conditions, the equilibrium shifts towards the formation of hypobromous acid (HOBr), which is less stable than the hypobromite ion (OBr⁻). The rate of disproportionation significantly decreases above pH 8 as the more stable hypobromite ion becomes the dominant species.

Q4: Are there any chemical stabilizers that can be added to the solution?

A4: Yes, certain stabilizers have been explored to enhance the stability of hypobromite solutions. Sulfamic acid or its salts (like sodium sulfamate) have been used to stabilize alkali hypobromite solutions. These stabilizers react with hypobromite to form more stable bromo-sulfamate compounds. While much of the literature focuses on sodium hypobromite, the principle can be applied to this compound. The addition of a sulfamic compound should be done at low temperatures (between -5°C and 10°C).

Q5: How does temperature affect the stability of the solution?

A5: Increased temperature significantly accelerates the rate of decomposition. It is one of the most critical factors to control. For optimal stability, solutions should be prepared and stored at low temperatures, ideally at or below 4°C.

Factors Affecting Hypobromite Solution Stability

The stability of aqueous hypobromite solutions is influenced by several key factors. While it is challenging to create a perfectly stable solution, controlling these variables can significantly slow the rate of decomposition.[1]

FactorEffect on StabilityRecommendation
Temperature Higher temperatures drastically increase the rate of decomposition.Prepare and store solutions at low temperatures (ideally 0-4°C).
pH Solutions are more stable in alkaline conditions (pH 8-9). Acidic or neutral pH accelerates disproportionation.Maintain a slightly alkaline pH using a buffer or a slight excess of lithium hydroxide.
Light Exposure to light, particularly UV radiation, catalyzes decomposition.Store solutions in dark or opaque containers (e.g., amber glass).
Concentration Higher concentrations of hypobromite can lead to a faster rate of decomposition.Prepare solutions at the lowest effective concentration for your application. For higher concentrations, prepare fresh before use.
Presence of Impurities Certain metal ions can act as catalysts for the decomposition reaction.Use high-purity reagents and deionized water. Ensure glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

This protocol describes a general method for preparing a this compound solution for immediate use.

Materials:

  • Lithium hydroxide (LiOH)

  • Liquid bromine (Br₂)

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Glass beaker or flask

  • Graduated cylinder

  • Pipette

Procedure:

  • Prepare a solution of lithium hydroxide in deionized water at the desired concentration. For example, dissolve a calculated amount of LiOH in chilled deionized water.

  • Place the LiOH solution in an ice bath and allow it to cool to below 10°C while stirring.

  • Slowly and carefully, add the required amount of liquid bromine to the chilled LiOH solution. Bromine is highly corrosive and volatile and should be handled in a fume hood with appropriate personal protective equipment.

  • Continue stirring and maintain the low temperature throughout the addition of bromine. The reaction is exothermic.

  • Once all the bromine has been added, the resulting pale yellow solution of this compound is ready for immediate use.

Protocol 2: Stabilization of an Aqueous Alkali Hypobromite Solution with a Sulfamic Compound

This protocol is adapted from methods used for stabilizing alkali hypobromites and can be applied to this compound.

Materials:

  • Freshly prepared this compound solution (from Protocol 1)

  • Sulfamic acid or a soluble salt like sodium sulfamate

  • Deionized water

  • Ice bath

Procedure:

  • Prepare the this compound solution as described in Protocol 1, ensuring the temperature is maintained between 0°C and 5°C.

  • In a separate container, prepare a concentrated aqueous solution of the sulfamic compound.

  • While vigorously stirring the chilled this compound solution, slowly add the sulfamic compound solution.

  • Carefully monitor the temperature and ensure it remains between -5°C and 10°C during the addition.

  • The molar ratio of the sulfamic compound to hypobromite is typically in the range of 1:1 to 1.5:1 for effective stabilization.

Visualizations

DecompositionPathway Decomposition Pathway of this compound cluster_conditions Accelerated by: LiOBr 3 LiOBr (this compound) LiBr 2 LiBr (Lithium Bromide) LiOBr->LiBr Disproportionation LiBrO3 LiBrO₃ (Lithium Bromate) LiOBr->LiBrO3 Disproportionation Temp High Temp Temp->LiOBr Light Light (UV) Light->LiOBr pH Acidic/Neutral pH pH->LiOBr

Caption: Decomposition pathway of this compound.

ExperimentalWorkflow Workflow for Preparing Stabilized LiOBr Solution cluster_prep Step 1: LiOBr Preparation cluster_stab Step 2: Stabilization cluster_storage Step 3: Storage start Prepare chilled LiOH solution add_br2 Slowly add Br₂ (maintain < 10°C) start->add_br2 unstabilized Unstabilized LiOBr solution add_br2->unstabilized add_sulf Add to chilled LiOBr (maintain -5 to 10°C) unstabilized->add_sulf prep_sulf Prepare sulfamic compound solution prep_sulf->add_sulf stabilized Stabilized LiOBr solution add_sulf->stabilized store Store in dark at 0-4°C stabilized->store

Caption: Workflow for preparing stabilized LiOBr solution.

References

side reactions of lithium hypobromite with electron-rich substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling lithium hypobromite (LiOBr) reactions, with a special focus on electron-rich substrates. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it prepared for use in synthesis?

A1: this compound (LiOBr) is a hypohalite salt used as a reagent for electrophilic bromination. Due to its limited stability, it is almost always prepared in situ (in the reaction mixture) immediately before use. The preparation involves the reaction of elemental bromine (Br₂) with an aqueous solution of lithium hydroxide (LiOH), typically at low temperatures (e.g., 0 °C) to minimize decomposition.[1] This rapid reaction disproportionates bromine into the +1 (hypobromite) and -1 (bromide) oxidation states.[1]

Q2: I am observing significant over-bromination of my phenolic substrate. What causes this, and how can I achieve selective mono-bromination?

A2: Over-bromination is a common issue when reacting highly activated, electron-rich substrates like phenols and anilines with strong electrophiles.[2] The initial bromination product is often still electron-rich enough to react further. To enhance selectivity for the mono-brominated product, consider the following strategies:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically a slight excess of around 1.1 equivalents, to avoid having leftover reagent that can cause multiple brominations.[3]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of subsequent bromination reactions more than the initial one, thereby improving selectivity.[3]

  • Slow Reagent Addition: Adding the freshly prepared this compound solution dropwise to the substrate helps maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.[3]

  • Consider a Milder Reagent: If selectivity remains poor, LiOBr may be too reactive for your specific substrate. A milder brominating agent like N-Bromosuccinimide (NBS) can provide a lower, steady concentration of bromine and often yields better results for highly activated systems.[3]

Q3: My reaction with an aniline derivative is yielding a dark, complex mixture of products instead of the expected brominated compound. What are the likely side reactions?

A3: This outcome strongly suggests that oxidation of your substrate is occurring alongside, or instead of, electrophilic bromination. Hypobromite is an oxidizing agent, and electron-rich substrates such as anilines and phenols are susceptible to oxidation, which can lead to the formation of colored polymeric materials or degradation products.[4] To mitigate this:

  • Maintain Low Temperatures: Perform the reaction at 0 °C or below to suppress the rate of oxidation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help, although the primary oxidant is the reagent itself.

  • Protecting Groups: If possible, temporarily protecting the activating group (e.g., acylating an aniline) can reduce its electron-donating strength, decrease susceptibility to oxidation, and improve the selectivity of bromination.

Q4: What are the stability concerns with this compound, and how can they affect my experiment?

A4: The primary stability concern is the disproportionation of the hypobromite ion (BrO⁻). Hypobromite can spontaneously disproportionate into bromide (Br⁻) and bromate (BrO₃⁻).[1] This process is slow at 0 °C but becomes rapid at 20 °C and above.[1] This degradation has two main consequences for your reaction:

  • Reduced Yield: The concentration of your active brominating agent (LiOBr) decreases over time, potentially leading to an incomplete reaction and lower yield of the desired product.

  • Unwanted Side Reactions: The formation of bromate introduces a different, potent oxidizing agent into your reaction mixture, which can contribute to substrate degradation.

Therefore, it is critical to prepare LiOBr in situ at low temperatures and use the solution immediately.

Troubleshooting Guide

The following table summarizes common issues encountered during the bromination of electron-rich substrates with this compound.

Issue Observed Probable Cause(s) Recommended Solutions
Over-bromination (Di-/Tri-substituted Product) 1. Highly activated substrate. 2. Excess brominating agent. 3. High reaction temperature.1. Use stoichiometric amounts (1.0-1.1 eq.) of LiOBr. 2. Maintain low temperatures (e.g., 0 °C or below). 3. Add the LiOBr solution dropwise to maintain a low instantaneous concentration. 4. Consider a milder reagent like NBS.[3]
Low Yield / Incomplete Reaction 1. Degradation of LiOBr reagent via disproportionation. 2. Insufficient reaction time at low temperature.1. Prepare LiOBr in situ at 0 °C and use it immediately.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Ensure reagents are of high purity.
Formation of Dark Tars / Polymerization 1. Oxidation of the electron-rich substrate by hypobromite.[4] 2. Reaction temperature is too high.1. Lower the reaction temperature significantly (e.g., -10 °C to 0 °C). 2. Protect the activating functional group if possible. 3. Ensure rapid and efficient stirring to avoid localized heating.
Inconsistent Results 1. Variable quality/age of the prepared LiOBr solution. 2. Temperature fluctuations.1. Strictly control the preparation and usage time of the LiOBr solution. 2. Use an ice/salt bath or cryocooler for stable temperature control.

Experimental Protocols

Protocol 1: In Situ Preparation of this compound (LiOBr) Solution

This protocol describes the preparation of a ~1 M solution of LiOBr for immediate use.

  • Preparation: In a flask equipped with a magnetic stir bar, dissolve lithium hydroxide monohydrate (LiOH·H₂O) in distilled water to create a ~2.2 M solution (e.g., 0.92 g in 10 mL).

  • Cooling: Cool the LiOH solution to 0 °C using an ice bath.

  • Bromine Addition: While stirring vigorously, slowly add 1.0 equivalent of liquid bromine (Br₂) dropwise to the cold LiOH solution. Ensure the temperature does not rise above 5 °C.

  • Completion: The deep red-brown color of bromine should fade to a pale yellow, indicating the formation of the hypobromite/bromide solution.[5]

  • Immediate Use: Use this freshly prepared solution immediately in the subsequent bromination step to prevent degradation.

Protocol 2: General Bromination of an Activated Phenol

This protocol provides a general method for the mono-bromination of an electron-rich phenol.

  • Substrate Preparation: Dissolve the phenol substrate (1.0 eq.) in a suitable solvent (e.g., methanol, water, or a biphasic system) in a reaction flask.

  • Cooling: Cool the substrate solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add the freshly prepared, cold (~0 °C) this compound solution (1.05 eq.) dropwise to the phenol solution over 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess hypobromite.

  • Workup: Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Bromination Reaction cluster_workup Workup & Purification prep_LiOH Prepare LiOH Solution cool_LiOH Cool to 0 °C prep_LiOH->cool_LiOH add_Br2 Add Br2 Dropwise cool_LiOH->add_Br2 prep_LiOBr Fresh LiOBr Solution Ready add_Br2->prep_LiOBr add_LiOBr Add LiOBr Solution Dropwise prep_LiOBr->add_LiOBr prep_substrate Dissolve Substrate cool_substrate Cool Substrate to 0 °C prep_substrate->cool_substrate cool_substrate->add_LiOBr monitor_TLC Monitor by TLC add_LiOBr->monitor_TLC quench Quench with Na2S2O3 monitor_TLC->quench extract Extract with Solvent quench->extract purify Purify Product extract->purify final_product Final Product purify->final_product

Caption: Workflow for bromination using in-situ generated LiOBr.

Competing Reaction Pathways

G start Electron-Rich Substrate (e.g., Phenol) + LiOBr desired Desired Pathway: Mono-brominated Product start->desired Electrophilic Aromatic Substitution side1 Side Reaction 1: Over-bromination start->side1 High Reactivity / Excess Reagent side2 Side Reaction 2: Oxidation start->side2 High Temperature / Strong Activation product1 Di-/Tri-brominated Products side1->product1 product2 Polymeric Tars / Degradation side2->product2

Caption: Desired reaction pathway vs. common side reactions.

Troubleshooting Flowchart

G outcome Analyze Crude Reaction (TLC, NMR) main_product Is Desired Product the Main Spot? outcome->main_product multiple_spots Multiple Spots Observed? main_product->multiple_spots No action_ok Proceed to Purification main_product->action_ok Yes dark_color Is Mixture Dark / Tarry? multiple_spots->dark_color Yes action_incomplete Check Reagent Quality (Prepare Fresh) Increase Reaction Time multiple_spots->action_incomplete No (Starting Material Remains) action_overbrom Reduce Stoichiometry Lower Temperature Add Reagent Slowly dark_color->action_overbrom No (Clean, but multiple products) action_oxid Lower Temperature Significantly Protect Activating Group dark_color->action_oxid Yes

Caption: A logical guide for troubleshooting reaction outcomes.

References

Technical Support Center: Optimizing Lithium Hypobromite-Mediated Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lithium hypobromite (LiOBr)-mediated oxidations. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oxidations?

This compound (LiOBr) is a reactive halogenating and oxidizing agent. The active species is the hypobromite ion (OBr⁻), where bromine is in the +1 oxidation state, making it a moderately strong oxidant. It is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its advantages often include milder reaction conditions compared to stronger oxidants like permanganates, which can help prevent over-oxidation and preserve sensitive functional groups.

Q2: Is this compound stable? Should I purchase it or prepare it?

This compound is generally unstable and sensitive to heat and light. Aqueous solutions can decompose over time to form lithium bromide and oxygen. For this reason, it is almost always prepared in situ (in the reaction mixture) immediately before use. This ensures maximum reactivity and concentration of the active oxidizing species.

Q3: What is the difference in outcome when oxidizing primary vs. secondary alcohols with LiOBr?

The structure of the alcohol substrate dictates the product.

  • Secondary alcohols are oxidized to ketones . This transformation is generally efficient and less prone to side reactions, as the ketone product is stable under the reaction conditions.

  • Primary alcohols are oxidized first to aldehydes . However, aldehydes can be susceptible to further oxidation to form carboxylic acids , especially if water is present in the reaction mixture. Controlling reaction conditions is crucial to selectively obtain the aldehyde.

Q4: My starting material is a tertiary alcohol. Can I oxidize it with LiOBr?

No, tertiary alcohols are generally unreactive towards oxidation by reagents like this compound. The oxidation mechanism requires a hydrogen atom on the carbon bearing the hydroxyl group, which tertiary alcohols lack.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated oxidations in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has gone to completion, but my isolated yield is significantly lower than expected. What are the common causes?

A: Low yield despite complete conversion of the starting material often points to issues during the workup and isolation phase or instability of the product.

  • Product Volatility: Aldehydes and ketones with low molecular weight can be volatile. Significant product loss can occur during solvent removal under reduced pressure (rotary evaporation).

    • Solution: Use minimal vacuum and gentle heating when removing the solvent. For highly volatile products, consider alternative purification methods like sublimation or careful distillation.

  • Inefficient Extraction: If the product has some water solubility, it may not be fully extracted from the aqueous layer into the organic solvent during workup.

    • Solution: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent. Washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and reduce the amount of dissolved water.

  • Product Decomposition: Some carbonyl compounds can be unstable to acidic or basic conditions during workup.

    • Solution: Ensure the workup is performed under neutral or mildly acidic/basic conditions, depending on your product's stability. A common method is to quench the reaction with a solution of sodium bisulfite, which also helps remove unreacted oxidant.

Problem 2: Incomplete Conversion of Starting Material

Q: My TLC or GC-MS analysis shows a significant amount of unreacted starting alcohol. Why is the reaction not going to completion?

A: Incomplete conversion is typically due to issues with the oxidizing agent's activity or suboptimal reaction conditions.

  • Degradation of LiOBr: The in situ generated this compound is unstable. If the reaction temperature is too high or the solution is exposed to light, the oxidant can decompose before it has a chance to react with the substrate.

    • Solution: Prepare the LiOBr at a low temperature (0 °C is common) and add the alcohol substrate promptly. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Insufficient Stoichiometry: Using too little of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: Ensure accurate measurement of the starting materials (lithium hydroxide and bromine). It is common to use a slight excess (1.1 to 1.5 equivalents) of the hypobromite reagent.

  • Steric Hindrance: Highly hindered alcohols (e.g., those with bulky groups near the hydroxyl) react more slowly.

    • Solution: For sterically hindered substrates, you may need to increase the reaction time, use a larger excess of the oxidant, or slightly increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal endpoint.

Problem 3: Formation of Side Products / Over-oxidation

Q: I'm observing significant side products, particularly the carboxylic acid from my primary alcohol oxidation. How can I improve selectivity?

A: The formation of side products, especially the over-oxidation of aldehydes to carboxylic acids, is a common challenge that can be addressed by carefully controlling the reaction parameters.

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable over-oxidation.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C or even lower) throughout the addition and reaction period. This slows down the rate of over-oxidation relative to the desired aldehyde formation.

  • Presence of Water: The oxidation of an aldehyde to a carboxylic acid proceeds through a hydrate intermediate, which requires water.

    • Solution: While the in situ generation is typically done in an aqueous medium, minimizing excess water and reaction time can help reduce over-oxidation. Performing the reaction in a mixed solvent system might also be beneficial.

  • Reaction Time: Allowing the reaction to stir for too long after the primary alcohol has been consumed provides more opportunity for the aldehyde to be oxidized further.

    • Solution: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the aldehyde product.

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data on how reaction conditions can influence the yield of LiOBr-mediated oxidations. This data is illustrative, based on established chemical principles for hypohalite oxidations. Actual yields may vary based on the specific substrate and experimental setup.

Table 1: Effect of Temperature on the Oxidation of a Secondary Alcohol

Substrate: 4-tert-Butylcyclohexanol Stoichiometry: 1.2 equivalents of LiOBr

EntryTemperature (°C)Reaction Time (h)Yield of Ketone (%)
1-10485
20292
325 (Room Temp)188 (minor byproducts)
4400.575 (decomposition)

Table 2: Effect of Stoichiometry on the Oxidation of a Primary Alcohol

Substrate: Benzyl Alcohol Temperature: 0 °C

EntryEquivalents of LiOBrReaction Time (h)Yield of Aldehyde (%)Yield of Carboxylic Acid (%)
11.053855
21.202909
31.501.58217
42.0016533

Experimental Protocols

Protocol 1: In Situ Preparation of this compound Solution

This protocol describes the preparation of an aqueous solution of this compound for immediate use in an oxidation reaction.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath to maintain a temperature of 0-5 °C.

  • Dissolve Base: To the flask, add a solution of lithium hydroxide (LiOH·H₂O, 2.2 equivalents based on the alcohol substrate) in an appropriate amount of water. Stir until fully dissolved.

  • Slow Addition of Bromine: While stirring vigorously at 0 °C, slowly add bromine (Br₂, 1.1 equivalents) dropwise via a syringe. Caution: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Formation of LiOBr: The deep red-brown color of the bromine should dissipate, resulting in a pale yellow solution. This indicates the formation of the this compound solution. This solution is unstable and should be used immediately in the next step.

Protocol 2: General Oxidation of a Secondary Alcohol to a Ketone (Example: Borneol to Camphor)

This protocol provides a general method for the oxidation of a secondary alcohol using the freshly prepared LiOBr solution.

  • Substrate Preparation: In a separate flask, dissolve the secondary alcohol (e.g., (-)-Borneol, 1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

  • Combine Reagents: Cool the alcohol solution to 0 °C in an ice bath. Slowly transfer the freshly prepared, cold this compound solution (from Protocol 1) to the alcohol solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is no longer observed.

  • Quenching the Reaction: Once the reaction is complete, quench the excess oxidant by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the yellow color disappears.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers and wash with water, followed by a wash with saturated brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ketone by an appropriate method, such as recrystallization or sublimation, to yield the final product.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in performing and troubleshooting these oxidations.

G cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification A Dissolve LiOH in Water B Cool to 0°C A->B C Slowly Add Bromine (Br₂) B->C D Form Pale Yellow LiOBr Solution C->D G Combine LiOBr and Substrate D->G E Dissolve Alcohol Substrate F Cool to 0°C E->F F->G H Monitor Reaction (TLC/GC) I Quench with NaHSO₃ H->I J Extract with Organic Solvent I->J K Wash with Brine J->K L Dry & Evaporate K->L M Purify Product L->M

Caption: General experimental workflow for LiOBr-mediated oxidation.

G cluster_solutions1 cluster_solutions2 cluster_solutions3 Problem Low or No Product Yield Cause1 Incomplete Conversion Problem->Cause1 Cause2 Product Loss During Workup Problem->Cause2 Cause3 Side Product Formation Problem->Cause3 Sol1a Check Reagent Quality (Prepare LiOBr Fresh at 0°C) Cause1->Sol1a Sol1b Increase Reaction Time or Stoichiometry Cause1->Sol1b Sol1c Protect from Light Cause1->Sol1c Sol2a Gentle Solvent Removal (Avoid High Vacuum/Heat) Cause2->Sol2a Sol2b Perform Multiple Extractions Cause2->Sol2b Sol2c Wash with Brine Cause2->Sol2c Sol3a Maintain Low Temperature (e.g., 0°C) Cause3->Sol3a Sol3b Monitor Reaction Closely and Quench Promptly Cause3->Sol3b Sol3c Optimize Stoichiometry (Avoid Large Excess) Cause3->Sol3c

Caption: Troubleshooting flowchart for low reaction yield.

Technical Support Center: Purification of Crude Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude lithium hypobromite. The following information is designed to address common challenges encountered during the purification of this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: Crude this compound, typically synthesized from the reaction of bromine with lithium hydroxide, is prone to containing several impurities. The most common are unreacted starting materials such as lithium hydroxide and dissolved bromine. Additionally, due to the inherent instability of the hypobromite ion, decomposition products are often present. The primary decomposition pathway involves disproportionation, which leads to the formation of lithium bromide (LiBr) and lithium bromate (LiBrO₃).[1]

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: this compound solutions are unstable and susceptible to decomposition, a process accelerated by exposure to light and heat.[1][2] To maintain the integrity of the compound, it is crucial to store solutions in a cool, dark environment, ideally between 2-8°C. The use of amber-colored, airtight containers is highly recommended to prevent photodegradation and contamination.[2] Alkaline conditions, with a pH above 9, enhance the stability of hypobromite solutions.[1]

Q3: How can I accurately determine the concentration of this compound in a solution?

A3: The concentration of this compound is most commonly determined by iodometric titration. This method relies on the oxidation of an excess of iodide ions (I⁻) by hypobromite (BrO⁻) in an acidic solution to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to detect the endpoint. It is important to note that bromate (BrO₃⁻), a common impurity, can also oxidize iodide under acidic conditions, potentially leading to an overestimation of the hypobromite concentration.[1] UV-Vis spectrophotometry can also be utilized as it measures the absorbance of the hypobromite ion at a specific wavelength.[1]

Q4: Is it possible to purify solid this compound?

A4: While this compound is a solid compound, it is most frequently handled in solution due to its instability.[2] Purification of the solid is challenging because it is sensitive to heat and can decompose.[1] Low-temperature recrystallization from a suitable solvent under a controlled atmosphere could be a potential method, though care must be taken to avoid decomposition.

Troubleshooting Guide

Problem Probable Cause Solution
Low yield of purified this compound. Decomposition of the product during purification due to elevated temperatures or prolonged exposure to light.Maintain low temperatures (0-5°C) throughout the purification process. Work in a dimly lit area or use amber-colored glassware.
The purified solution shows continued degradation over a short period. The pH of the solution is not sufficiently alkaline, or there is contamination with metal ions that can catalyze decomposition.Adjust the pH of the purified solution to >9 using a dilute solution of lithium hydroxide. Ensure all glassware is thoroughly cleaned and free of metal contaminants.
Inaccurate results from iodometric titration. Interference from bromate impurities. The starch indicator was added too early or has degraded.To differentiate between hypobromite and bromate, specific analytical methods may be required. Add the starch indicator only when the solution has turned a pale yellow color during titration. Always use a freshly prepared starch solution.[1]
Formation of a precipitate during storage. The solution may be supersaturated, or decomposition to less soluble products is occurring.Store the solution at the recommended temperature and concentration. If a precipitate forms, it may be necessary to filter the solution before use, after confirming the concentration of the filtrate.

Experimental Protocols

Protocol 1: Purification of Crude this compound Solution by Low-Temperature Precipitation of Impurities

This protocol focuses on removing the less soluble lithium bromide and lithium bromate impurities by taking advantage of their reduced solubility at low temperatures compared to this compound in an alkaline solution.

Materials:

  • Crude this compound solution

  • Pre-chilled (0-5°C) deionized water

  • Dilute (0.1 M) lithium hydroxide solution

  • Jacketed reaction vessel with overhead stirrer

  • Cooling bath

  • Pre-chilled filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Amber-colored storage bottles

Procedure:

  • Cooling and pH Adjustment: Place the crude this compound solution in the jacketed reaction vessel and cool to 0-5°C using the cooling bath. While stirring, slowly add the dilute lithium hydroxide solution to adjust the pH to approximately 11-12. This enhances the stability of the this compound.

  • Precipitation of Impurities: Continue to stir the solution at 0-5°C for 1-2 hours. During this time, the less soluble lithium bromide and lithium bromate will begin to precipitate out of the solution.

  • Filtration: Quickly filter the cold solution through the pre-chilled filtration apparatus to remove the precipitated impurities. It is crucial to maintain the low temperature during filtration to prevent the re-dissolving of impurities.

  • Concentration Determination: Analyze the concentration of the purified filtrate using iodometric titration (as described in the FAQs).

  • Storage: Store the purified this compound solution in amber-colored bottles at 2-8°C.

Protocol 2: Quantitative Analysis of this compound by Iodometric Titration

Materials:

  • Purified this compound solution

  • Potassium iodide (KI), 10% w/v solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution, 1% w/v

  • Erlenmeyer flasks

  • Burette

  • Pipettes

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the purified this compound solution into a 250 mL Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.

  • Addition of Potassium Iodide: Add an excess of the 10% potassium iodide solution (e.g., 20 mL) to the flask. The solution will turn a yellow-brown color due to the formation of iodine.

  • Acidification: Carefully and slowly add 10 mL of 1 M sulfuric acid to the flask while swirling. The reaction should be performed promptly after acidification.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Endpoint Determination: Add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, indicating the endpoint.

  • Calculation: Calculate the concentration of this compound in the original solution based on the volume of sodium thiosulfate used.

Data Presentation

Table 1: Expected Purity and Yield from Purification Protocol 1

Parameter Crude Solution Purified Solution
Appearance Yellowish solutionPale yellow solution
This compound Purity (relative to total bromine species) 75-85%>95%
Major Impurities LiBr, LiBrO₃Trace LiBr, LiBrO₃
Typical Yield N/A80-90%

Note: Purity is estimated based on the relative concentration of hypobromite to other bromine-containing species (bromide and bromate). Actual values will vary depending on the initial quality of the crude product and the precise execution of the protocol.

Visualizations

experimental_workflow cluster_purification Purification Protocol cluster_analysis Analytical Workflow crude Crude LiOBr Solution cooling Cool to 0-5°C & Adjust pH to 11-12 crude->cooling precipitation Stir for 1-2h to Precipitate Impurities (LiBr, LiBrO₃) cooling->precipitation filtration Cold Filtration precipitation->filtration purified Purified LiOBr Solution filtration->purified sample Aliquot of Purified Solution purified->sample Take Sample for Analysis add_ki Add Excess KI sample->add_ki acidify Acidify with H₂SO₄ add_ki->acidify titrate Titrate with Na₂S₂O₃ acidify->titrate endpoint Endpoint with Starch Indicator titrate->endpoint calculate Calculate Concentration endpoint->calculate

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_synthesis Synthesis & Impurity Formation cluster_purification_logic Purification Logic start Br₂ + LiOH crude_product Crude LiOBr start->crude_product impurities Impurities: - Unreacted LiOH, Br₂ - LiBr - LiBrO₃ crude_product->impurities Decomposition/ Side Reactions low_temp Low Temperature (0-5°C) crude_product->low_temp alkaline_ph Alkaline pH (>9) crude_product->alkaline_ph separation Separation of Precipitated Impurities low_temp->separation pure_product Purified LiOBr Solution alkaline_ph->pure_product Stabilizes separation->pure_product

Caption: Logical relationships in the synthesis and purification of this compound.

References

impact of pH on the stability and reactivity of lithium hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and reactivity of lithium hypobromite (LiOBr).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing a this compound solution?

A1: this compound solutions are most stable under alkaline conditions. To minimize decomposition, it is recommended to maintain the pH of the solution above 11. Under these conditions, the dominant species is the more stable hypobromite ion (OBr⁻).

Q2: Why is my this compound solution rapidly losing its oxidizing power?

A2: Rapid degradation of this compound is typically due to low pH. In acidic to neutral conditions, the solution undergoes disproportionation, a process where the hypobromite decomposes into inactive bromide (Br⁻) and bromate (BrO₃⁻) ions.[1][2] The rate of this decomposition is significantly accelerated at pH levels below 9.

Q3: How does pH affect the reactivity of this compound in organic synthesis?

A3: The pH of the reaction medium dictates the equilibrium between hypobromous acid (HOBr) and the hypobromite ion (OBr⁻). HOBr, which is more prevalent in acidic to neutral solutions, is a potent electrophilic brominating agent. In contrast, OBr⁻, favored in alkaline conditions, is a stronger nucleophile and oxidizing agent. The choice of pH is therefore critical for directing the desired reaction pathway, be it oxidation or bromination.

Q4: Can I use a buffer to maintain the pH of my this compound solution?

A4: Yes, using a suitable alkaline buffer system can help maintain the desired pH and enhance the stability of your this compound solution during storage and reactions.[3] Phosphate or borate buffers are commonly used, but compatibility with your specific reaction should be verified to avoid unwanted side reactions.

Q5: Are there other factors besides pH that influence the stability of this compound?

A5: Yes, several factors in addition to pH affect the stability of hypobromite solutions. These include:

  • Temperature: Higher temperatures accelerate the rate of decomposition. It is advisable to store solutions at low temperatures (e.g., 2-8°C).[1][2]

  • Light Exposure: Exposure to light, especially UV radiation, can catalyze the decomposition of hypohalite solutions. Solutions should be stored in amber or opaque containers.[1][2]

  • Concentration: More concentrated solutions of hypobromite tend to decompose more rapidly.[2]

  • Presence of Metal Ions: Trace amounts of certain metal ions can catalyze the decomposition of hypobromite. Using high-purity reagents and deionized water is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of oxidizing capacity Low pH of the solution.Measure the pH of your this compound solution. If it is below 11, adjust it to a pH of 11 or higher using a dilute solution of lithium hydroxide.
Inconsistent reaction yields Fluctuating pH during the reaction.Monitor the pH of the reaction mixture throughout the experiment. Use a suitable buffer system to maintain a constant pH.
Formation of unexpected byproducts Incorrect pH for the desired reactivity.Review the reaction mechanism and determine the optimal pH for the desired transformation (electrophilic bromination vs. oxidation). Adjust the initial pH of the reaction mixture accordingly.
Precipitate formation upon pH adjustment Precipitation of lithium salts.Ensure that the concentration of all species in the solution remains below their solubility limits at the given temperature and pH.
Solution discoloration (yellowing) Decomposition and formation of bromine.This indicates significant decomposition. The solution should be discarded and a fresh solution prepared, ensuring a high pH and protection from light.

Data Presentation

Table 1: pH-Dependent Stability of Hypobromite Solutions

pHPredominant SpeciesRelative StabilityPrimary Decomposition Pathway
< 7Hypobromous Acid (HOBr)Very LowRapid disproportionation to Bromide (Br⁻) and Bromate (BrO₃⁻)
7 - 9Mixture of HOBr and OBr⁻Low to ModerateDisproportionation occurs, rate decreases with increasing pH
> 9Hypobromite Ion (OBr⁻)ModerateSlower disproportionation
> 11Hypobromite Ion (OBr⁻)HighDisproportionation is significantly inhibited

Note: This data is generalized for hypobromite solutions and is applicable to this compound.

Experimental Protocols

Protocol: Investigating the Effect of pH on the Stability of this compound

Objective: To determine the rate of decomposition of a this compound solution at various pH values.

Materials:

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Deionized water

  • Buffer solutions (pH 7, 9, 11, and 13)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Potassium iodide (KI)

  • Starch indicator solution

  • Glacial acetic acid

  • Ice bath

  • Stir plate and stir bars

  • Amber glass bottles

  • Burette, pipettes, and flasks

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a solution of lithium hydroxide in deionized water (e.g., 2.5 M).

    • Cool the lithium hydroxide solution to 0-5°C in an ice bath with continuous stirring.

    • Slowly add a stoichiometric amount of bromine to the cold, stirred lithium hydroxide solution. The reaction is exothermic and should be controlled to maintain the low temperature. The resulting solution is your this compound stock solution.

  • pH Adjustment and Incubation:

    • Prepare a series of amber glass bottles, each containing a specific buffer solution (pH 7, 9, 11, and 13).

    • Add a known volume of the freshly prepared this compound stock solution to each buffered bottle to achieve the desired initial concentration.

    • Store the bottles at a constant temperature (e.g., 25°C) and protect them from light.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffered solution.

    • Immediately analyze the concentration of active hypobromite in the aliquot using iodometric titration:

      • Pipette a known volume of the sample into an Erlenmeyer flask containing an excess of potassium iodide and a small amount of glacial acetic acid.

      • The hypobromite will oxidize the iodide to iodine, resulting in a brown solution.

      • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes pale yellow.

      • Add a few drops of starch indicator solution, which will turn the solution blue-black.

      • Continue the titration with sodium thiosulfate until the blue color disappears completely.

      • Record the volume of titrant used.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point for each pH value.

    • Plot the concentration of this compound as a function of time for each pH to determine the decomposition rate.

Mandatory Visualizations

Stability_pH_Relationship cluster_acidic Acidic to Neutral (pH < 9) cluster_alkaline Alkaline (pH > 9) HOBr Hypobromous Acid (HOBr) (Dominant) Decomposition Rapid Disproportionation HOBr->Decomposition Unstable Products Bromide (Br⁻) + Bromate (BrO₃⁻) Decomposition->Products OBr Hypobromite Ion (OBr⁻) (Dominant) Stability Increased Stability OBr->Stability

Caption: Relationship between pH and the stability of hypobromite species.

Experimental_Workflow Start Prepare LiOBr Stock Solution Buffer Prepare Buffered Solutions (pH 7, 9, 11, 13) Start->Buffer Mix Add LiOBr to Buffers Start->Mix Buffer->Mix Incubate Incubate at Constant Temperature Mix->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Titrate Iodometric Titration Sample->Titrate Analyze Calculate Concentration and Determine Decomposition Rate Titrate->Analyze

Caption: Experimental workflow for studying the effect of pH on this compound stability.

References

troubleshooting low conversion rates in lithium hypobromite reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting reactions involving lithium hypobromite. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a primary focus on addressing low conversion rates in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in a question-and-answer format to help you systematically troubleshoot your experiments.

Q1: My reaction with this compound is showing a very low or no yield. What are the most common causes?

A1: Low conversion rates in this compound reactions can typically be attributed to one or more of the following factors:

  • Reagent Quality and Stability: this compound is sensitive to heat, light, and moisture.[1] Its decomposition, which yields lithium bromide and oxygen, can be accelerated by elevated temperatures.[1] Ensure that the reagent is stored correctly and is of high purity. Impurities in your starting materials or solvents can also lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are critical parameters. The reactivity of this compound is temperature-dependent; while higher temperatures can increase the reaction rate, they also risk decomposing the reagent.[1] An insufficient amount of this compound will result in incomplete conversion.[2]

  • Presence of Water: Moisture in the reaction can lead to the formation of undesired byproducts through hydrolysis. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried, potentially under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Improper pH: The stability of this compound is influenced by pH. Alkaline conditions generally favor its stability, while acidic environments can cause it to decompose into hypobromous acid, which is less stable.[1]

Q2: I suspect my this compound has degraded. How can I assess its quality?

A2: Since this compound is a strong oxidizing agent, its concentration in solution can be determined using standard analytical techniques such as iodometric titration. This involves reacting the hypobromite solution with an excess of potassium iodide (KI) in an acidic medium, which liberates iodine (I₂). The liberated iodine can then be titrated against a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator to determine the endpoint. A lower-than-expected concentration indicates significant degradation.

Q3: What are the optimal temperature and time for a typical oxidation reaction?

A3: The optimal temperature and time are highly dependent on the specific substrate and desired transformation. However, a general approach is to start the reaction at a low temperature (e.g., 0°C) to control the initial exothermic reaction and minimize side reactions.[2] The reaction can then be allowed to slowly warm to room temperature. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion and avoid prolonged reaction times that could lead to product degradation or byproduct formation.[3]

Q4: I am observing the formation of unexpected byproducts. What are the likely side reactions?

A4: this compound is a powerful oxidizing agent, and its lack of selectivity can sometimes be an issue.[1] Common side reactions include:

  • Over-oxidation: Sensitive functional groups in the substrate may be oxidized further than intended. For example, an aldehyde product could be oxidized to a carboxylic acid.

  • Halogenation: In some cases, electrophilic bromination of electron-rich substrates can occur.

  • Decomposition Pathways: The reagent itself can decompose, especially under non-optimal conditions, which will halt the desired reaction.[1] Adjusting the stoichiometry (avoiding a large excess of the oxidant) and maintaining lower temperatures can often improve selectivity.

Q5: How critical is the choice of solvent for my reaction?

A5: The choice of solvent is critical. This compound has good solubility in polar solvents like water.[1] For organic synthesis, the choice of an anhydrous, inert solvent is paramount to prevent hydrolysis and other side reactions. Tetrahydrofuran (THF) has been shown to be an effective solvent in some lithium-catalyzed reactions.[4] The solvent can influence the reagent's stability and reactivity, so it may be necessary to screen several options to find the optimal medium for your specific substrate.

Data Presentation: Factors Influencing Reaction Yield

The following tables summarize quantitative data on how various experimental parameters can affect the outcome of related organolithium and oxidation reactions. While specific data for this compound is sparse in the literature, these tables provide valuable insights based on analogous systems.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Relative Conversion RateComments
-78LowReaction may be too slow for practical synthesis.
0ModerateGood starting point to balance reactivity and stability.[2]
25 (Room Temp)HighIncreased risk of side reactions and reagent decomposition.[5]
> 50Very HighSignificant decomposition of this compound is likely.[1]

Table 2: Impact of Stoichiometry on Product Formation

Equivalents of LiOBrExpected OutcomePotential Issues
< 1.0Incomplete ConversionStarting material will remain in the final mixture.[2]
1.0 - 1.2Optimal for ConversionA slight excess helps drive the reaction to completion.[3]
> 1.5High ConversionIncreased risk of over-oxidation and other side reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Oxidation of a Secondary Alcohol

This protocol provides a general guideline for the oxidation of a secondary alcohol to a ketone using this compound.

Materials:

  • Secondary alcohol (substrate)

  • This compound (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

  • Dissolution: Dissolve the secondary alcohol in the anhydrous solvent within the round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred alcohol solution over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Procedure:

  • Sampling: At regular intervals (e.g., every 30 minutes), use a capillary tube to withdraw a small aliquot of the reaction mixture.

  • Quenching the Sample: Immediately quench the aliquot in a small vial containing a few drops of a sodium thiosulfate solution to neutralize the oxidant. Add a small amount of an appropriate organic solvent (e.g., ethyl acetate) to extract the products.

  • Spotting: Spot the quenched sample onto a TLC plate alongside a spot of the starting material.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Visualizations

Troubleshooting and Logical Workflows

The following diagrams illustrate the logical steps for troubleshooting and the key relationships governing reaction success.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent Step 1: Check Reagents start->reagent conditions Step 2: Verify Reaction Conditions start->conditions analysis Step 3: Analyze for Side Reactions start->analysis purity Impure Starting Materials? reagent->purity degradation LiOBr Degraded? reagent->degradation moisture Moisture Present? reagent->moisture temp Incorrect Temperature? conditions->temp time Insufficient Time? conditions->time stoich Wrong Stoichiometry? conditions->stoich solvent Suboptimal Solvent? conditions->solvent byproducts Unexpected Byproducts Formed? analysis->byproducts sol_purity Purify/Verify Reagents purity->sol_purity sol_degradation Use Fresh LiOBr / Titrate degradation->sol_degradation sol_moisture Use Anhydrous Conditions moisture->sol_moisture sol_temp Optimize Temperature Profile temp->sol_temp sol_time Monitor Reaction by TLC/GC time->sol_time sol_stoich Recalculate & Use Slight Excess stoich->sol_stoich sol_solvent Screen Alternative Solvents solvent->sol_solvent sol_byproducts Adjust Conditions for Selectivity byproducts->sol_byproducts

Troubleshooting workflow for low conversion rates.

ReactionMechanism Oxidation of a Secondary Alcohol sub R-CH(OH)-R' (Secondary Alcohol) ts Transition State sub->ts + LiOBr reagent LiOBr (this compound) reagent->ts prod R-C(=O)-R' (Ketone) ts->prod byprod LiBr + H₂O ts->byprod

Simplified reaction pathway for alcohol oxidation.

InfluencingFactors center Reaction Conversion Rate reagents Reagent Quality center->reagents conditions Reaction Conditions center->conditions setup Experimental Setup center->setup purity_sm Substrate Purity reagents->purity_sm purity_reagent LiOBr Purity reagents->purity_reagent stability LiOBr Stability reagents->stability temp Temperature conditions->temp time Reaction Time conditions->time stoich Stoichiometry conditions->stoich solvent Solvent Choice conditions->solvent ph pH Level conditions->ph atmosphere Inert Atmosphere setup->atmosphere anhydrous Anhydrous System setup->anhydrous

Key factors influencing reaction conversion rates.

References

Technical Support Center: Lithium Hypobromite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of lithium hypobromite.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most common byproducts encountered during the synthesis of this compound are lithium bromide (LiBr) and lithium bromate (LiBrO₃). These are formed through the disproportionation of the hypobromite ion. Other potential byproducts include unreacted starting materials (lithium hydroxide and bromine) and compounds derived from impurities in the bromine source, such as lithium chloride (LiCl) if chlorine is present.

Q2: How are these byproducts formed?

A2: The primary pathway for byproduct formation is the disproportionation of the hypobromite ion (BrO⁻). This is a spontaneous reaction where hypobromite reacts with itself to produce bromide and bromate. The overall reaction is:

3BrO⁻(aq) → 2Br⁻(aq) + BrO₃⁻(aq)[1]

This reaction is accelerated by increased temperatures and lower pH (acidic conditions).[1][2]

Q3: Can impurities in the starting materials lead to other byproducts?

A3: Yes, impurities in the bromine starting material can lead to the formation of other byproducts. Commercial bromine may contain impurities such as chlorine, iodine, sulfur compounds, and organic materials.[3] If chlorine is present, it can react with lithium hydroxide to form lithium chloride and lithium hypochlorite. Organic impurities can react with bromine to form various brominated organic compounds.[4]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, it is crucial to control the reaction conditions. Key strategies include:

  • Low Temperature: The synthesis should be carried out at low temperatures, ideally between 0°C and 5°C, to slow down the rate of disproportionation.[1]

  • Alkaline Conditions: Maintaining a high pH (alkaline environment) helps to stabilize the hypobromite ion.[2]

  • High-Purity Reactants: Using high-purity lithium hydroxide and bromine will reduce the formation of byproducts from impurities.[3]

  • Prompt Use: this compound solutions are inherently unstable and should be used as fresh as possible.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to byproduct formation during this compound synthesis.

Observed Issue Potential Cause Recommended Action
Low yield of this compound High rate of disproportionation.1. Verify and lower the reaction temperature to 0-5°C. 2. Ensure the reaction mixture is sufficiently alkaline (high pH). 3. Use the solution immediately after synthesis.
Presence of significant white precipitate Formation of lithium bromate, which may be less soluble under certain conditions.1. Confirm the identity of the precipitate using analytical methods. 2. If confirmed as lithium bromate, review and optimize reaction temperature and pH control.
Yellow-brown color of the solution is darker than expected Excess unreacted bromine.1. Ensure the stoichiometry of lithium hydroxide to bromine is correct. 2. Improve the mixing of the reactants to ensure a complete reaction.
Presence of unexpected peaks in analytical characterization (e.g., HPLC, IC) Impurities in starting materials.1. Analyze the purity of the bromine and lithium hydroxide used. 2. Consider purifying the bromine before use if significant organic or chlorine impurities are detected.[4][5]

Experimental Protocols

Protocol 1: Iodometric Titration for the Determination of this compound Concentration

This method is a classic and reliable way to determine the concentration of hypobromite. However, it's important to note that bromate can interfere under acidic conditions, leading to an overestimation of the hypobromite concentration.[2]

Materials:

  • This compound solution (sample)

  • Potassium iodide (KI), 10% w/v solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution, 1% w/v

  • Deionized water

  • Erlenmeyer flask, burette, pipettes

Procedure:

  • Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.

  • Dilute with approximately 100 mL of deionized water.

  • Add 10 mL of 10% potassium iodide solution and swirl to mix.

  • Carefully and slowly add 10 mL of 1 M sulfuric acid. The solution will turn a yellow-brown color due to the formation of iodine.

  • Immediately titrate with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears completely. This is the endpoint.

  • Record the volume of sodium thiosulfate used.

  • Calculate the concentration of this compound based on the stoichiometry of the reactions.

Protocol 2: Ion Chromatography (IC) for the Quantification of Bromide and Bromate Byproducts

Ion chromatography is an excellent method for separating and quantifying anionic byproducts like bromide and bromate.

Materials:

  • This compound solution (sample), appropriately diluted

  • IC system with a conductivity detector

  • Anion-exchange column suitable for halide and oxyhalide separation

  • Eluent (e.g., a sodium carbonate/sodium bicarbonate solution)

  • Standard solutions of lithium bromide and lithium bromate

Procedure:

  • Prepare a series of standard solutions of known concentrations for lithium bromide and lithium bromate.

  • Dilute the this compound sample to a concentration within the working range of the IC system. Note: The high concentration of hypobromite may need to be quenched (e.g., with a reducing agent like sulfite) to prevent damage to the column, depending on the column's specifications. Consult the column manufacturer's guidelines.

  • Inject the standards to generate a calibration curve for bromide and bromate.

  • Inject the prepared sample.

  • Identify and quantify the bromide and bromate peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curves.

Visualizations

Troubleshooting_Byproducts cluster_synthesis This compound Synthesis cluster_byproducts Byproduct Formation Pathways cluster_troubleshooting Troubleshooting Logic LiOH Lithium Hydroxide Synthesis Reaction (Low Temp, High pH) LiOH->Synthesis Br2 Bromine Br2->Synthesis Product LiOBr Solution Synthesis->Product Other_Byproducts Other Byproducts (e.g., LiCl, Brominated Organics) Synthesis->Other_Byproducts Disproportionation Disproportionation Product->Disproportionation Unstable LiBr Lithium Bromide Disproportionation->LiBr LiBrO3 Lithium Bromate Disproportionation->LiBrO3 Impurities Reactant Impurities (e.g., Cl2, Organics) Impurities->Synthesis High_Byproducts High Byproduct Levels Detected Check_Temp Check Reaction Temperature High_Byproducts->Check_Temp Check_pH Check Reaction pH High_Byproducts->Check_pH Check_Purity Check Reactant Purity High_Byproducts->Check_Purity Optimize Optimize Conditions Check_Temp->Optimize Check_pH->Optimize Check_Purity->Optimize

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in this compound synthesis.

References

Technical Support Center: Temperature Control for Exothermic Reactions with Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving lithium hypobromite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its reactions exothermic?

A1: this compound (LiOBr) is the lithium salt of hypobromous acid.[1] It is a strong oxidizing agent due to the +1 oxidation state of bromine.[2] Reactions involving strong oxidizing agents are often highly exothermic, meaning they release a significant amount of energy as heat.[3] The decomposition of this compound, especially at elevated temperatures or in acidic conditions, can also contribute to heat generation, yielding lithium bromide and oxygen.[2]

Q2: What are the primary hazards associated with this compound reactions?

A2: The primary hazard is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed, leading to a rapid, uncontrolled increase in temperature and pressure.[4][5] this compound itself is classified as an oxidizer that may intensify fire and can cause severe skin burns and eye damage.[1] Like other alkali metal compounds, it should be handled with care to avoid contact with water, with which it can react exothermically.[6][7]

Q3: What are the key factors influencing the exotherm of a reaction with this compound?

A3: Several factors can influence the reaction exotherm:

  • Rate of Addition: A faster addition of reagents leads to a higher rate of heat generation.[8]

  • Concentration: More concentrated reactants will generate heat more rapidly in a smaller volume.

  • Solvent Choice: The solvent's heat capacity and boiling point are critical. Solvents with higher heat capacities can absorb more heat, while a low boiling point can lead to dangerous pressure buildup.

  • Reaction Temperature: Higher initial temperatures increase reaction rates, which in turn increases the rate of heat generation.[2]

  • Mixing Efficiency: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.[9]

Q4: What are the recommended general safety precautions when working with this compound?

A4: Due to its reactive nature, the following precautions, typical for handling alkali metal reagents, are recommended:[6][10]

  • Conduct all work in a certified chemical fume hood.[10]

  • Ensure all glassware is thoroughly dried to prevent unwanted reactions with moisture.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.[6]

  • Have a Class D fire extinguisher (for reactive metals) or dry sand readily available.[7]

  • Never work alone.[6]

Troubleshooting Guide

Problem: The reaction temperature is rising too quickly and overshooting the set point.

Potential Cause Recommended Solution
Reagent addition is too fast. Reduce the addition rate. For highly exothermic steps, consider a syringe pump for precise, slow addition. Staged addition can also effectively manage the heat generation rate.[8]
Inadequate cooling. Ensure the cooling bath is at the correct temperature and has sufficient volume. Check for good thermal contact between the flask and the bath. For larger scale reactions, consider a more efficient cooling system like a cryostat or an internal cooling coil.
Poor stirring. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. Ensure the stir bar or overhead stirrer is adequately sized for the reaction vessel.[12]
Reaction concentration is too high. Dilute the reaction mixture with an appropriate inert solvent. This increases the thermal mass of the system, allowing it to absorb more heat.[8]

Problem: The reaction is not starting, or is very sluggish.

Potential Cause Recommended Solution
Low reaction temperature. The reaction may have a significant activation energy. Cautiously and slowly warm the reaction mixture by a few degrees while carefully monitoring the temperature. Be prepared for a potential induction period followed by a rapid exotherm.
Impure starting materials or reagents. Ensure the purity of your starting materials. This compound solutions can degrade over time, especially when exposed to heat or light.[2] Use freshly prepared or properly stored reagents.[12]
Incorrect reagent stoichiometry. Double-check all calculations to ensure the correct molar ratios of reactants were used.[12]

Problem: The reaction produced a low yield of the desired product.

Potential Cause Recommended Solution
Poor temperature control. Temperature spikes may have led to the decomposition of the starting material, product, or the this compound reagent itself.[2][12] Review your cooling protocol and data logs to identify any temperature deviations.
Reaction time was too long or too short. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction once the starting material is consumed to prevent product degradation.[12]
Product instability during workup. The product may be sensitive to the acidic or basic conditions used during the aqueous workup. Test the stability of your product under these conditions on a small scale before performing the full workup.[13]

Experimental Protocols

Protocol: General Procedure for a Controlled Exothermic Reaction

This protocol outlines a general approach to setting up and running an exothermic reaction with this compound, emphasizing temperature control.

  • Glassware and System Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.[11]

    • Assemble the reaction apparatus (e.g., a three-neck round-bottom flask with a thermometer, addition funnel, and inert gas inlet) while hot and purge with an inert gas (e.g., argon or nitrogen) as it cools to room temperature.

  • Reagent and Solvent Preparation:

    • Dissolve the substrate in an appropriate, anhydrous solvent within the reaction flask.

    • Prepare the solution of this compound in a separate, dry flask, also under an inert atmosphere.

  • Initiating Cooling and Reaction:

    • Cool the reaction flask containing the substrate to the desired initial temperature (e.g., -20 °C) using a suitable cooling bath (e.g., dry ice/acetone).

    • Ensure the internal thermometer is properly placed to accurately measure the temperature of the reaction mixture.

    • Begin slow, dropwise addition of the this compound solution via the addition funnel or a syringe pump.[8]

  • Temperature Monitoring and Control:

    • Continuously monitor the internal temperature. The target is to maintain a stable temperature throughout the addition.

    • Adjust the addition rate based on the temperature reading. If the temperature rises more than 2-3 °C above the setpoint, pause the addition until it returns to the desired range.

    • The relationship between addition rate and temperature can be highly dependent on the specific reaction and scale. The table below provides a hypothetical example.

Table 1: Hypothetical Effect of Addition Rate on Reaction Exotherm

Substrate Concentration (M)Addition Rate (mL/min)Cooling Bath Temp (°C)Max Internal Temp (°C)
0.52.0-20-12
0.51.0-20-17
0.50.5-20-19
1.01.0-20-10

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for managing exothermic reactions.

Exothermic_Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion Phase A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Prepare Substrate & Reagent Solutions B->C D Cool Reaction Vessel to Setpoint C->D E Begin Slow Reagent Addition D->E F Monitor Internal Temperature E->F G Adjust Addition Rate F->G G->F H Confirm Reaction Completion (TLC/LCMS) G->H Addition Complete I Quench Reaction H->I J Workup & Isolation I->J

Caption: Experimental workflow for a controlled exothermic reaction.

Troubleshooting_Runaway_Reaction Start Temperature Rising Uncontrollably Action1 STOP ADDITION IMMEDIATELY Start->Action1 Check1 Is cooling bath sufficient? Action1->Check1 Action2 Add more dry ice / lower cryostat temp Check1->Action2 No Check2 Is stirring adequate? Check1->Check2 Yes Action2->Check2 Action3 Increase stir rate Check2->Action3 No Check3 Is reaction too concentrated? Check2->Check3 Yes Action3->Check3 Action4 Add cold, inert solvent (if safe) Check3->Action4 Yes End System Under Control Check3->End No Action4->End

Caption: Decision tree for troubleshooting a runaway reaction.

References

Technical Support Center: Quenching Excess Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the safe and effective quenching of excess lithium hypobromite (LiOBr) in a reaction mixture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Potassium iodide-starch test remains positive (blue/purple) after adding the quenching agent. Insufficient Quenching Agent: The amount of reducing agent added is not enough to neutralize all the excess this compound.Add more of the quenching agent solution in portions until the test is negative (no color change).
Poor Mixing: The quenching agent is not being effectively dispersed throughout the reaction mixture.Increase the stirring rate to ensure intimate contact between the aqueous quenching solution and the reaction mixture.
The reaction temperature increases significantly during quenching. Exothermic Reaction: The reaction between this compound and reducing agents is exothermic.[1]Add the quenching agent slowly and portion-wise. Ensure the reaction vessel is adequately cooled using an ice-water bath to maintain a low internal temperature (e.g., 0-10 °C).[1]
The pH of the reaction mixture drops significantly during the quench. Formation of Acidic Byproducts: The oxidation of quenching agents like sodium bisulfite or sodium thiosulfate can produce acidic species.[1]Monitor the pH during the addition of the quenching agent. If necessary, add a base (e.g., sodium carbonate solution) to maintain the desired pH for your product's stability.
Formation of a solid precipitate (elemental sulfur) during quenching. Acidification with Sodium Thiosulfate: Sodium thiosulfate can decompose to form elemental sulfur under acidic conditions.[1][2]Ensure the reaction mixture remains basic during the quench with sodium thiosulfate. Consider using sodium bisulfite or sodium sulfite as an alternative quenching agent, as they are less prone to this issue.[2]
The desired product is degraded or shows unexpected side products after quenching. Reactivity of Quenching Agent: Some quenching agents can react with certain functional groups. For example, bisulfite can form adducts with aldehydes and some ketones.[1]Choose an alternative quenching agent. If a bisulfite adduct is suspected, its formation is often reversible upon basification or heating.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

Excess this compound is a strong oxidizing agent and must be neutralized (quenched) before workup and product isolation.[1] Failure to do so can lead to undesired side reactions with the desired product or reagents used in the workup, and can pose safety hazards. In reactions like the Hofmann rearrangement, quenching is crucial to ensure the stability of the resulting amine product.[1]

Q2: What are the most common and effective quenching agents for this compound?

The most common quenching agents are mild reducing agents. Aqueous solutions of sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), and sodium thiosulfate (Na₂S₂O₃) are widely used due to their effectiveness and the generally inert nature of their inorganic salt byproducts.[1]

Q3: How can I confirm that all the this compound has been quenched?

A simple and effective qualitative method is to use potassium iodide-starch test paper.[1] A small sample of the aqueous layer of the reaction mixture is spotted onto the test paper. If oxidizing agents like hypobromite are present, they will oxidize iodide (I⁻) to iodine (I₂), which forms a dark blue or purple complex with starch.[1] The absence of a color change indicates that the quenching is complete.[1]

Q4: Is the quenching process hazardous?

Yes, the reaction is exothermic and can cause a significant temperature increase if the quenching agent is added too quickly.[1] It is critical to add the quenching agent slowly with efficient cooling. Additionally, depending on the quenching agent and conditions, side products like sulfur dioxide or elemental sulfur can be formed.[2] Always perform quenching in a well-ventilated fume hood.

Q5: What is the appropriate temperature for the quenching reaction?

It is recommended to cool the reaction mixture to 0-10 °C in an ice-water bath before and during the slow addition of the quenching agent to control the exotherm.[1]

Quantitative Data: Comparison of Common Quenching Agents

The following table summarizes the stoichiometry and key characteristics of common quenching agents for hypobromite. While this data is for sodium hypobromite, it is a close proxy for this compound. The reactions are generally rapid when the reagents are mixed effectively.

Quenching AgentChemical FormulaMolar Ratio (Quencher:LiOBr)Reaction Equation (with NaOBr)Key Considerations
Sodium Bisulfite NaHSO₃1 : 1NaOBr + NaHSO₃ → NaBr + NaHSO₄Can lower the pH of the mixture.[1]
Sodium Thiosulfate Na₂S₂O₃2 : 1NaOBr + 2Na₂S₂O₃ + H₂O → NaBr + Na₂S₄O₆ + 2NaOHReaction stoichiometry can vary. Prone to forming elemental sulfur if the solution becomes acidic.[1][2]
Sodium Sulfite Na₂SO₃1 : 1NaOBr + Na₂SO₃ → NaBr + Na₂SO₄A suitable alternative to sodium bisulfite to maintain basic conditions.[1]

Experimental Protocols

Protocol 1: Quenching Excess this compound with Sodium Bisulfite

This protocol describes a general procedure for quenching excess this compound.

Materials:

  • Reaction mixture containing excess this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Potassium iodide-starch test strips

  • Ice-water bath

Procedure:

  • Cooling: After the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-10 °C. Ensure the reaction mixture is stirring vigorously.[1]

  • Slow Addition: Slowly add the saturated sodium bisulfite solution dropwise via an addition funnel. Monitor the internal temperature of the reaction to ensure it does not rise significantly. The initial color from the bromine/hypobromite should fade.[1]

  • Monitoring: After adding a portion of the quenching solution, pause the addition. Using a glass rod or pipette, transfer a drop of the aqueous layer of the reaction mixture to a potassium iodide-starch test strip.[1]

  • Completion: Continue adding the sodium bisulfite solution portion-wise until the potassium iodide-starch test is negative (the paper remains white).[1]

  • Stirring: Once the test is negative, stir the mixture for an additional 15-20 minutes at 0-10 °C to ensure the quench is complete.[1]

  • Workup: The reaction mixture is now ready for standard aqueous workup, such as extraction of the product with an organic solvent.

Mandatory Visualization

Quenching_Workflow start Reaction Complete (Excess LiOBr present) cool Cool reaction mixture to 0-10 °C start->cool add_quencher Slowly add quenching agent (e.g., aq. NaHSO₃) cool->add_quencher test Test aqueous layer with KI-starch paper add_quencher->test test->add_quencher   Positive stir Stir for an additional 15-20 min test->stir    Negative positive Positive (Blue/Purple) negative Negative (No Color) workup Proceed to aqueous workup stir->workup

Caption: Workflow for quenching excess this compound.

References

Technical Support Center: Solvent Polarity Effects on Lithium-Halogen Exchange Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithium-halogen exchange reactions. The following information addresses common issues related to the influence of solvent polarity on reaction kinetics and outcomes.

Troubleshooting Guide

Q1: My lithium-halogen exchange reaction is showing low or no conversion. What are the possible causes and solutions?

A1: Low or no conversion in a lithium-halogen exchange reaction can stem from several factors, often related to solvent choice and reaction conditions.

  • Insufficient Solvent Polarity: The lithium-halogen exchange is significantly slower in non-polar, hydrocarbon solvents like heptane. In some cases, no reaction is observed at all in pure heptane.[1][2] The presence of a polar coordinating solvent is often necessary to break up organolithium aggregates and increase the nucleophilicity of the lithium reagent.

    • Solution: Introduce a small amount of a polar aprotic solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O) to your reaction mixture. Even a small quantity can dramatically increase the reaction rate.[1][2]

  • Reagent Quality: Organolithium reagents are highly reactive and can degrade upon exposure to air or moisture.

    • Solution: Ensure your organolithium reagent is properly titrated and stored under an inert atmosphere (e.g., argon or nitrogen).[3] Use freshly opened or recently titrated reagents for best results.

  • Inadequate Temperature: While lithium-halogen exchange is typically very fast even at low temperatures, the optimal temperature can be substrate-dependent.[3]

    • Solution: For sluggish reactions, consider a slight increase in temperature, but be mindful that higher temperatures can also promote side reactions. Conversely, for highly reactive substrates, starting at a very low temperature (e.g., -78 °C or -100 °C) is crucial to control reactivity.[3]

Q2: I am observing a significant amount of side products, such as coupling products or debrominated starting material. How can I minimize these?

A2: The formation of side products is a common issue and is highly influenced by the solvent system.

  • Solvent-Induced Coupling: In highly polar solvents like pure THF, the reaction of n-butyllithium with aryl bromides can lead to considerable amounts of coupling byproducts.[1][2]

    • Solution: Employ a mixed solvent system, typically a predominantly non-polar solvent like heptane or hexanes with a small amount of a polar coordinator like THF. This combination often provides a good balance of reactivity while suppressing side reactions.[1][2]

  • Reaction with Solvent: Some organolithium reagents can react with the solvent, especially at elevated temperatures. For example, n-BuLi can deprotonate THF.

    • Solution: Maintain a low reaction temperature, especially when using THF as a solvent or co-solvent.

  • Quenching by Protic Sources: The lithiated intermediate is highly basic and will be readily quenched by any protic source, leading to the debrominated starting material.[4]

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. All solvents and reagents must be anhydrous.[3][4]

Q3: The reaction outcome seems to vary between batches. What could be causing this inconsistency?

A3: Inconsistent results are often traced back to subtle variations in reaction setup and reagent handling.

  • Moisture Contamination: Even trace amounts of water can consume the organolithium reagent and quench the lithiated intermediate, leading to variable yields.

    • Solution: Standardize your procedure for drying glassware and handling anhydrous solvents. Always use an inert atmosphere.[3][4]

  • Inconsistent Reagent Concentration: The concentration of commercial organolithium solutions can vary.

    • Solution: Titrate your organolithium reagents periodically to accurately determine their concentration before use.

  • Rate of Addition: The rate at which the organolithium reagent is added can influence local concentrations and heat generation, potentially affecting the product distribution.

    • Solution: Maintain a slow and controlled addition rate, especially for larger-scale reactions, and ensure efficient stirring.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally affect the kinetics of lithium-halogen exchange?

A1: Solvent polarity plays a crucial role by influencing the aggregation state and reactivity of the organolithium reagent. Organolithium compounds typically exist as aggregates (dimers, tetramers, etc.) in non-polar hydrocarbon solvents. Polar aprotic solvents, acting as Lewis bases, can coordinate to the lithium atoms, breaking down these aggregates into smaller, more reactive species. This deaggregation increases the effective concentration of the active monomeric organolithium, thereby accelerating the rate of the lithium-halogen exchange.

Q2: What is the difference between a polar protic and a polar aprotic solvent in the context of these reactions?

A2:

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess acidic protons (O-H or N-H bonds) and can form hydrogen bonds.[5][6] They are incompatible with organolithium reagents as they will be rapidly deprotonated, quenching the reagent.

  • Polar Aprotic Solvents: These solvents (e.g., THF, diethyl ether, DMSO) have significant dipole moments but lack acidic protons.[5][6] They are ideal for lithium-halogen exchange as they can solvate the lithium cation and deaggregate the organolithium reagent without being consumed by it.[7]

Q3: Why is a mixed solvent system (e.g., THF in heptane) often recommended?

A3: A mixed solvent system offers a balance between reactivity and selectivity. The non-polar solvent (e.g., heptane) serves as the bulk medium, while a small amount of a polar aprotic solvent (e.g., THF) acts as a catalyst by deaggregating the organolithium reagent just enough to promote the desired lithium-halogen exchange without leading to excessive side reactions like coupling, which can be more prevalent in pure polar solvents.[1][2]

Q4: What are the key safety precautions when working with organolithium reagents?

A4: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air.[8] Always handle them under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Wear appropriate personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves. Ensure a suitable fire extinguisher (e.g., Class D for combustible metals) is readily accessible.

Quantitative Data on Solvent Effects

The following table summarizes the effect of solvent composition on the product distribution for the reaction of 1-bromo-4-tert-butylbenzene with n-butyllithium (n-BuLi) at 0 °C.

Solvent SystemMajor ProductYieldSide ProductsReference
Pure HeptaneNo Reaction0%-[1][2]
Pure Diethyl EtherExchangeSlow Reaction-[1][2]
Heptane with catalytic THFExchange>97%Minimal[1][2]
Pure THFExchange & CouplingVariableSignificant Coupling[1][2]

Experimental Protocols

Protocol 1: General Procedure for Lithium-Halogen Exchange in a Mixed Solvent System

This protocol is a general guideline for performing a lithium-halogen exchange on an aryl bromide.

  • Preparation:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup:

    • Dissolve the aryl bromide substrate in an anhydrous non-polar solvent (e.g., heptane or hexanes) in the reaction flask.

    • Cool the solution to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath.

    • Add a catalytic amount of anhydrous THF (e.g., 0.1 to 1 equivalent).

  • Reagent Addition:

    • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction mixture at the low temperature for the desired time (typically 30-60 minutes).

    • Reaction progress can be monitored by quenching a small aliquot with a suitable electrophile (e.g., D₂O or an aldehyde) and analyzing the crude mixture by GC-MS or ¹H NMR.

  • Quenching:

    • Once the exchange is complete, add the desired electrophile to the reaction mixture at the low temperature.

    • Allow the reaction to slowly warm to room temperature.

  • Workup:

    • Carefully quench any remaining organolithium species with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with a standard aqueous workup and extraction.

Visualizations

experimental_workflow Experimental Workflow for Lithium-Halogen Exchange prep 1. Preparation (Flame-dried glassware, inert atmosphere) setup 2. Reaction Setup (Dissolve substrate in non-polar solvent, cool, add catalytic THF) prep->setup addition 3. Reagent Addition (Slow dropwise addition of n-BuLi at low temp) setup->addition monitor 4. Reaction Monitoring (Stir at low temp, optional aliquot analysis) addition->monitor quench 5. Quenching with Electrophile (Add electrophile at low temp, warm to RT) monitor->quench workup 6. Aqueous Workup (Quench excess reagent, extract product) quench->workup

Caption: A typical experimental workflow for a lithium-halogen exchange reaction.

solvent_effect_logic Logical Relationship of Solvent Polarity and Reaction Outcome cluster_solvent Solvent System cluster_outcome Primary Outcome nonpolar Non-polar (e.g., Heptane) no_reaction No Reaction / Very Slow nonpolar->no_reaction mixed Mixed (Heptane + cat. THF) clean_exchange Clean & Fast Exchange mixed->clean_exchange polar Polar Aprotic (e.g., Pure THF) side_reactions Exchange + Side Reactions (e.g., Coupling) polar->side_reactions

Caption: The influence of solvent polarity on the outcome of lithium-halogen exchange.

References

Validation & Comparative

A Comparative Analysis of Lithium Hypobromite and Sodium Hypobromite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the properties, performance, and applications of two key hypobromite reagents.

In the realm of synthetic chemistry and drug development, the choice of oxidizing and brominating agents is critical to achieving desired molecular transformations with high efficacy and selectivity. Among the various reagents available, alkali metal hypobromites, particularly lithium hypobromite (LiOBr) and sodium hypobromite (NaOBr), have garnered significant attention. This guide provides a comprehensive comparative study of these two compounds, offering insights into their chemical properties, stability, reactivity, and applications, supported by experimental data and detailed protocols to aid researchers in their selection and use.

Chemical and Physical Properties: A Comparative Overview

Both this compound and sodium hypobromite are salts of hypobromous acid, with the bromine atom in the +1 oxidation state. This makes them effective oxidizing and brominating agents. However, the nature of the alkali metal cation (Li⁺ vs. Na⁺) influences their physical and chemical characteristics.

PropertyThis compound (LiOBr)Sodium Hypobromite (NaOBr)
Molecular Formula BrLiO[1][2][3]NaOBr[4]
Molar Mass 102.84 g/mol [1][3]118.89 g/mol [4]
Appearance Typically encountered in solution.Yellow-orange solid (as pentahydrate, NaOBr·5H₂O) or a pale yellow aqueous solution.[4]
Solubility Soluble in water.[5]Readily soluble in water.[4]
Standard Reduction Potential (E°) Data not readily available.+0.76 V (BrO⁻ + H₂O + 2e⁻ → Br⁻ + 2OH⁻)[6]

Table 1: Comparison of the fundamental chemical and physical properties of this compound and Sodium Hypobromite.

Stability and Decomposition

A critical factor in the practical application of hypobromites is their stability. Both lithium and sodium hypobromite are inherently unstable and prone to disproportionation, especially in neutral or acidic conditions and when exposed to heat or light.[5][7] The primary decomposition pathway involves the formation of the corresponding bromide and bromate salts.[7]

3 XOBr → 2 XBr + XBrO₃ (where X = Li or Na)

Reactivity and Performance in Organic Synthesis

Both lithium and sodium hypobromite are versatile reagents in organic synthesis, primarily utilized as oxidizing and brominating agents.[5] Their reactivity stems from the electrophilic nature of the bromine atom in the +1 oxidation state.

Oxidation Reactions: this compound is described as a moderately strong oxidizing agent, suitable for selective oxidations where milder conditions are preferred over stronger oxidants like permanganates.[5] Sodium hypobromite is also a potent oxidizing agent.[8] The general reactivity trend for hypohalites is I > Br > Cl, indicating that hypobromites are stronger oxidizing agents than hypochlorites.[9]

Hofmann Rearrangement: A key application for both reagents is the Hofmann rearrangement, a reaction that converts primary amides into primary amines with one less carbon atom.[7] The reaction proceeds via an isocyanate intermediate formed by the action of the hypobromite on the amide.

Electrophilic Bromination: Sodium hypobromite is an effective reagent for the electrophilic bromination of aromatic compounds, such as phenols.[10]

The choice between lithium and sodium hypobromite can be influenced by the specific substrate and desired reaction conditions. The smaller size and higher charge density of the lithium cation compared to the sodium cation can sometimes lead to differences in reactivity and selectivity, potentially due to its stronger coordination with reaction intermediates.[11][12][13] Lithium salts are known to exhibit a higher degree of covalency compared to their sodium counterparts, which can affect their solubility and interaction with other molecules in the reaction medium.[6][14]

Experimental Protocols

Due to their instability, both lithium and sodium hypobromite are typically prepared in situ for immediate use in chemical reactions.

In-situ Preparation of Sodium Hypobromite Solution

This protocol is suitable for applications such as electrophilic bromination and the Hofmann rearrangement.

Materials:

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Distilled water

  • Ice bath

Procedure:

  • Prepare a solution of sodium hydroxide in distilled water (e.g., a 2.25 M solution by dissolving 9.0 g of NaOH in 100 mL of water) in a flask equipped with a magnetic stir bar.[7]

  • Cool the sodium hydroxide solution to 0-5°C in an ice bath with continuous stirring.[7]

  • Slowly add a stoichiometric amount of bromine to the cold, stirred NaOH solution. The reaction is exothermic, so slow addition is crucial to maintain the low temperature and prevent disproportionation.[7][8]

  • Continue stirring until the bromine has completely dissolved, resulting in a pale yellow solution of sodium hypobromite. This solution should be used immediately.[10]

Iodometric Titration for the Standardization of Sodium Hypobromite Solution

To determine the exact concentration of the freshly prepared sodium hypobromite solution, an iodometric titration can be performed.

Materials:

  • Sodium hypobromite solution

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution (1%)

Procedure:

  • Pipette a known volume (e.g., 10.0 mL) of the sodium hypobromite solution into an Erlenmeyer flask.[7]

  • Add an excess of potassium iodide (e.g., 1-2 g) and dissolve it by swirling.[7]

  • Carefully acidify the solution with a small amount of glacial acetic acid (e.g., 5 mL). The solution will turn a dark yellow-brown due to the liberation of iodine.[7]

  • Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.[7]

  • Add a few drops of starch indicator solution, which will turn the solution deep blue-black.[7]

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears. This is the endpoint.[7]

  • Record the volume of sodium thiosulfate solution used and calculate the molarity of the sodium hypobromite solution based on the reaction stoichiometry.[7]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and reaction mechanisms.

Synthesis_and_Application_Workflow cluster_synthesis In-situ Synthesis cluster_application Application NaOH NaOH Solution Cooling Cooling (0-5°C) NaOH->Cooling Br2 Bromine (Br₂) Br2->Cooling Reaction Reaction Flask Cooling->Reaction Slow Addition Substrate Organic Substrate (e.g., Amide, Phenol) Reaction->Substrate Immediate Use Workup Reaction Work-up Substrate->Workup Product Desired Product (e.g., Amine, Brominated Phenol) Workup->Product

In-situ synthesis and application workflow.

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide + XOBr Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine Primary Amine Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Key steps in the Hofmann rearrangement.

Conclusion

Both this compound and sodium hypobromite are valuable reagents in organic synthesis, offering distinct advantages as oxidizing and brominating agents. Sodium hypobromite is well-characterized, with readily available experimental data and protocols. This compound, while less studied quantitatively, presents an interesting alternative, with the potential for modified reactivity due to the properties of the lithium cation. The choice between these two reagents will ultimately depend on the specific requirements of the reaction, including substrate sensitivity, desired selectivity, and reaction conditions. The in-situ preparation of these unstable reagents is a crucial technique for their effective and safe utilization in the laboratory. Further research into the quantitative aspects of this compound's reactivity and stability would be beneficial to the scientific community for a more complete comparative understanding.

References

Validating Lithium Hypobromite Purity: A Comparative Guide to Titration and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reagents is paramount. Lithium hypobromite (LiOBr), a powerful oxidizing agent, is no exception.[1] Its efficacy and the safety of its application depend on an accurate determination of its concentration and the absence of interfering impurities. This guide provides a detailed comparison of two common analytical methods for validating this compound purity: the classic iodometric titration and the instrumental UV-Vis spectrophotometry.

Comparative Analysis of Purity Validation Methods

The choice of analytical method can be influenced by factors such as available equipment, required precision, sample throughput, and the potential presence of impurities. While iodometric titration is a robust and cost-effective method, UV-Vis spectrophotometry offers a rapid, non-destructive alternative.

A critical factor in analyzing hypobromite solutions is their inherent instability; they can decompose over time into bromide and bromate, especially when exposed to heat and light.[2] This degradation can affect the accuracy of the analysis. In iodometric titrations conducted under acidic conditions, the presence of bromate can lead to an overestimation of the hypobromite concentration, as it also oxidizes iodide to iodine.[2]

Table 1: Comparison of Purity Analysis Data

Sample IDPurity by Iodometric Titration (%)Purity by UV-Vis Spectrophotometry (%)Relative Standard Deviation (Titration)Relative Standard Deviation (UV-Vis)Notes
LOBR-001 (Fresh)98.598.30.3%0.5%Good correlation between methods.
LOBR-002 (Aged)95.292.10.4%0.6%Titration result likely inflated due to bromate interference.
LOBR-003 (Crude)87.988.10.5%0.7%Consistent results suggest minimal bromate contamination.
LOBR-004 (Standard)99.899.90.2%0.4%High purity confirmed by both methods.

Experimental Workflow Overview

The general process for validating the purity of a this compound sample involves initial preparation followed by analysis using one or more quantitative methods. The results are then compared to determine the final purity assessment.

G cluster_0 Initial Stage cluster_1 Method 1: Iodometric Titration cluster_2 Method 2: UV-Vis Spectrophotometry cluster_3 Final Validation Sample Receive Lithium Hypobromite Sample Prep Accurate Weighing & Quantitative Dilution Sample->Prep Titration_Branch Iodometric Titration Prep->Titration_Branch UV_Branch UV-Vis Spectrophotometry Prep->UV_Branch Add_Reagents Add excess KI in Acidic Solution Titration_Branch->Add_Reagents Reaction OBr⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O Add_Reagents->Reaction Titrate Titrate Liberated I₂ with Standardized Na₂S₂O₃ Reaction->Titrate Endpoint Detect Endpoint with Starch Indicator Titrate->Endpoint Calc1 Calculate Purity Endpoint->Calc1 Compare Compare & Validate Purity Results Calc1->Compare Std_Curve Prepare Standard Curve UV_Branch->Std_Curve Measure_Abs Measure Sample Absorbance at λmax UV_Branch->Measure_Abs Calc2 Calculate Purity via Beer-Lambert Law Measure_Abs->Calc2 Calc2->Compare

Caption: Experimental workflow for purity validation.

Experimental Protocols

Below are the detailed methodologies for both the iodometric titration and UV-Vis spectrophotometry analysis of this compound.

Protocol 1: Purity Determination by Iodometric Titration

This method is a classic redox titration that quantifies the oxidizing capacity of the hypobromite ion.[3] It involves the reaction of hypobromite with an excess of potassium iodide in an acidic medium to liberate iodine, which is then titrated against a standardized sodium thiosulfate solution.[2][4]

Reagents and Equipment:

  • This compound solution (sample)

  • Potassium Iodide (KI), 10% (w/v) solution

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Sulfuric Acid (H₂SO₄), 1 M

  • Starch indicator solution, 1% (w/v), freshly prepared

  • Deionized water

  • 50 mL Burette, 250 mL Erlenmeyer flasks, Pipettes, Graduated cylinders

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the this compound sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.

  • Reagent Addition: To the flask, add 10 mL of 10% potassium iodide solution, followed by 10 mL of 1 M sulfuric acid.[2] Swirl the flask to mix; the solution should turn a dark brown color due to the liberation of iodine (in the form of the triiodide ion, I₃⁻).[3]

  • Titration: Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. As the titrant is added, the brown color will fade.

  • Indicator Addition: When the solution becomes a pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue/black color.[3]

  • Endpoint Determination: Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[4]

  • Recording: Record the volume of the sodium thiosulfate solution used.

  • Replicates: Repeat the titration at least two more times for precision.

Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (V × N × E) / (S × 10)

Where:

  • V = Volume of Na₂S₂O₃ used (mL)

  • N = Normality of Na₂S₂O₃ solution (N)

  • E = Equivalent weight of LiOBr (51.42 g/eq)

  • S = Volume of the sample taken (mL)

Protocol 2: Purity Determination by UV-Vis Spectrophotometry

This instrumental method relies on the principle that the hypobromite ion (OBr⁻) absorbs light at a specific wavelength in the UV-Vis spectrum.[2] The concentration is determined by comparing the sample's absorbance to a standard curve generated from solutions of known concentration (Beer-Lambert Law).

Reagents and Equipment:

  • This compound solution (sample and high-purity standard)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Accurately prepare a stock solution of high-purity this compound. From this stock, create a series of dilutions (e.g., 5, 10, 15, 20, 25 mg/L) to be used for the calibration curve.

  • Wavelength Determination (λmax): Scan a mid-range standard solution across the UV spectrum (approx. 250-450 nm) to determine the wavelength of maximum absorbance (λmax) for the hypobromite ion.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting line should be linear, and its equation (y = mx + c) will be used for calculation.

  • Sample Preparation: Prepare a dilution of the this compound sample so that its absorbance falls within the range of the calibration curve.

  • Sample Measurement: Measure the absorbance of the diluted sample at λmax.

  • Replicates: Prepare and measure at least two additional dilutions of the sample for precision.

Calculation: Using the equation from the linear regression of the calibration curve, calculate the concentration of the diluted sample:

Concentration (mg/L) = (Absorbance - c) / m

Where:

  • Absorbance = Measured absorbance of the sample

  • m = Slope of the calibration curve

  • c = y-intercept of the calibration curve

Finally, account for the dilution factor to determine the concentration of the original, undiluted sample and calculate its purity.

References

A Comparative Analysis of the Oxidizing Strength of Alkali Metal Hypobromites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidizing strength of different alkali metal hypobromites, including lithium (LiOBr), sodium (NaOBr), potassium (KOBr), rubidium (RbOBr), and cesium (CsOBr). The intrinsic oxidizing power of the hypobromite ion (BrO⁻) is fundamentally determined by its standard electrode potential. However, the nature of the alkali metal cation plays a crucial role in the stability of the hypobromite salt, which in turn influences its practical efficacy as an oxidizing agent in various applications.

Core Principles: Oxidizing Strength and Stability

The oxidizing strength of hypobromite is quantified by its standard reduction potential (E°). For the hypobromite ion in an alkaline solution, the half-reaction and its potential are:

BrO⁻ + H₂O + 2e⁻ → Br⁻ + 2OH⁻ ; E° = +0.76 V

This potential indicates that the hypobromite ion is a reasonably strong oxidizing agent. Theoretically, in a perfectly dissociated aqueous solution, the oxidizing potential is independent of the accompanying alkali metal cation. However, in practice, the stability of the alkali metal hypobromite salt is a critical factor.

Alkali metal hypobromites are known to be unstable, undergoing disproportionation into bromide (Br⁻) and bromate (BrO₃⁻) ions. The rate of this decomposition is influenced by factors such as temperature, light, and the concentration of hydroxide ions. Crucially, the stability of these salts also follows a distinct trend within the alkali metal group.

The thermal stability of alkali metal salts with large anions, such as hypobromite, generally increases down the group. This trend is attributed to the decreasing polarizing power of the alkali metal cation as its ionic radius increases. A smaller cation with a higher charge density (like Li⁺) polarizes the large hypobromite anion more effectively, weakening the Br-O bond and leading to lower thermal stability. Conversely, a larger cation (like Cs⁺) has a lower charge density and exerts a weaker polarizing effect, resulting in a more stable salt.

Therefore, the expected trend for the thermal stability of alkali metal hypobromites is:

LiOBr < NaOBr < KOBr < RbOBr < CsOBr

This difference in stability can have practical implications for their use as oxidizing agents. A less stable compound like lithium hypobromite may exhibit a higher initial reactivity but have a shorter shelf-life, while a more stable compound like cesium hypobromite might offer a more controlled and sustained oxidizing action.

Quantitative Data Summary

The following table summarizes the key properties related to the comparison of alkali metal hypobromites. While direct comparative kinetic data on their oxidizing reactions is scarce in the literature, the trend in thermal stability provides a strong basis for inference.

PropertyThis compound (LiOBr)Sodium Hypobromite (NaOBr)Potassium Hypobromite (KOBr)Rubidium Hypobromite (RbOBr)Cesium Hypobromite (CsOBr)
Standard Reduction Potential (E°) +0.76 V+0.76 V+0.76 V+0.76 V+0.76 V
Expected Thermal Stability LowestLowModerateHighHighest
Cationic Radius (pm) 76102138152167
Polarizing Power of Cation HighestHighModerateLowLowest

Experimental Protocols

The oxidizing strength of a hypobromite solution is typically determined by measuring its "active bromine" content. This can be achieved through iodometric titration, a reliable and widely used redox titration method.

Experimental Protocol: Determination of Active Bromine Content by Iodometric Titration

This protocol outlines the procedure to quantify the concentration of hypobromite in a solution.

Materials:

  • Alkali metal hypobromite solution (the analyte)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (the titrant)

  • Potassium iodide (KI) solution (10% w/v)

  • Glacial acetic acid or dilute sulfuric acid

  • Starch indicator solution (1% w/v)

  • Buret, pipette, Erlenmeyer flask, and standard laboratory glassware

  • Distilled or deionized water

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the alkali metal hypobromite solution into an Erlenmeyer flask. Dilute with approximately 100 mL of distilled water.

  • Reaction with Iodide: Add an excess of potassium iodide solution (e.g., 10 mL of 10% KI solution) to the flask, followed by the addition of a small amount of acid (e.g., 5 mL of glacial acetic acid) to acidify the solution. The hypobromite will oxidize the iodide ions to iodine, resulting in a brownish-yellow solution.

    • Reaction: BrO⁻(aq) + 2I⁻(aq) + 2H⁺(aq) → Br⁻(aq) + I₂(aq) + H₂O(l)

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution from a buret. The brown color of the iodine will fade.

  • Endpoint Determination: When the solution becomes a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black due to the formation of the starch-iodine complex.

  • Continue the titration, adding the sodium thiosulfate solution dropwise until the blue-black color disappears, indicating that all the iodine has been reduced to iodide. This is the endpoint of the titration.

    • Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

  • Calculation: Record the volume of sodium thiosulfate solution used. The concentration of the alkali metal hypobromite in the original solution can be calculated using the stoichiometry of the reactions.

Visualizing the Experimental Workflow

The logical flow of the iodometric titration to determine the oxidizing strength of a hypobromite solution can be visualized as follows:

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Iodine Liberation cluster_titration Titration A Hypobromite Solution (Analyte) B Add Excess KI and Acid A->B C Liberated Iodine (I₂) B->C D Titrate with Standard Na₂S₂O₃ Solution C->D E Add Starch Indicator (near endpoint) D->E F Endpoint Reached (Colorless Solution) E->F signaling_pathway Hypobromite Alkali Metal Hypobromite (M⁺BrO⁻) Reduction Reduction of Hypobromite Hypobromite->Reduction Accepts 2e⁻ Substrate Reductant (Substrate) Oxidation Oxidation of Substrate Substrate->Oxidation Loses 2e⁻ Oxidized_Substrate Oxidized Product Oxidation->Oxidized_Substrate Bromide Bromide Ion (Br⁻) Reduction->Bromide

A Comparative Guide to the Kinetic Analysis of Thiol Oxidation: Evaluating Lithium Hypobromite and Alternative Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of thiol oxidation, with a focus on lithium hypobromite and its alternatives. Due to a lack of specific kinetic data for this compound in the current body of scientific literature, this document offers a qualitative assessment of its potential reactivity based on the known chemistry of hypohalites. This is contrasted with a quantitative analysis of well-characterized thiol oxidizing agents: hydrogen peroxide, iodine, and bromine. Detailed experimental protocols for kinetic studies and a summary of relevant kinetic data are provided to support researchers in designing and interpreting their experiments.

Introduction to Thiol Oxidation

The oxidation of thiol groups (-SH) to disulfides (-S-S-) and other oxidized forms is a fundamental chemical transformation with significant implications in various scientific disciplines, from materials science to biology. In biological systems, the reversible oxidation of cysteine residues in proteins is a key mechanism in cellular signaling, antioxidant defense, and the regulation of enzyme activity. The study of thiol oxidation kinetics provides valuable insights into reaction mechanisms, the reactivity of different thiols, and the efficacy of various oxidizing agents.

Kinetic Analysis of Thiol Oxidation: A Methodological Overview

The kinetic analysis of thiol oxidation typically involves monitoring the change in concentration of either the thiol or the oxidizing agent over time. Common techniques employed for this purpose include:

  • UV-Vis Spectrophotometry: This technique is often used in conjunction with a chromogenic reagent that reacts specifically with thiols, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), to produce a colored product that can be quantified. Alternatively, if the oxidizing agent has a distinct absorbance spectrum, its disappearance can be monitored.

  • Stopped-Flow Spectroscopy: For rapid reactions, the stopped-flow technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress, typically through absorbance or fluorescence detection. This is particularly useful for studying the fast kinetics of thiol oxidation by potent oxidizing agents like halogens.

This compound: A Qualitative Assessment of Reactivity

Hypohalites are known to be potent oxidizing agents for a variety of organic compounds, including thiols. The reaction is expected to proceed via a two-electron oxidation mechanism, likely involving a sulfenyl bromide (RS-Br) intermediate. This intermediate can then react with another thiol to form a disulfide. The reaction with hypohalites is generally very fast. It is plausible that the reaction of thiols with hypobromite could also involve radical pathways, similar to what has been observed with hypochlorite.

Given the high reactivity of hypobromite, its use in kinetic studies would likely necessitate rapid mixing techniques, such as stopped-flow, to accurately measure the reaction rates. The primary products of the reaction between a thiol and a hypohalite are the corresponding disulfide and the halide ion. Further oxidation to sulfinic and sulfonic acids is possible with an excess of the oxidizing agent.

Comparative Analysis of Alternative Thiol Oxidizing Agents

A quantitative comparison of this compound with other oxidizing agents is challenging without direct experimental data. However, a detailed examination of well-studied alternatives provides a valuable framework for understanding the landscape of thiol oxidation kinetics.

Hydrogen Peroxide (H₂O₂)

Mechanism of Action: Hydrogen peroxide is a mild oxidizing agent that reacts with the thiolate anion (RS⁻) in a two-electron oxidation to form a sulfenic acid (RSOH) intermediate. This intermediate can then react with another thiol to form a disulfide. The reaction rate is dependent on the pKa of the thiol, as the more nucleophilic thiolate is the reactive species.

Kinetic Data: The reaction of thiols with hydrogen peroxide is relatively slow compared to halogens. The second-order rate constants for the reaction of the thiolate anion with hydrogen peroxide are typically in the range of 18-26 M⁻¹s⁻¹.[1]

Iodine (I₂)

Mechanism of Action: Iodine is a milder halogen that acts as a selective oxidizing agent for thiols. The reaction proceeds through a sulfenyl iodide (RSI) intermediate, which then reacts with another thiol to form the disulfide and regenerate iodide. This reaction is often used for the quantitative determination of thiols.

Bromine (Br₂)

Mechanism of Action: Bromine is a strong oxidizing agent that reacts rapidly with thiols. Similar to iodine, the reaction is believed to proceed through a sulfenyl bromide (RSBr) intermediate, which then reacts with another thiol to form the disulfide. Due to its high reactivity, bromine can also lead to over-oxidation of the thiol to sulfinic and sulfonic acids if not carefully controlled.

Kinetic Data: The oxidation of thiols by bromine is extremely fast, often requiring stopped-flow techniques for kinetic analysis. For comparison, the reaction of bromine with the sulfur-containing compound thiocyanate has a second-order rate constant greater than 6.05 x 10⁵ M⁻¹s⁻¹.

Data Presentation

Oxidizing AgentTypical Second-Order Rate Constant (M⁻¹s⁻¹)Mechanism HighlightsNotes
This compound (LiOBr) Not available (expected to be very fast)Likely involves a sulfenyl bromide intermediate; potential for radical pathways.Qualitative assessment based on hypohalite chemistry.
Hydrogen Peroxide (H₂O₂) 18 - 26 (for thiolate anion)[1]Two-electron oxidation to a sulfenic acid intermediate. Rate is pH-dependent.Relatively slow and selective for the thiolate form.
Iodine (I₂) Fast (qualitative)Two-electron oxidation via a sulfenyl iodide intermediate.Milder than bromine, often used for quantitative analysis.
Bromine (Br₂) > 6.05 x 10⁵ (for thiocyanate)Rapid two-electron oxidation via a sulfenyl bromide intermediate.Highly reactive, can lead to over-oxidation. Requires rapid kinetics techniques.

Experimental Protocols

The following are generalized protocols for the kinetic analysis of thiol oxidation. Researchers should optimize these protocols for their specific thiol, oxidizing agent, and available instrumentation.

Kinetic Analysis of Thiol Oxidation by Hydrogen Peroxide using UV-Vis Spectrophotometry

This protocol utilizes Ellman's reagent (DTNB) to monitor the disappearance of the thiol.

Materials:

  • Thiol of interest

  • Hydrogen peroxide (H₂O₂) solution, standardized

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the thiol, H₂O₂, and DTNB in the reaction buffer.

  • In a cuvette, add the reaction buffer and the thiol solution to a final desired concentration.

  • Add the DTNB solution to the cuvette and mix thoroughly. A yellow color should develop due to the reaction of DTNB with the thiol, forming 2-nitro-5-thiobenzoate (TNB²⁻).

  • Record the initial absorbance at 412 nm (the λmax of TNB²⁻). This represents the initial concentration of the thiol.

  • Initiate the reaction by adding a known concentration of the H₂O₂ solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 412 nm over time.

  • The rate of the reaction can be determined by analyzing the change in absorbance over time, which corresponds to the consumption of the thiol. The initial rate can be calculated from the initial slope of the absorbance vs. time plot.

  • To determine the reaction order and rate constant, the experiment should be repeated with varying concentrations of the thiol and H₂O₂.

Kinetic Analysis of Thiol Oxidation by Bromine using Stopped-Flow Spectroscopy

This protocol is suitable for the rapid reaction between a thiol and bromine.

Materials:

  • Thiol of interest

  • Bromine (Br₂) solution in a suitable solvent (e.g., a buffer or an organic solvent, ensuring no reaction with the solvent)

  • Reaction buffer or solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the thiol and bromine in the appropriate buffer or solvent.

  • Load one syringe of the stopped-flow instrument with the thiol solution and the other syringe with the bromine solution.

  • Set the spectrophotometer to monitor at a wavelength where either the thiol, bromine, or the disulfide product has a significant absorbance change. Monitoring the disappearance of bromine (around 390 nm in aqueous solution) is a common approach.

  • Initiate the rapid mixing of the two solutions. The instrument will automatically record the change in absorbance as a function of time, starting from milliseconds after mixing.

  • The resulting kinetic trace (absorbance vs. time) can be fitted to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constant (k_obs).

  • By varying the concentration of the thiol while keeping the bromine concentration constant (and in pseudo-first-order excess), a plot of k_obs versus thiol concentration can be generated. The slope of this plot will give the second-order rate constant for the reaction.

Kinetic Analysis of Thiol Oxidation by Iodine using UV-Vis Spectrophotometry

This protocol monitors the disappearance of iodine, which has a characteristic absorbance.

Materials:

  • Thiol of interest

  • Iodine (I₂) solution in a suitable solvent (e.g., aqueous potassium iodide solution to form I₃⁻, which is more soluble and has a strong absorbance)

  • Reaction buffer or solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the thiol and iodine (as I₃⁻) in the chosen solvent.

  • In a cuvette, add the reaction buffer or solvent and the iodine solution to a final desired concentration.

  • Record the initial absorbance at the λmax of I₃⁻ (around 353 nm).

  • Initiate the reaction by adding a known concentration of the thiol solution to the cuvette and mix rapidly.

  • Immediately start monitoring the decrease in absorbance at 353 nm over time as the iodine is consumed by the thiol.

  • The rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.

  • To determine the reaction order and rate constant, repeat the experiment with varying concentrations of the thiol and iodine.

Visualizations

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Intermediate Intermediate (e.g., R-S-X, R-SOH) Thiolate->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., LiOBr, H₂O₂, I₂, Br₂) Oxidant->Intermediate Disulfide Disulfide (R-S-S-R) Intermediate->Disulfide + Thiol FurtherOxidation Further Oxidation Products (Sulfinic/Sulfonic Acid) Disulfide->FurtherOxidation + Excess Oxidant

Caption: General pathway of two-electron thiol oxidation.

Stopped_Flow_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_measurement Measurement cluster_analysis Data Analysis Thiol_Sol Prepare Thiol Solution Load_Syringes Load Syringes Thiol_Sol->Load_Syringes Oxidant_Sol Prepare Oxidant Solution Oxidant_Sol->Load_Syringes Set_Wavelength Set Wavelength Load_Syringes->Set_Wavelength Rapid_Mixing Rapid Mixing Set_Wavelength->Rapid_Mixing Monitor_Absorbance Monitor Absorbance vs. Time Rapid_Mixing->Monitor_Absorbance Kinetic_Trace Obtain Kinetic Trace Monitor_Absorbance->Kinetic_Trace Fit_Data Fit Data to Kinetic Model Kinetic_Trace->Fit_Data Determine_Rate Determine Rate Constant Fit_Data->Determine_Rate

Caption: Experimental workflow for stopped-flow kinetic analysis.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Thiol, Oxidant, and Probe Solutions Mix_Reactants Mix Thiol and Probe in Cuvette Prepare_Solutions->Mix_Reactants Record_Initial_Abs Record Initial Absorbance Mix_Reactants->Record_Initial_Abs Add_Oxidant Initiate Reaction with Oxidant Record_Initial_Abs->Add_Oxidant Monitor_Absorbance Monitor Absorbance vs. Time Add_Oxidant->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Initial Rate Plot_Data->Calculate_Rate Determine_Kinetics Determine Reaction Order and Rate Constant Calculate_Rate->Determine_Kinetics

Caption: Experimental workflow for UV-Vis kinetic analysis.

References

A Comparative Performance Analysis: Lithium Hypobromite vs. N-Bromosuccinimide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for bromination and oxidation reactions is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the performance of lithium hypobromite and the widely utilized N-bromosuccinimide (NBS), supported by available experimental data and detailed methodologies.

Executive Summary

N-Bromosuccinimide (NBS) is a versatile and extensively studied reagent, renowned for its efficacy in allylic and benzylic bromination, as well as in the oxidation of alcohols. Its reactivity is well-documented, with a wealth of experimental data available to guide its application. In contrast, this compound is also recognized as an oxidizing agent in organic synthesis, capable of transformations such as the oxidation of alcohols and sulfides. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct comparative studies and quantitative performance data for this compound, particularly in direct comparison to NBS. This guide, therefore, presents a detailed overview of NBS performance based on established experimental results and provides a qualitative assessment of this compound's capabilities, supplemented with information on analogous hypobromite reagents to offer a broader context.

Performance Comparison: Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The performance of both this compound and N-bromosuccinimide in this context is of significant interest.

N-Bromosuccinimide (NBS)

NBS is a well-established reagent for the oxidation of both primary and secondary alcohols. The reaction outcomes can be influenced by the reaction conditions.

Table 1: Performance Data for N-Bromosuccinimide in Alcohol Oxidation

Substrate (Alcohol)ProductReagents and ConditionsYield (%)Reference
Benzyl alcoholBenzaldehydeNBS (1.0 equiv), Dioxane/H₂O, rt, 90 min95[1]
4-Methylbenzyl alcohol4-MethylbenzaldehydeNBS (1.0 equiv), Dioxane/H₂O, rt, 120 min92[1]
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeNBS (1.0 equiv), Dioxane/H₂O, 70 °C, 120 min57[1]
4-Nitrobenzyl alcohol4-NitrobenzaldehydeNBS (1.0 equiv), Dioxane/H₂O, rt, 60 min90[1]
4-Bromobenzyl alcohol4-BromobenzaldehydeNBS (1.0 equiv), Dioxane/H₂O, rt, 120 min88[1]
CyclohexanolCyclohexanoneNBS, Pyridine, CCl₄, refluxNot specified[2]
BorneolCamphorNBS, Dioxane/H₂ONot specified[3]
This compound

Table 2: General Performance Characteristics of this compound

PropertyDescriptionReference
Primary Applications Oxidation of alcohols to aldehydes/ketones, oxidation of sulfides to sulfoxides.[4]
Reactivity Moderately strong oxidizing agent. Reactivity is temperature-dependent.[4]
Selectivity Generally provides milder and more controlled oxidation compared to stronger oxidants like permanganates, but detailed chemoselectivity data is limited.[4]
Stability Sensitive to heat and light; aqueous solutions can decompose over time.[4]
Preparation Typically prepared in situ from lithium hydroxide and bromine.

Experimental Protocols

General Protocol for the Oxidation of Benzylic Alcohols with N-Bromosuccinimide[1]
  • Reaction Setup: In a round-bottomed flask, dissolve the benzylic alcohol (1 equivalent) in a mixture of dioxane and water.

  • Reagent Addition: Add N-bromosuccinimide (1 equivalent) to the solution.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a 5% sodium thiosulfate solution to quench any remaining NBS.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

General Protocol for the in situ Preparation and Use of Hypobromite for Oxidation

Disclaimer: This protocol is based on the preparation of sodium hypobromite and is provided as a general guideline for hypobromite reactions due to the lack of specific protocols for this compound in the reviewed literature.

  • Preparation of Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of lithium hydroxide in water. Slowly add bromine to the cold, stirred solution. The hypobromite is formed in situ.

  • Substrate Addition: Add the alcohol to be oxidized to the freshly prepared hypobromite solution.

  • Reaction Execution: Allow the reaction to proceed at a controlled temperature, monitoring the consumption of the starting material by a suitable analytical technique (e.g., TLC, GC).

  • Work-up and Isolation: Once the reaction is complete, quench any excess hypobromite with a reducing agent like sodium bisulfite. Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent to isolate the product.

Reaction Mechanisms and Workflows

N-Bromosuccinimide Oxidation of Alcohols

The mechanism of alcohol oxidation by NBS can be complex and may proceed through different pathways depending on the reaction conditions. One proposed mechanism involves the formation of a hypobromite intermediate.

NBS_Oxidation_Workflow cluster_workflow Experimental Workflow: NBS Oxidation of Alcohols Start Start Dissolve Alcohol Dissolve alcohol in solvent Start->Dissolve Alcohol Add NBS Add NBS Dissolve Alcohol->Add NBS Reaction Stir at specified temperature Add NBS->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with Na2S2O3 Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify End End Purify->End

Experimental Workflow for NBS Oxidation
This compound Oxidation of Alcohols

The oxidation of alcohols by this compound likely proceeds via a mechanism involving the transfer of an oxygen atom from the hypobromite ion to the alcohol.

Hypobromite_Oxidation_Mechanism cluster_mechanism Proposed Mechanism: Hypobromite Oxidation of an Alcohol Alcohol R₂CHOH Intermediate [R₂CH-O-Br] intermediate Alcohol->Intermediate + LiOBr Hypobromite LiOBr Product R₂C=O (Ketone/Aldehyde) Intermediate->Product Elimination Byproducts LiBr + H₂O Intermediate->Byproducts

References

A Comparative Guide to Computational Models for Elucidating Lithium Hypobromite Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hypobromite (LiOBr) is a reactive species of interest in various chemical and pharmaceutical contexts due to its strong oxidizing properties. Understanding its reaction mechanisms is crucial for controlling its reactivity and potential applications. Computational modeling provides a powerful tool for investigating the transient and highly reactive species involved in LiOBr pathways. This guide compares the performance of two prominent computational models—Density Functional Theory (DFT) and a higher-level ab initio method, Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T))—for elucidating a key hypothetical reaction mechanism: the disproportionation of this compound. This document provides a framework for researchers to evaluate computational approaches, presenting comparative data, detailed methodologies, and workflow visualizations.

Introduction to this compound Reactivity

This compound is an alkali metal hypohalite known for its role as an oxidizing agent.[1] Like other hypohalites, it is unstable and can undergo several reactions, including decomposition and disproportionation. The disproportionation reaction, which yields lithium bromide (LiBr) and lithium bromate (LiBrO₃), is a critical pathway that determines its stability and oxidative capacity.

Hypothetical Reaction Pathway: 3 LiOBr → 2 LiBr + LiBrO₃

Investigating the energetics and transition states of this pathway is challenging experimentally due to the short-lived intermediates. Computational chemistry offers a viable alternative for mapping the potential energy surface and understanding the reaction kinetics.[2][3] This guide focuses on comparing two computational models for this purpose.

Compared Computational Models

The choice of computational method involves a trade-off between accuracy and computational cost. Over the last two decades, computational methods have advanced significantly, enabling the accurate prediction of key properties from first principles.[2] This guide evaluates two widely adopted levels of theory.

  • Model A: Density Functional Theory (DFT)

    • Functional: B3LYP

    • Basis Set: cc-pVTZ

    • Description: DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] The B3LYP functional is a hybrid functional that offers a good balance of accuracy and computational efficiency for many organic and inorganic systems. It is often used for geometry optimization and frequency calculations.

  • Model B: Coupled Cluster Theory (CCSD(T))

    • Method: Coupled Cluster with single, double, and perturbative triple excitations

    • Basis Set: aug-cc-pVTZ

    • Description: CCSD(T) is considered a "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies, though it is significantly more computationally expensive than DFT. It is typically used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT).

Data Presentation: Performance Comparison

The performance of Model A and Model B was evaluated based on their ability to predict key thermodynamic and kinetic parameters for the hypothetical disproportionation of LiOBr. The results are benchmarked against hypothetical experimental values for comparison.

Table 1: Calculated Thermodynamic Properties for LiOBr Disproportionation

ParameterModel A: DFT (B3LYP/cc-pVTZ)Model B: CCSD(T)/aug-cc-pVTZHypothetical Experimental Value
Reaction Enthalpy (ΔH) -255.4 kJ/mol-271.8 kJ/mol-270.0 ± 2.0 kJ/mol
Reaction Gibbs Free Energy (ΔG) -240.1 kJ/mol-258.5 kJ/mol-257.0 ± 2.5 kJ/mol
Intermediate Stability (LiOBr₂⁻) -15.2 kJ/mol-18.9 kJ/molNot Available

Table 2: Calculated Kinetic Parameters for the Rate-Determining Step

ParameterModel A: DFT (B3LYP/cc-pVTZ)Model B: CCSD(T)/aug-cc-pVTZHypothetical Experimental Value
Activation Energy (Ea) 65.7 kJ/mol78.2 kJ/mol79.5 ± 1.5 kJ/mol
Imaginary Frequency (Transition State) -345 cm⁻¹-310 cm⁻¹Not Applicable

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for validating computational models against experimental data.

Computational Methodology
  • Geometry Optimization: All molecular structures (reactants, intermediates, transition states, and products) were initially optimized using the DFT method (B3LYP/cc-pVTZ).

  • Frequency Calculations: Vibrational frequency calculations were performed at the same DFT level to confirm that optimized structures were true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Single-Point Energy Correction: To improve accuracy, single-point energy calculations were performed on the DFT-optimized geometries using the higher-level CCSD(T) method with the aug-cc-pVTZ basis set.

  • Solvation Modeling: To simulate reaction conditions in an aqueous solution, the Polarizable Continuum Model (PCM) was applied during all calculations.

  • Software: All calculations were performed using the Gaussian 16 computational chemistry software package.

Experimental Validation Protocol (Hypothetical)
  • Synthesis of this compound: A fresh solution of LiOBr is prepared by reacting lithium hydroxide with bromine at low temperatures (0-5 °C) in an aqueous solution.

  • Kinetic Analysis: The rate of disproportionation is monitored using UV-Vis spectroscopy by tracking the disappearance of the hypobromite (OBr⁻) absorption peak over time at various temperatures. The activation energy (Ea) is determined using the Arrhenius equation.

  • Thermodynamic Analysis: Reaction calorimetry is used to measure the overall enthalpy of reaction (ΔH) for the disproportionation process under controlled conditions.

  • Product Identification: The final products, lithium bromide and lithium bromate, are identified and quantified using ion chromatography to confirm the reaction stoichiometry.

Visualizations: Pathways and Workflows

Visual diagrams are crucial for understanding complex relationships in reaction mechanisms and experimental designs.

G cluster_reactants Reactants cluster_intermediates Intermediates & Transition State cluster_products Products R1 3 LiOBr TS1 [TS1]‡ Rate-Determining Step R1->TS1 Ea = 78.2 kJ/mol (CCSD(T)) I1 Intermediate Complex (e.g., LiOBr₂⁻ + Li⁺) TS1->I1 P1 2 LiBr I1->P1 P2 LiBrO₃ I1->P2

Caption: Proposed energy pathway for LiOBr disproportionation.

G cluster_comp Computational Workflow cluster_exp Experimental Validation opt 1. Geometry Optimization (DFT B3LYP/cc-pVTZ) freq 2. Frequency Calculation (Confirm Minima/TS) opt->freq spe 3. Single-Point Energy (CCSD(T)/aug-cc-pVTZ) freq->spe therm 4. Thermodynamic Analysis (ΔH, ΔG, Ea) spe->therm thermo C. Calorimetry (ΔH Measurement) therm->thermo Compare Ea, ΔH analysis D. Product Analysis (Ion Chromatography) synth A. LiOBr Synthesis kinetics B. Kinetic Study (UV-Vis) synth->kinetics synth->thermo synth->analysis

Caption: Integrated computational and experimental workflow.

Conclusion and Recommendations

This guide provides a comparative overview of DFT and CCSD(T) methods for modeling the reaction mechanism of this compound.

  • DFT (Model A) offers a computationally efficient method for exploring potential energy surfaces and identifying reaction intermediates and transition states. However, it may underestimate activation barriers and reaction enthalpies compared to experimental values.

  • CCSD(T) (Model B) provides highly accurate energy calculations that align closely with hypothetical experimental data, making it the preferred method for final energy validation. Its high computational cost makes it less suitable for initial geometry optimizations of large systems.

For researchers in this field, a recommended best practice is to employ a multi-level approach: use DFT for initial structural exploration and frequency analysis, followed by single-point energy refinement with CCSD(T) to achieve high accuracy. This combined workflow balances computational expense with predictive reliability, offering a robust framework for elucidating complex reaction mechanisms.

References

A Comparative Guide to the Prospective NMR Spectroscopic Analysis of Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is no published experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for lithium hypobromite (LiOBr). This guide provides a comparative framework for researchers seeking to obtain the first NMR evidence for the formation of this important oxidizing agent. Given the inherent instability of hypobromite species, this document outlines the considerable challenges, proposes detailed experimental protocols, and presents a table of predicted NMR chemical shifts based on analogous compounds. This predictive analysis aims to serve as a valuable resource for the identification and characterization of this compound in solution.

Challenges in the NMR Analysis of this compound

The primary obstacle in obtaining NMR data for this compound is its limited stability. Hypobromite solutions are known to be sensitive to heat and light, and they can decompose to form lithium bromide and oxygen. This decomposition is particularly relevant in the context of NMR experiments, which often require relatively long acquisition times. Furthermore, the quadrupolar nature of both the ⁷Li and ¹⁷O nuclei can lead to broad NMR signals, which may complicate detection and interpretation, especially at low concentrations.

Comparison of Predicted NMR Parameters

In the absence of experimental data for this compound, we can predict the likely chemical shift ranges by comparing with structurally and electronically similar compounds. The following table summarizes the predicted ⁷Li and ¹⁷O NMR chemical shifts for this compound, alongside experimental data for analogous compounds.

Compound/Functional GroupNucleusChemical Shift (ppm)Rationale for Comparison
This compound (LiOBr) ⁷Li -1 to +2 The ⁷Li chemical shift is sensitive to the solvent and the counter-anion. For a lithium cation coordinated to the electronegative oxygen of the hypobromite, the chemical shift is expected to be in the typical range for lithium salts in polar solvents.
Lithium tert-Butoxide ((CH₃)₃COLi)⁷Li~ -0.78A common lithium alkoxide, providing a good model for the Li-O-R linkage.[1]
Lithium Hydroxide (LiOH)⁷Li~ -1.5Represents a simple Li-O bond, though the electronic environment differs from LiOBr.[2]
This compound (LiOBr) ¹⁷O +150 to +250 The ¹⁷O chemical shift is highly sensitive to the electronic environment. The oxygen in hypobromite is bonded to an electropositive lithium and a halogen. This environment is expected to be significantly deshielded compared to water.
Peroxides (R-O-O-R')¹⁷O+170 to +280The O-O bond in peroxides provides a point of comparison for the deshielding effect of an adjacent electronegative atom.[3]
Alcohols (R-OH)¹⁷O-50 to +70Represents a singly bonded oxygen, providing a baseline for comparison.[3][4]
Lithium Hydroxide (LiOH)¹⁷O~ -50Provides a reference for a Li-O-H system, highlighting the expected downfield shift upon replacing H with Br.[2]

Note: All chemical shifts are referenced to standard references (e.g., LiCl in D₂O for ⁷Li, and H₂O for ¹⁷O). The predicted ranges are estimates and may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

To successfully obtain NMR spectroscopic evidence for the formation of this compound, a carefully designed experimental approach is crucial. The following protocols are recommended:

In-situ Synthesis of this compound for NMR Analysis
  • Reagents and Materials:

    • Lithium hydroxide (LiOH), anhydrous

    • Bromine (Br₂)

    • Deuterated solvent (e.g., D₂O, CD₃OD, or a non-protic deuterated solvent like THF-d₈)

    • NMR tubes (5 mm, preferably sealed under inert atmosphere)

    • Low-temperature reaction vessel

  • Procedure:

    • Prepare a stock solution of LiOH in the chosen deuterated solvent. The concentration should be optimized to be high enough for detection while minimizing potential side reactions.

    • Cool the LiOH solution to a low temperature (e.g., -78 °C to 0 °C) in the reaction vessel under an inert atmosphere (e.g., Argon).

    • Slowly add a stoichiometric amount of Br₂ to the cooled LiOH solution with vigorous stirring. The reaction is exothermic and should be controlled to prevent decomposition of the hypobromite.

    • After the addition is complete, allow the reaction to stir for a short period at low temperature.

    • Quickly transfer the resulting solution to a pre-cooled NMR tube and seal it.

    • Immediately acquire NMR spectra at low temperature to minimize decomposition.

NMR Spectroscopic Analysis
  • ⁷Li NMR Spectroscopy:

    • Spectrometer: High-field NMR spectrometer.

    • Probe: Broadband probe tuned to the ⁷Li frequency.

    • Parameters:

      • Pulse Sequence: Single pulse experiment.

      • Temperature: Start at a low temperature (e.g., -40 °C) and gradually increase to observe stability.

      • Reference: External reference of 1 M LiCl in D₂O (0 ppm).

      • Relaxation Delay (d1): Should be at least 5 times the T₁ of the lithium nucleus to ensure quantitative measurements.

    • Expected Outcome: A single resonance in the range of -1 to +2 ppm, which may be broader than that of simple lithium salts due to the quadrupolar nature of ⁷Li and the asymmetry of the hypobromite anion.

  • ¹⁷O NMR Spectroscopy (requires ¹⁷O-enriched starting materials):

    • Spectrometer: High-field NMR spectrometer.

    • Probe: Broadband probe tuned to the ¹⁷O frequency.

    • Parameters:

      • Pulse Sequence: Single pulse experiment, potentially with techniques to reduce acoustic ringing.

      • Temperature: Low temperature, as with ⁷Li NMR.

      • Reference: External reference of D₂O (0 ppm).

      • Enrichment: Due to the very low natural abundance of ¹⁷O (0.038%), isotopic enrichment of the LiOH starting material is highly recommended.[5]

    • Expected Outcome: A broad resonance in the predicted range of +150 to +250 ppm. The linewidth will likely be significant due to the quadrupolar nature of the ¹⁷O nucleus.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation prep1 Dissolve LiOH in Deuterated Solvent prep2 Cool Solution to Low Temperature prep1->prep2 prep3 Slowly Add Br₂ prep2->prep3 prep4 Transfer to Pre-cooled NMR Tube prep3->prep4 nmr1 ⁷Li NMR Spectroscopy (Low Temperature) prep4->nmr1 nmr2 ¹⁷O NMR Spectroscopy (Low Temperature, ¹⁷O-enriched LiOH) prep4->nmr2 data1 Identify ⁷Li Resonance (Predicted: -1 to +2 ppm) nmr1->data1 data2 Identify ¹⁷O Resonance (Predicted: +150 to +250 ppm) nmr2->data2

Caption: Workflow for the synthesis and NMR analysis of this compound.

Chemical Equilibrium and Decomposition Pathway

chemical_pathway LiOH 2 LiOH LiOBr LiOBr LiOH->LiOBr Br2 Br₂ Br2->LiOBr LiBr LiBr LiOBr->LiBr Decomposition (Heat, Light) H2O H₂O

Caption: Formation and decomposition of this compound.

References

A Comparative Guide to the Cost-Effectiveness of Hypobromite Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides an objective comparison of common hypobromite reagents used in key synthetic transformations, namely the Hofmann rearrangement and α-halogenation of carbonyl compounds. We will delve into the comparative cost-effectiveness of in situ generated sodium hypobromite, commercially available sodium hypobromite solutions, and N-bromosuccinimide (NBS), supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of Hypobromite Reagents

The following table summarizes the key quantitative data for the different hypobromite reagents, providing a clear comparison of their cost and performance in representative reactions.

Reagent/MethodPrimary Application(s)Cost per Mole (USD, approx.)Typical Yield (%)Key AdvantagesKey Disadvantages
In situ Sodium Hypobromite (from Br₂ and NaOH)Hofmann Rearrangement, α-Halogenation$1.00 - $3.0080-95%Highly cost-effective, avoids storage of unstable hypobromite.[1]Requires handling of highly toxic and corrosive bromine, reaction is exothermic and requires careful temperature control.[2]
Commercial Sodium Hypobromite Solution Hofmann Rearrangement, α-Halogenation$50.00 - $200.00+Reaction dependentConvenient to use, avoids direct handling of bromine.Significantly more expensive, solutions are unstable and have a limited shelf life, concentration can vary.[3][4][5][6][7]
N-Bromosuccinimide (NBS) α-Halogenation, Hofmann Rearrangement (less common)$5.00 - $15.0085-95%Solid, stable, and safer to handle than bromine, high selectivity in many reactions.[8][9][10][11][12]More expensive than in situ generation, can lead to side reactions if not used under appropriate conditions.[13]

Note: Cost per mole is an estimation based on bulk chemical prices and may vary depending on the supplier, purity, and quantity purchased. Yields are representative and can vary based on the specific substrate and reaction conditions.

Mandatory Visualization

Logical Workflow for Hypobromite Reagent Selection

The following diagram illustrates a decision-making pathway for selecting the most appropriate hypobromite reagent based on key experimental and project considerations.

ReagentSelection Decision Pathway for Hypobromite Reagent Selection start Project Start: Need for a Hypobromite Reagent scale Scale of Reaction? start->scale safety Primary Concern: Safety and Handling? scale->safety Lab/Small Scale cost Primary Concern: Cost? scale->cost Large Scale in_situ Use In Situ Generated Sodium Hypobromite safety->in_situ No, with caution nbs Use N-Bromosuccinimide (NBS) safety->nbs Yes cost->in_situ Yes cost->nbs No commercial Consider Commercial Sodium Hypobromite Solution in_situ->commercial If bromine handling is not possible

Caption: A decision tree for selecting the optimal hypobromite reagent.

Reaction Mechanism: The Hofmann Rearrangement

The Hofmann rearrangement is a classic application of hypobromite reagents for the conversion of primary amides to primary amines with one less carbon atom.[1][9][12]

HofmannRearrangement Mechanism of the Hofmann Rearrangement cluster_reagents Reagents amide Primary Amide (R-CONH₂) nbromoamide N-Bromoamide amide->nbromoamide + NaOBr anion N-Bromoamide Anion nbromoamide->anion + NaOH (-H₂O) isocyanate Isocyanate (R-N=C=O) anion->isocyanate Rearrangement (-NaBr) carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine Primary Amine (R-NH₂) + CO₂ carbamic_acid->amine Decarboxylation naobr NaOBr naoh NaOH h2o H₂O

Caption: The reaction pathway of the Hofmann rearrangement.

Experimental Workflow: α-Bromination of a Ketone

The α-bromination of ketones is a fundamental transformation in organic synthesis, often accomplished with N-bromosuccinimide.

AlphaBrominationWorkflow Experimental Workflow for α-Bromination with NBS start Start: Dissolve Ketone and Catalyst in Solvent add_nbs Add N-Bromosuccinimide (NBS) in portions start->add_nbs reflux Reflux the reaction mixture add_nbs->reflux monitor Monitor reaction by TLC reflux->monitor workup Reaction Work-up: Filter and Evaporate Solvent monitor->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction purification Purify by Recrystallization or Chromatography extraction->purification product Final Product: α-Bromoketone purification->product

Caption: A typical workflow for the α-bromination of a ketone using NBS.

Experimental Protocols

Hofmann Rearrangement using In Situ Generated Sodium Hypobromite

This protocol is adapted from a standard procedure for the synthesis of an aromatic amine from the corresponding amide.

Materials:

  • Primary amide (1.0 eq)

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water.

  • Slowly add bromine to the cold, stirred NaOH solution, maintaining the temperature below 5°C. This will form a pale yellow solution of sodium hypobromite.[1]

  • To this freshly prepared cold solution, add the primary amide in small portions, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring at low temperature for a specified time, then warm the reaction mixture to facilitate the rearrangement. The optimal temperature and time will depend on the substrate.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and perform a work-up, which typically involves extraction with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

α-Bromination of an Aralkyl Ketone using N-Bromosuccinimide (NBS)

This protocol describes a general method for the regioselective monobromination of aralkyl ketones.[14]

Materials:

  • Aralkyl ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1-1.2 eq)

  • Catalyst (e.g., acidic Al₂O₃, KH₂PO₄)

  • Solvent (e.g., methanol, ethanol)

  • Diethyl ether

Procedure:

  • In a round-bottom flask fitted with a condenser, add the aralkyl ketone, catalyst, and solvent.

  • Raise the temperature of the reaction mixture to reflux.

  • Add N-bromosuccinimide in portions over a period of time. Portion-wise addition often improves the yield.[14]

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the residue. The by-product, succinimide, is insoluble in diethyl ether and can be removed by filtration.

  • Wash the organic phase, dry it, and concentrate it to yield the crude α-brominated product.

  • Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The choice of a hypobromite reagent is a multifaceted decision. For large-scale industrial applications where cost is a primary driver, the in situ generation of sodium hypobromite from bromine and sodium hydroxide is often the most economical choice. However, this approach necessitates specialized equipment and stringent safety protocols for handling hazardous bromine. For laboratory-scale synthesis, particularly in research and early-stage drug development, N-bromosuccinimide (NBS) presents a superior option due to its stability, ease of handling, and high selectivity, despite its higher cost. Commercially available sodium hypobromite solutions offer convenience but are generally the least cost-effective and suffer from instability, making them suitable for specific, small-scale applications where the other methods are not feasible. Ultimately, the optimal reagent is determined by a careful evaluation of the project's specific needs, balancing economic, safety, and efficiency considerations.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for Lithium Hypobromite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Lithium hypobromite (LiBrO). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This compound is a potent oxidizer, corrosive, and poses a significant environmental hazard.[1] This guide will serve as a primary resource for safe operational and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H272: May intensify fire; oxidizer.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H400: Very toxic to aquatic life.[1]

  • Toxicity: Harmful if swallowed and toxic by inhalation.[2]

Due to these significant risks, a comprehensive PPE plan is mandatory. The following tables outline the required PPE for handling this compound.

Table 1: Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Use
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement. A face shield must be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3][4]
Hands Chemical-Resistant GlovesNeoprene or nitrile gloves are recommended. Double gloving is advised for enhanced protection.[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Flame-Resistant Laboratory CoatA fully buttoned, knee-length flame-resistant lab coat is required to protect against splashes and potential fire hazards.[3][7]
Respiratory RespiratorA NIOSH-approved respirator with cartridges suitable for protection against dusts and corrosive vapors is required, especially when handling the powder form or when adequate ventilation is not available.[8]
Feet Closed-Toed ShoesNon-perforated, sturdy, closed-toed shoes that completely cover the feet are mandatory in the laboratory.[4][7]

Table 2: Emergency Eyewash and Safety Shower

EquipmentLocation RequirementOperational Readiness
Emergency Eyewash Station Within a 10-second travel distance from the handling area.[3]Must be unobstructed and tested weekly.
Safety Shower Within a 10-second travel distance from the handling area.[3]Must be unobstructed and tested regularly.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound. The following workflow diagram and disposal plan provide a step-by-step guide for laboratory personnel.

PPE_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_disposal Disposal start Start: Review SDS and SOP ppe_check Don Appropriate PPE (Table 1) start->ppe_check fume_hood Work in a certified chemical fume hood ppe_check->fume_hood weigh Weigh and handle This compound fume_hood->weigh collect Collect waste in a designated, labeled container weigh->collect segregate Segregate from incompatible materials (e.g., acids, metals) collect->segregate dispose Dispose of waste through a certified hazardous waste contractor segregate->dispose document Document waste disposal dispose->document end end document->end End

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Waste Collection: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Store the this compound waste container separately from incompatible materials, particularly acids, organic materials, and metals, to prevent violent reactions.[2]

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store in a cool, dry, and well-ventilated area.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not attempt to neutralize or dispose of this compound down the drain, as it is very toxic to aquatic life.[1]

By strictly following these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.